Aluminum phthalocyanine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Al/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXQFBFIFIDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AlN8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47822-79-7 | |
| Record name | Aluminum(III) phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47822-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum phthalocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047822797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum(1+), [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Aluminum Phthalocyanine: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological application of aluminum phthalocyanine (B1677752), with a specific focus on chloroaluminum phthalocyanine (AlPcCl), a prominent second-generation photosensitizer in photodynamic therapy (PDT). This document details established synthesis protocols, presents key quantitative data in a comparative format, and elucidates the cellular signaling pathways activated upon photoirradiation.
Introduction to this compound
Aluminum phthalocyanines are metallated phthalocyanine complexes that have garnered significant interest in the biomedical field, particularly in oncology. Their robust photophysical properties, including strong absorption in the therapeutic window (650-800 nm) which allows for deeper tissue penetration of light, and a high quantum yield of singlet oxygen, make them potent agents for PDT.[1] The central aluminum ion is typically coordinated to an axial ligand, such as chlorine, which influences the molecule's solubility and photophysical characteristics. The hydrophobicity of unsubstituted AlPcCl often necessitates its formulation into drug delivery systems, such as liposomes or nanoparticles, to enhance its bioavailability and tumor targeting.[2][3]
Core Synthesis Protocols
The synthesis of this compound can be broadly categorized into two primary methodologies: the phthalonitrile (B49051) route and the phthalic anhydride/urea (B33335) route. Both methods involve the cyclotetramerization of four isoindole units around a central aluminum ion.
Synthesis from Phthalonitrile
This is a widely employed method for producing high-purity aluminum phthalocyanines. The reaction typically involves heating phthalonitrile with an aluminum salt, such as aluminum chloride (AlCl₃), in a high-boiling point solvent.
Experimental Protocol:
-
Reactants: Phthalonitrile, anhydrous aluminum chloride (AlCl₃).
-
Solvent: High-boiling point aromatic solvent (e.g., 1,2-dichlorobenzene, quinoline, or trichlorobenzene).
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 180-220°C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.[4]
-
Purification: The crude product is often contaminated with unreacted starting materials and byproducts. A common purification procedure involves:
-
Washing with hot water to remove inorganic salts.
-
Acid washing (e.g., with dilute HCl or H₂SO₄) to remove metal-free phthalocyanine and other acid-soluble impurities.[5]
-
Washing with organic solvents (e.g., ethanol, acetone) to remove organic impurities.
-
Further purification can be achieved by train sublimation or column chromatography for highly pure samples required for specific applications.
-
A variation of this method involves the use of an ammonium (B1175870) salt, such as ammonium chloride or ammonium sulfate, which has been reported to significantly increase the reaction yield.[4]
Synthesis from Phthalic Anhydride and Urea
This method provides a more cost-effective route to this compound, utilizing readily available starting materials. The reaction involves heating phthalic anhydride, urea (as the nitrogen source), an aluminum salt, and a catalytic amount of a high-valence metal compound, such as ammonium molybdate.
Experimental Protocol:
-
Reactants: Phthalic anhydride, urea, anhydrous aluminum chloride (AlCl₃), and a catalyst (e.g., ammonium molybdate).
-
Solvent: A high-boiling point, inert solvent like trichlorobenzene is often used.[6][7]
-
Reaction Conditions: The reactants are heated to a temperature range of 180-210°C for several hours.[6][8] The reaction proceeds through the in-situ formation of phthalimide (B116566) and then diiminoisoindoline, which subsequently tetramerizes.
-
Purification: The purification process is similar to that of the phthalonitrile method, involving sequential washing with water, acid, and organic solvents to isolate the pure this compound.
Quantitative Data and Characterization
The efficiency of the synthesis and the photophysical properties of the resulting this compound are critical for its application in PDT. The following tables summarize key quantitative data from various studies.
| Synthesis Method | Starting Materials | Solvent/Conditions | Yield (%) | Reference(s) |
| Phthalonitrile | Phthalonitrile, AlCl₃ | Ethanol | 68 | [4] |
| Phthalonitrile | Phthalonitrile, AlCl₃ | Water, 180°C | 70 | [4] |
| Phthalonitrile with Ammonium Salt | Phthalonitrile, AlCl₃, Ammonium Salt | High-boiling solvent | 71.7 - 98.4 | [4][5] |
| Phthalic Anhydride/Urea | Phthalic Anhydride, Urea, AlCl₃ | Trichlorobenzene, 200°C, 6h | 89.64 | [6] |
| Phthalic Anhydride/Urea with Promoter | Phthalic Anhydride, Urea, AlCl₃, Sodium xylene sulfonate | Trichlorobenzene | 85.61 | [6] |
Table 1: Comparison of Reported Yields for this compound Synthesis.
| Compound | Solvent/Medium | Absorption Max (Q-band, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Chlorothis compound (AlPcCl) | Acetonitrile | 674 | - | [2] |
| Chlorothis compound (AlPcCl) | Ethanol | 672 | ~0.29 (in DMSO) | [9] |
| Aluminum tetra-4-sulfophthalocyanine | Aqueous buffer (pH 7.4) | - | 0.22 ± 0.03 | [10][11] |
| Trisulfonated this compound ("Fotosens") | Aqueous buffer (pH 7.4) | - | 0.42 ± 0.06 | [10][11] |
| Disulfonated this compound | Aqueous buffer (pH 7.4) with 1 wt % Triton X-100 | - | 0.15 ± 0.02 | [10][11] |
| Aluminum tetrasulfonated phthalocyanine (AlPTS) | Dimethylformamide (DMF) | - | Higher than in aqueous micellar solution | [10][12] |
Table 2: Photophysical Properties of this compound Derivatives.
Experimental Workflow and Signaling Pathways
General Synthesis and Purification Workflow
The overall process for synthesizing and purifying this compound for biomedical applications can be visualized as a multi-step workflow.
Mechanism of Photodynamic Therapy and Induced Signaling Pathways
Upon irradiation with light of a specific wavelength, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). This process is the cornerstone of Type II photodynamic therapy.[13] The generated ROS can induce cellular damage, leading to cell death primarily through apoptosis.
Intrinsic Pathway of Apoptosis:
A primary mechanism of AlPc-PDT-induced cell death is the intrinsic, or mitochondrial, pathway of apoptosis.[10][14] The photosensitizer often localizes in the mitochondria, and upon photoactivation, the generated ROS cause mitochondrial damage.
Inhibition of PI3K/Akt/mTOR Pathway:
Some studies have indicated that AlPc-based PDT can also inhibit the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.[15] The inhibition of this pathway can contribute to the overall anti-cancer effect of the therapy.
Conclusion
The synthesis of this compound, particularly AlPcCl, is well-established, with robust protocols available for researchers. The choice between the phthalonitrile and phthalic anhydride/urea routes may depend on factors such as desired purity, cost, and scale of production. The potent photophysical properties of this compound, coupled with its ability to induce apoptosis through well-defined signaling pathways, underscore its significance as a photosensitizer in the development of new photodynamic therapies for cancer and other diseases. Further research into targeted delivery systems and combination therapies will likely expand the clinical utility of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Liposomes Loaded with Chlorothis compound for Application of Photodynamic Therapy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]
- 5. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]
- 6. globethesis.com [globethesis.com]
- 7. US3074958A - Process for preparing metal phthalocyanines - Google Patents [patents.google.com]
- 8. ycmou.ac.in [ycmou.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic Therapy of this compound Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells [mdpi.com]
- 14. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Synthesis of Aluminum Phthalocyanine Derivatives: A Technical Guide for Researchers
Introduction
Aluminum phthalocyanines (AlPcs) are a class of robust aromatic macrocycles that have garnered significant attention in various scientific and technological fields, particularly in medicine and materials science. Their exceptional photophysical properties, including strong absorption in the red region of the electromagnetic spectrum and efficient generation of singlet oxygen, make them highly effective photosensitizers for photodynamic therapy (PDT) in cancer treatment. Furthermore, their chemical stability and tunable electronic properties have led to their exploration in applications such as organic electronics and chemical sensors. This technical guide provides an in-depth overview of the synthesis of aluminum phthalocyanine (B1677752) and its derivatives, focusing on core methodologies, detailed experimental protocols, and characterization techniques. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, materials science, and nanotechnology.
Core Synthesis of Chloroaluminum Phthalocyanine (AlPcCl)
The foundational structure for many AlPc derivatives is chlorothis compound (AlPcCl). A common and effective method for its synthesis involves the reaction of phthalonitrile (B49051) with a source of aluminum in a high-boiling point solvent.
Experimental Protocol: Synthesis of Chlorothis compound from Phthalonitrile
This protocol outlines a general procedure for the synthesis of AlPcCl.
Materials:
-
Phthalonitrile
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Ammonium (B1175870) Chloride (NH₄Cl) (optional, as a catalyst)
-
High-boiling point solvent (e.g., dichlorotoluenes, trichlorobenzene, or quinoline)
-
Sulfuric acid (H₂SO₄), 1% aqueous solution
-
Hydrochloric acid (HCl), 30% aqueous solution
-
Sodium Chloride (NaCl)
-
Diethylene glycol
Procedure:
-
Reaction Setup: In a 1 L glass kettle equipped with a mechanical stirrer and a reflux condenser, add phthalonitrile, anhydrous aluminum(III) chloride, and optionally ammonium chloride. Add the high-boiling point solvent (e.g., dichlorotoluenes).[1]
-
Reaction: Stir the mixture while raising the temperature to 200°C over 1-1.5 hours. Maintain this temperature for 10.5 to 17 hours.[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by vacuum distillation to obtain the crude AlPcCl product.[1]
-
Initial Purification: Prepare a slurry of the crude product in a 1% aqueous sulfuric acid solution. Heat the slurry to 90°C for two hours with stirring.[1]
-
Filtration and Washing: Filter the hot slurry and wash the solid with water until the filtrate is neutral. Dry the purified product at 80°C.[1]
-
Milling (Optional): For pigment applications, the purified product can be milled. Combine the dried product with sodium chloride and diethylene glycol in a kneader and blend for 6 hours at 80°C.[1]
-
Final Acid Wash: Slurry the milled product in water containing hydrochloric acid (to a final concentration of about 1%) for one hour at 90°C with stirring. Filter the hot slurry, wash with water until the filtrate is neutralized, and dry at 80°C to obtain the final chlorothis compound pigment.[1]
A study on the synthesis of chlorothis compound using a phthalic anhydride-urea method reported that the use of a reaction promoter, sodium xylene sulfonate, significantly increased the yield from 24.33% to 85.61%.[2] The optimal conditions were found to be a reaction temperature of 200°C for 6 hours.[2]
Synthesis of Peripherally Substituted this compound Derivatives
Peripheral substitution on the phthalocyanine ring is a key strategy to modulate the molecule's solubility, aggregation behavior, and photophysical properties. These substitutions can be introduced by starting with a substituted phthalonitrile precursor.
Experimental Protocol: Synthesis of a Tetra-Substituted Phthalocyanine
This protocol provides a general method for the synthesis of peripherally substituted phthalocyanines.
Materials:
-
Substituted Phthalonitrile (e.g., 4-substituted phthalonitrile)
-
Metal salt (e.g., Zinc(II) acetate, Cobalt(II) chloride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other strong, non-nucleophilic base
-
High-boiling point solvent (e.g., n-pentanol, n-hexanol, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phthalonitrile in the chosen high-boiling point solvent.
-
Addition of Reagents: Add the metal salt and the base (e.g., DBU) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 8-24 hours). The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the phthalocyanine.
-
Precipitation and Filtration: After cooling to room temperature, the product is often precipitated by adding a non-solvent like methanol (B129727) or water. The precipitate is then collected by filtration.
-
Purification: The crude product is purified by washing with various solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Synthesis of Axially Substituted this compound Derivatives
Axial substitution, where a ligand is attached to the central aluminum atom perpendicular to the phthalocyanine plane, is another powerful method to modify the properties of the molecule. This is typically achieved by a substitution reaction starting from AlPcCl.
Experimental Protocol: Axial Phenoxylation of Chlorothis compound
This protocol describes the synthesis of a phenoxy-substituted this compound.[3]
Materials:
-
Chlorothis compound (Cl-AlPc)
-
Substituted phenol (B47542) (e.g., p-cresol, 3,4,5-trifluorophenol)
-
Chlorobenzene
-
Potassium hydroxide (B78521) (KOH), 3 M solution
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, charge 1 g of Cl-AlPc and a 10-molar excess of the substituted phenol in 30 mL of chlorobenzene.[3]
-
Reaction: Stir the mixture under a nitrogen atmosphere and reflux at 125°C for 18 hours.[3]
-
Work-up: Upon cooling, evaporate the solvent. Wash the resulting solid with a 3 M KOH solution, filter, and dry.[3]
-
Purification: The product is purified by train sublimation at 350–380°C to yield the pure axially substituted this compound.[3]
Purification and Characterization
Purification:
Due to their low solubility, the purification of phthalocyanines can be challenging. Common techniques include:
-
Washing: Washing the crude product with various organic solvents and aqueous acid/base solutions to remove impurities.[1][3]
-
Soxhlet Extraction: Continuous extraction with a suitable solvent to remove soluble impurities.
-
Column Chromatography: For more soluble derivatives, chromatography on silica gel or alumina (B75360) is effective.[4]
-
Train Sublimation: A highly effective method for purifying insoluble phthalocyanines, where the compound is sublimed under vacuum and collected on a cooler surface, leaving non-volatile impurities behind.[3][5]
Characterization:
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound derivatives.
-
UV-Vis Spectroscopy: Phthalocyanines exhibit a characteristic intense absorption in the red region of the spectrum, known as the Q-band (around 600-750 nm), and a Soret band (or B-band) in the near-UV region (around 300-400 nm).[6][7] The position and shape of the Q-band are sensitive to substitution, aggregation, and the central metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic framework. For soluble derivatives, characteristic signals for the aromatic protons and the substituents can be identified.[8][9][10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the synthesized compounds, confirming their identity.[8][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the substituents and for confirming the formation of the phthalocyanine macrocycle by the disappearance of the nitrile (C≡N) stretching vibration from the starting material.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives reported in the literature.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| Chlorothis compound | Phthalic anhydride, Urea | Trichlorobenzene | 200°C, 6h, with sodium xylene sulfonate | 85.61 | [2] |
| Chlorothis compound | Phthalonitrile, AlCl₃ | Dichlorotoluenes | 200°C, 10.5-17h | - | [1] |
| Axially Phenoxylated AlPcs | Cl-AlPc, Substituted Phenols | Chlorobenzene | 125°C, 18h | - | [3] |
Table 2: Photophysical Properties of this compound Derivatives
| Compound | Solvent | λmax (Q-band, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Unsubstituted AlPc | - | ~670 | - | - | |
| Axially Substituted AlPc-Fullerene Dyad | Pyridine | 677-678 | Partially quenched | Reduced | [12] |
| Axially Substituted Silicon Phthalocyanine | DMF | - | 0.18 | - | [13] |
| Axially Substituted Silicon Phthalocyanine | DMSO | - | 0.15 | - | [13] |
Signaling Pathways and Experimental Workflows
This compound derivatives, particularly in the context of photodynamic therapy, exert their cytotoxic effects through the generation of reactive oxygen species (ROS), which in turn trigger specific cellular signaling pathways leading to cell death.
Photodynamic Therapy (PDT) Mechanism
The general mechanism of PDT involves a photosensitizer, light, and molecular oxygen. Upon irradiation with light of a specific wavelength, the AlPc derivative is excited from its ground state to a short-lived singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state. The triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent responsible for damaging cellular components and inducing cell death.
General Synthetic Workflow for AlPc Derivatives
The synthesis of functional AlPc derivatives typically follows a multi-step process, starting from simple precursors and leading to the final, often peripherally or axially modified, macrocycle.
The synthesis of this compound derivatives is a rich and diverse field, offering numerous avenues for the creation of novel functional molecules. By carefully selecting the synthetic strategy—be it the formation of the core macrocycle, peripheral modification, or axial substitution—researchers can fine-tune the photophysical, electronic, and biological properties of these compounds for a wide range of applications. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for scientists and engineers aiming to explore the vast potential of aluminum phthalocyanines. As research in this area continues to evolve, the development of more efficient and selective synthetic methods will undoubtedly lead to the discovery of new AlPc derivatives with enhanced performance in photodynamic therapy, molecular electronics, and beyond.
References
- 1. EP2739687B1 - Phthalocyanine synthesis - Google Patents [patents.google.com]
- 2. globethesis.com [globethesis.com]
- 3. Axial Phenoxylation of Aluminum Phthalocyanines for Improved Cannabinoid Sensitivity in OTFT Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Purification and characterization of phthalocyanines | Semantic Scholar [semanticscholar.org]
- 6. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties [mdpi.com]
- 8. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CP/MAS 13C NMR characterization of the isomeric states and intermolecular packing in tris(8-hydroxyquinoline) aluminum(III) (Alq3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization [mdpi.com]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of Aluminum Phthalocyanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize aluminum phthalocyanine (B1677752) (AlPc), a molecule of significant interest in fields ranging from materials science to photodynamic therapy (PDT). This document details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational (Infrared and Raman) Spectroscopy as they apply to AlPc.
Introduction to Aluminum Phthalocyanine
This compound (AlPc) is a planar macrocyclic compound and a member of the metallophthalocyanine family. Its structure, characterized by an extensive π-conjugated system, gives rise to its intense blue-green color and unique photophysical properties. The central aluminum ion can be axially coordinated with various ligands, influencing its solubility and aggregation behavior, which in turn significantly impacts its spectroscopic signature and photoactivity. Chlorothis compound (AlPcCl) is a common and extensively studied form. Due to its strong absorption in the red region of the electromagnetic spectrum and efficient generation of singlet oxygen, AlPc is a prominent photosensitizer in photodynamic therapy for cancer treatment.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing AlPc, providing insights into its electronic transitions, concentration, and aggregation state. The spectrum of monomeric AlPc is dominated by two main absorption bands: the intense Q-band in the red region of the visible spectrum (around 670-700 nm) and the Soret or B-band in the near-UV region (around 350 nm).[1]
The Q-band, arising from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is particularly sensitive to the molecule's environment and aggregation state.[1] Aggregation of AlPc molecules, a common phenomenon in aqueous solutions, leads to significant changes in the Q-band, often resulting in a blue-shift and broadening of the peak for H-aggregates (face-to-face stacking) or a red-shift for J-aggregates (edge-to-edge stacking).
Quantitative UV-Vis Absorption Data
The following table summarizes the characteristic absorption maxima of chlorothis compound (AlPcCl) in various organic solvents. The position of the Q-band maximum is influenced by the solvent's polarity and refractive index.
| Solvent | B-band (λmax, nm) | Q-band (λmax, nm) | Reference(s) |
| Dimethylformamide (DMF) | ~350 | ~672 | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~365 | ~715 | [3] |
| Ethanol | - | ~675 | [4] |
| Chloroform | - | - | [4] |
| Pyridine | ~364 | ~681 | [5] |
| Tetrahydrofuran (THF) | ~347 | ~675 | [5] |
Note: The exact positions of the absorption maxima can vary slightly depending on the specific experimental conditions and the purity of the compound.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of AlPcCl in a suitable organic solvent and determine its molar extinction coefficient.
Materials:
-
Chlorothis compound (AlPcCl)
-
Spectroscopic grade solvent (e.g., DMF or DMSO)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of AlPcCl (e.g., 1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to prepare a stock solution of known concentration. Sonication may be used to aid dissolution.[4]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra of the prepared AlPcCl solutions, starting from the most dilute.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the Q-band. Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will give the molar extinction coefficient (ε).
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of AlPc. Upon excitation with light of an appropriate wavelength (typically corresponding to an absorption band), AlPc molecules in the first excited singlet state (S₁) can relax to the ground state (S₀) by emitting a photon. This emitted light, or fluorescence, is typically red-shifted with respect to the absorption (Stokes shift).
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, are key parameters that characterize the photophysical behavior of AlPc. These parameters are crucial for applications such as fluorescence imaging and understanding the efficiency of photodynamic therapy. Aggregation of AlPc often leads to fluorescence quenching, a decrease in the fluorescence intensity.
Quantitative Fluorescence Data
The following table summarizes key photophysical properties of this compound derivatives in different environments.
| Compound | Solvent/Medium | Fluorescence λmax (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference(s) |
| AlPcCl | Ethanol | - | 0.52 | - | [3] |
| AlPcCl | DMSO | - | - | - | [2] |
| AlPcCl in DMPC liposomes | DMPC | ~685 | - | 5.3 | [2] |
| Trisulfonated AlPc | Water | - | 0.40 | - | [3] |
| Tetrasulfonated AlPc | Aqueous buffer | - | 0.22 ± 0.03 | - | [6] |
Experimental Protocol for Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of AlPcCl.
Materials:
-
AlPcCl solution of known concentration (prepared as for UV-Vis, with absorbance at the excitation wavelength < 0.1 to avoid inner filter effects)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., Zinc phthalocyanine)
-
Spectroscopic grade solvent
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Spectrofluorometer
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to a value within the Q-band of AlPc (e.g., 610 nm). Set the emission scan range to be from the excitation wavelength to ~800 nm.
-
Sample and Standard Preparation: Prepare dilute solutions of both the AlPcCl sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be measured and kept below 0.1.
-
Spectrum Acquisition: Record the fluorescence emission spectrum of the solvent blank, the standard solution, and the AlPcCl solution under identical experimental conditions (excitation and emission slit widths, scan speed).
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the AlPcCl sample using the following equation: ΦF(sample) = ΦF(std) * (Astd / Asample) * (Isample / Istd) * (nsample2 / nstd2) where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of AlPc and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. However, obtaining high-quality NMR spectra of unsubstituted AlPc can be challenging due to its tendency to aggregate in solution, which leads to broad peaks.[7] The use of coordinating solvents like pyridine-d₅ or deuterated dimethyl sulfoxide (DMSO-d₆) and elevated temperatures can help to break up aggregates and improve spectral resolution. For substituted AlPcs with improved solubility, detailed structural information can be readily obtained.
Representative NMR Data
Due to the limited solubility of unsubstituted AlPcCl, well-resolved NMR data is scarce in the literature. The data presented below is for a more soluble, peripherally substituted this compound derivative to illustrate the expected chemical shift regions.
¹H NMR (in CDCl₃): The aromatic protons of the phthalocyanine macrocycle typically resonate in the downfield region between δ 7.5 and 9.5 ppm. Protons of peripheral substituents will appear in their characteristic chemical shift ranges.
¹³C NMR (in CDCl₃): The aromatic carbons of the phthalocyanine core typically appear between δ 120 and 155 ppm. Quaternary carbons, including those bonded to nitrogen, can be challenging to observe due to long relaxation times.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a soluble AlPc derivative.
Materials:
-
Soluble AlPc derivative (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, pyridine-d₅)
-
NMR tube and cap
-
Pipette and filter
Procedure:
-
Sample Preparation: Dissolve the AlPc sample in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL). The solution should be homogenous and free of solid particles.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
NMR Spectrometer Setup: The NMR spectrometer is set up by a trained operator. Standard acquisition parameters for ¹H and ¹³C NMR are generally used, although longer relaxation delays may be necessary for observing quaternary carbons in the ¹³C spectrum.
-
Data Acquisition: The spectra are acquired. For ¹³C NMR, a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, symmetry, and the nature of chemical bonds, making them valuable for the characterization of AlPc.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Characteristic IR bands for AlPc include those associated with C-H, C-N, and C=C stretching and bending vibrations of the phthalocyanine macrocycle.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational modes of the molecule. For metallophthalocyanines, the Raman spectra are often dominated by vibrations of the macrocycle, and the positions of certain bands can be sensitive to the central metal ion.
Representative Vibrational Spectroscopy Data
The following table lists some of the characteristic vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy | Reference(s) |
| ~3050 | Aromatic C-H stretch | IR/Raman | [5] |
| ~1610 | C=C stretch (benzene ring) | IR/Raman | [5] |
| ~1520 | C=C/C=N stretch (macrocycle) | Raman | [4] |
| ~1485 | C-C stretch (pyrrole) | IR/Raman | [5] |
| ~1335 | C-N stretch (pyrrole) | IR/Raman | [5] |
| ~1050 | Al-O stretch (for μ-oxo dimer) | IR | [8] |
| ~730 | C-H out-of-plane bend | IR | [5] |
| ~491 | Metal-dependent mode | IR | [5] |
Experimental Protocol for Vibrational Spectroscopy
Objective: To obtain the FTIR and Raman spectra of solid AlPcCl.
FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of AlPcCl (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.
Raman Spectroscopy:
-
Sample Preparation: A small amount of the solid AlPcCl powder is placed on a microscope slide or in a capillary tube.
-
Instrument Setup: The Raman spectrometer is equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The laser is focused on the sample.
-
Spectrum Acquisition: The scattered light is collected and directed to a spectrometer. The spectrum is typically recorded over a range of Raman shifts (e.g., 200-2000 cm⁻¹).
Signaling Pathways and Experimental Workflows
Photodynamic Therapy (PDT) Mechanism
This compound is a key photosensitizer in PDT. The underlying mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation. The following diagram illustrates the key steps in the PDT process.
Caption: Mechanism of Type II Photodynamic Therapy sensitized by this compound.
Jablonski Diagram for this compound
The photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the photophysical processes of AlPc.
General Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized or obtained AlPc sample.
Caption: General workflow for the synthesis and spectroscopic characterization of AlPc.
Conclusion
The spectroscopic characterization of this compound is essential for understanding its fundamental properties and for its development in various applications. UV-Vis and fluorescence spectroscopy provide critical information on the electronic structure and excited-state dynamics, which are directly relevant to its performance as a photosensitizer. Vibrational spectroscopy offers detailed insights into its molecular structure and bonding. While NMR spectroscopy is a powerful tool for structural elucidation, its application to unsubstituted AlPc is often hampered by aggregation, necessitating the use of specific experimental conditions or the study of more soluble derivatives. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important class of molecules.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. scielo.br [scielo.br]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperature Solids - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Photophysical Properties of Aluminum Phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of aluminum phthalocyanine (B1677752) (AlPc), a prominent photosensitizer in various scientific and therapeutic fields, particularly in photodynamic therapy (PDT). This document details the key photophysical parameters, outlines the experimental methodologies for their determination, and presents logical workflows and processes in a clear, visual format.
Core Photophysical Properties of Aluminum Phthalocyanine
Aluminum phthalocyanines are synthetic, macrocyclic compounds that exhibit strong absorption in the red region of the visible spectrum, a property that makes them excellent candidates for applications requiring light activation, especially in biological tissues where light penetration is deeper at longer wavelengths.[1][2] Their photophysical behavior is governed by the electronic transitions within the extensive π-conjugated system of the phthalocyanine ring.[3] The central aluminum ion, typically in the Al(III) oxidation state, and the axial ligands attached to it can influence these properties.[4][5]
Absorption and Emission Spectra
The electronic absorption spectrum of monomeric AlPc is characterized by two main features: the intense Q-band in the 600–700 nm region and the Soret (or B) band in the 300–400 nm range.[1][2] The Q-band, corresponding to the S₀ → S₁ transition, is particularly significant for PDT as it falls within the "therapeutic window" where biological tissues are more transparent to light.[1] The exact position of the Q-band maximum (λmax) is sensitive to the solvent, aggregation state, and substitution on the phthalocyanine ring.[6][7] For instance, in ethanol, this compound hydroxide (B78521) (AlPcOH) shows a Q-band maximum at approximately 671 nm.[1] In vivo, the absorption peak of disulfonated this compound (AlPcS₂) has been observed to be red-shifted to around 685 nm in a murine tumor model, which is attributed to interactions with the biological environment.[8]
Upon excitation, AlPc relaxes to the ground state via fluorescence emission (S₁ → S₀). The fluorescence emission spectrum is typically a mirror image of the Q-band absorption, with a small Stokes shift.[1] For AlPcOH in ethanol, the emission maximum is observed at 678 nm.[1]
Aggregation is a critical factor affecting the absorption and emission properties of AlPc. The formation of dimers and higher-order aggregates, often induced in aqueous media, can lead to a broadening and shifting of the Q-band, and a significant decrease in fluorescence quantum yield due to self-quenching.[2][9][10]
Photophysical Parameters
The efficiency of AlPc as a photosensitizer is determined by a set of key quantitative photophysical parameters. These parameters are summarized in the tables below. It is important to note that these values can vary significantly depending on the specific AlPc derivative (e.g., sulfonation state), solvent, concentration, and local environment.
Table 1: Fluorescence Quantum Yields and Lifetimes of Aluminum Phthalocyanines
| Compound | Solvent/Environment | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Hydroxoaluminium tricarboxymonoamidephthalocyanine | Adsorbed on cellulose (B213188) | 0.46 ± 0.02[10] | - |
| This compound (unspecified) | DMSO | 0.22[11] | 2.56[11] |
| Disulfonated this compound (AlPcS₂) | In the presence of various microbes | - | 4.85 - 5.95 (average)[12] |
| Disulfonated this compound (AlPcS₂) | Bound to Human Serum Albumin (HSA) | - | 5.5 (dominant), 1.0 (minor)[13] |
| Disulfonated this compound (AlPcS₂) | Intracellular (leukemic K562 cells) | - | 6.1 and 2.2[13] |
| This compound Nanoparticles (AlPc NPs) | pH 4 | - | 0.43 and 5.64[14] |
| This compound Nanoparticles (AlPc NPs) | pH 10 | - | 0.68 and 4.19[14] |
| This compound Nanoparticles (AlPc NPs) | HeLa cells | 0.01[15] | - |
| Chloroaluminum-phthalocyanine with tetra-α-butoxy chains (AlCl-Pc-OC4) | THF | - | 5.71 (from S₂ state)[16] |
Table 2: Triplet State and Singlet Oxygen Quantum Yields of Aluminum Phthalocyanines
| Compound | Solvent/Environment | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) (µs) |
| This compound (unspecified) | - | High[17] | - | - |
| This compound (Photosens) | - | - | 0.42[15] | - |
| This compound (unspecified) | Air-saturated solutions | - | - | 1.06[11] |
| Tetrasulfonated this compound (AlPcS₄) | - | - | - | 250[18] |
Experimental Protocols
Accurate determination of the photophysical properties of AlPc requires standardized experimental protocols. Below are methodologies for key experiments.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, and to calculate the molar extinction coefficient (ε) and fluorescence quantum yield (Φf).
Methodology:
-
Sample Preparation: Prepare a stock solution of the AlPc derivative in a suitable solvent (e.g., DMSO, ethanol, or buffered aqueous solution). Create a series of dilutions to obtain absorbance values in the range of 0.01-0.1 at the excitation wavelength to minimize inner filter effects.[19]
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over the desired wavelength range (typically 250-800 nm). The wavelength of maximum absorbance in the Q-band (λmax) is determined.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at or near the Q-band λmax. The integrated fluorescence intensity is then measured.[19]
-
Fluorescence Quantum Yield (Φf) Calculation: The Φf is typically determined using a relative method, comparing the integrated fluorescence intensity of the AlPc sample to that of a standard with a known quantum yield (e.g., zinc phthalocyanine in the same solvent). The following equation is used:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[19]
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τf) of the excited singlet state.
Methodology:
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[12]
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles.
-
Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). Complex decays, often observed in biological systems, may require fitting to a distribution of lifetimes.[12][13]
Singlet Oxygen Quantum Yield (ΦΔ) Determination
Objective: To quantify the efficiency of singlet oxygen (¹O₂) generation, a key process in PDT.
Methodology (Indirect Method using a Chemical Trap):
-
Reagents: A chemical trap that reacts with ¹O₂, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), is used. A standard photosensitizer with a known ΦΔ (e.g., Rose Bengal or unsubstituted zinc phthalocyanine) is required for comparison.[19][20][21]
-
Sample Preparation: Prepare solutions of the AlPc sample and the standard photosensitizer in a suitable solvent, each containing the chemical trap. The concentrations of the photosensitizers are adjusted to have similar absorbance at the irradiation wavelength.
-
Irradiation: The solutions are irradiated with a monochromatic light source at a wavelength where both the sample and the standard absorb.
-
Monitoring: The decrease in the concentration of the chemical trap is monitored over time by measuring the decrease in its absorbance or fluorescence.[20]
-
ΦΔ Calculation: The rate of the trap's degradation is proportional to the rate of ¹O₂ generation. The ΦΔ of the AlPc sample is calculated relative to the standard using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (Iabs_std / Iabs_sample)
where k is the rate of degradation of the chemical trap and Iabs is the rate of light absorption by the photosensitizer.[21]
Visualizing Photophysical Processes and Workflows
Diagrams are essential for understanding the complex interplay of photophysical events and experimental procedures.
Jablonski Diagram for this compound
The following diagram illustrates the principal photophysical pathways for AlPc upon photoexcitation.
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Experimental Workflow for Photophysical Characterization
The following diagram outlines a typical experimental workflow for characterizing the photophysical properties of an AlPc derivative.
Caption: Workflow for the photophysical characterization of this compound derivatives.
This guide provides a foundational understanding of the essential photophysical properties of this compound. For researchers and developers, a thorough characterization of these parameters is crucial for optimizing the performance of AlPc-based systems in their intended applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. jchemrev.com [jchemrev.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Zinc Metal Complex of tert-butyl Substituted Phthalocyanine: Assessment of Photosensitizer Potential with Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo absorption spectrum of disulphonated aluminium phthalocyanine in a murine tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modeling of fluorescence quantum yields of supported dyes Aluminium carboxyphthalocyanine on cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence lifetime measurements of disulfonated aluminium phthalocyanine in the presence of microbial cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Time-resolved fluorescence spectroscopy and intracellular imaging of disulphonated aluminium phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Theranostic Properties of Crystalline this compound Nanoparticles as a Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPG [opg.optica.org]
- 17. nathan.instras.com [nathan.instras.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives [mdpi.com]
- 21. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photonic Potency of Aluminum Phthalocyanine: A Technical Guide to Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yield of aluminum phthalocyanine (B1677752) (AlPc), a critical parameter governing its efficacy as a photosensitizer in various applications, including photodynamic therapy (PDT). This document delves into the core photophysical processes, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate advanced research and development.
Quantitative Photophysical Data
The photophysical properties of aluminum phthalocyanine and its derivatives are profoundly influenced by the molecular environment. The following tables summarize the key quantum yield parameters in various solvents.
Table 1: Fluorescence Quantum Yield of this compound Derivatives
| Compound | Solvent/Medium | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φ_F_) |
| This compound Chloride (AlPcCl) | Ethanol | Not Specified | Not Specified | 0.52[1] |
| Photosens (sulfonated AlPc) | Water | Not Specified | Not Specified | 0.40[1] |
| AlPc Nanoparticles (NPs) in HeLa cells | Cellular Environment | 633 | 650-750 | 0.01[1] |
| Photosens in HeLa cells | Cellular Environment | 633 | 650-750 | 0.13[1] |
Table 2: Singlet Oxygen Quantum Yield of this compound Derivatives
| Compound | Solvent/Medium | Singlet Oxygen Quantum Yield (Φ_Δ_) |
| Aluminum tetra-4-sulfophthalocyanine | Aqueous buffer (pH 7.4) | 0.22 ± 0.03 |
| Trisulfonated this compound ("Fotosens") | Aqueous buffer (pH 7.4) | 0.42 ± 0.06 |
| Disulfonated this compound | Aqueous buffer (pH 7.4) with 1 wt % Triton X-100 | 0.15 ± 0.02 |
| Aluminum tetrasulfonated phthalocyanine (AlPTS) | Dimethylformamide (DMF) | Higher than in aqueous micellar solution |
| Aluminum tetrasulfonated phthalocyanine (AlPTS) | 0.1 M CTAC/H2O (micellar solution) | Lower than in DMF |
Note on Phosphorescence Quantum Yield: The phosphorescence quantum yield (Φ_P_) for this compound is generally reported to be very low. This is attributed to efficient non-radiative decay pathways from the triplet state and the high efficiency of singlet oxygen generation in the presence of molecular oxygen. While phosphorescence is a key process in the Jablonski diagram, precise quantitative values for AlPc are scarce in the literature due to the challenges in its detection.
Experimental Protocols
Accurate determination of quantum yields is paramount for the evaluation of photosensitizers. The following sections provide detailed methodologies for measuring fluorescence and singlet oxygen quantum yields.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) by referencing it against a standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, DMF)
-
Standard fluorophore with known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95)
-
This compound sample
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the this compound sample in the chosen solvent.
-
Prepare a series of dilutions of both the standard and the sample to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots. The slope represents the gradient (Grad).
-
Calculate the fluorescence quantum yield of the sample (Φ_F(sample)_) using the following equation:
Φ_F(sample)_ = Φ_F(std)_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)
Where:
-
Φ_F(std)_ is the fluorescence quantum yield of the standard.
-
Grad_sample_ and Grad_std_ are the gradients of the plots for the sample and standard, respectively.
-
η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
References
An In-depth Technical Guide to the Synthesis of Sulfonated Aluminum Phthalocyanine (AlPcS4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sulfonated aluminum phthalocyanine (B1677752) (AlPcS4), a potent photosensitizer with significant applications in photodynamic therapy (PDT). This document details the primary synthesis methodologies, experimental protocols, and relevant quantitative data. Furthermore, it elucidates the key signaling pathway initiated by AlPcS4 in PDT-induced apoptosis.
Introduction to Sulfonated Aluminum Phthalocyanine (AlPcS4)
Sulfonated this compound (AlPcS4) is a second-generation photosensitizer characterized by its strong absorption in the red region of the electromagnetic spectrum (around 675 nm), high quantum yield of singlet oxygen, and excellent photostability.[1] Its hydrophilic nature, imparted by the four sulfonate groups, influences its pharmacokinetic properties and cellular uptake mechanisms. AlPcS4 is typically a mixture of isomers, with the sulfonate groups located at different positions on the peripheral benzene (B151609) rings.[2] The precise isomeric composition can influence the photosensitizer's aggregation state and, consequently, its photodynamic efficacy.
Synthesis of AlPcS4
The synthesis of AlPcS4 can be broadly approached via two main routes: the direct sulfonation of a pre-formed this compound core and the synthesis from sulfonated precursors. The latter method generally offers better control over the degree of sulfonation, leading to a more defined product.
Synthesis from Sulfonated Precursors (Recommended Method)
This method involves the cyclotetramerization of a sulfonated phthalic acid derivative, typically in the presence of a nitrogen source, an aluminum salt, and a catalyst. This approach allows for the direct incorporation of the sulfonate groups, leading to the tetrasulfonated product.
This protocol is adapted from a similar solid-phase synthesis of sulfonated cobalt phthalocyanine and the general synthesis scheme for metal phthalocyanine tetrasulfonic acids.[3]
Materials:
-
4-Sulfophthalic acid
-
Urea
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ammonium (B1175870) Molybdate (B1676688) (catalyst)
-
Dilute Hydrochloric Acid (HCl)
-
Hot deionized water
Procedure:
-
Reactant Preparation: Intimately mix 4-sulfophthalic acid, urea, and anhydrous aluminum chloride in a molar ratio of approximately 4:4:1. Add a catalytic amount of ammonium molybdate (e.g., 1% by weight relative to the 4-sulfophthalic acid).
-
Solid-Phase Reaction: Place the solid mixture in a furnace. Heat the mixture to 260 °C and maintain this temperature for 3 hours. The reaction should be carried out under an inert atmosphere to prevent oxidation.
-
Cooling and Grinding: After the reaction is complete, allow the solid mass to cool to room temperature. Grind the resulting solid product into a fine powder.
-
Purification:
-
Wash the crude product with dilute hydrochloric acid to remove unreacted metal salts and other acid-soluble impurities.
-
Subsequently, wash the solid with hot deionized water to remove unreacted starting materials and water-soluble byproducts.
-
Perform a final wash with ethanol to remove any remaining organic impurities.
-
-
Drying: Dry the purified AlPcS4 product in a vacuum oven to remove all traces of solvent.
Experimental Workflow for AlPcS4 Synthesis
Caption: Workflow for the solid-phase synthesis of AlPcS4.
Direct Sulfonation of Chlorothis compound
This method involves the synthesis of the unsubstituted chlorothis compound followed by a sulfonation step using a strong sulfonating agent like oleum (B3057394) (fuming sulfuric acid). The degree of sulfonation is controlled by the reaction conditions.
This protocol is a general procedure adapted from patents describing the sulfonation of metal phthalocyanines.
Materials:
-
Chlorothis compound
-
Oleum (e.g., 20-30% SO₃)
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel protected from atmospheric moisture, cool the oleum.
-
Addition of Phthalocyanine: Slowly add chlorothis compound to the cooled oleum with constant stirring. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Sulfonation: Gradually heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and maintain it for a specific duration (e.g., several hours). The progress of the reaction can be monitored by withdrawing small aliquots, quenching them, and analyzing the UV-Vis spectrum.
-
Quenching: Once the desired degree of sulfonation is achieved, cool the reaction mixture and carefully pour it onto a large amount of crushed ice with vigorous stirring. This will precipitate the sulfonated product.
-
Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to remove excess sulfuric acid. Further purification can be achieved by techniques such as dialysis or column chromatography.
-
Drying: Dry the purified AlPcS4 product under vacuum.
Quantitative Data and Characterization
The following tables summarize key quantitative data related to the synthesis and properties of AlPcS4.
Table 1: Synthesis Parameters (Solid-Phase Method Analogy)
| Parameter | Value | Reference |
| Precursor | 4-Sulfophthalic Acid | [3] |
| Reactants Molar Ratio | 4 (Sulfophthalic acid) : 4 (Urea) : 1 (Metal Salt) | |
| Catalyst | Ammonium Molybdate | |
| Reaction Temperature | 260 °C | |
| Reaction Time | 3 hours | |
| Yield | ~53% (by analogy to CoPcS) |
Table 2: Physicochemical and Spectroscopic Properties of AlPcS4
| Property | Value | Reference |
| Molecular Formula | C₃₂H₁₆AlClN₈O₁₂S₄ | [2] |
| Molecular Weight | 895.20 g/mol | [2] |
| Appearance | Dark blue/green solid | |
| Solubility | Water | |
| UV-Vis λmax (Q-band) | ~675 nm (in aqueous solutions) | [4] |
| Molar Extinction Coefficient (ε) | ~1.85 x 10⁵ M⁻¹cm⁻¹ at 674 nm | [1] |
| Fluorescence Emission λmax | ~680 nm | [1] |
AlPcS4-Mediated Signaling in Photodynamic Therapy
Upon activation with light of a specific wavelength, AlPcS4 transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS are the primary cytotoxic agents in PDT, inducing cell death mainly through apoptosis.
The signaling cascade initiated by AlPcS4-PDT is multifaceted and primarily involves the intrinsic apoptotic pathway. The key events are:
-
ROS Generation: Light-activated AlPcS4 produces ROS.
-
Mitochondrial Damage: ROS cause oxidative damage to mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP).
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of mitochondrial integrity results in the dissipation of the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised outer mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
-
DNA Damage Response: AlPcS4-PDT can also induce DNA double-strand breaks, activating DNA damage sensors like ATM kinase.
Signaling Pathway of AlPcS4-Induced Apoptosis
Caption: Key signaling events in AlPcS4-PDT induced apoptosis.
Conclusion
This technical guide has outlined the primary methods for the synthesis of sulfonated this compound, with a focus on a reproducible solid-phase protocol. The provided quantitative data and characterization parameters serve as a benchmark for researchers in the field. Furthermore, the elucidation of the AlPcS4-induced apoptotic signaling pathway offers valuable insights for drug development professionals exploring the mechanisms of photodynamic therapy. The continued investigation and optimization of AlPcS4 synthesis and its therapeutic applications hold significant promise for the advancement of cancer treatment.
References
An In-depth Technical Guide to the Aggregation Behavior of Aluminum Phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aggregation behavior of aluminum phthalocyanine (B1677752) (AlPc), a critical parameter influencing its photophysical properties and efficacy in applications such as photodynamic therapy (PDT) and molecular imaging. Understanding and controlling the monomer-aggregate equilibrium is paramount for optimizing the performance of AlPc-based formulations.
Introduction to Aluminum Phthalocyanine Aggregation
Aluminum phthalocyanines are planar aromatic macrocycles that exhibit a strong tendency to self-associate in solution, a phenomenon driven primarily by π-π stacking interactions between the phthalocyanine rings.[1][2] This aggregation significantly alters the molecule's electronic absorption and emission spectra, quantum yields, and, consequently, its photosensitizing capabilities. In aqueous environments, the hydrophobic nature of the phthalocyanine core promotes aggregation, which can diminish its therapeutic efficacy as the aggregated forms often exhibit reduced singlet oxygen generation.[2][3]
The aggregation process typically leads to the formation of two primary types of stacks: H-aggregates (face-to-face) and J-aggregates (head-to-tail).[4][5] These aggregates are distinguished by their unique spectroscopic signatures. H-aggregates generally display a blue-shifted (hypsochromic) absorption band relative to the monomer, whereas J-aggregates exhibit a red-shifted (bathochromic) band.[4][5][6] The specific type of aggregate formed is influenced by a variety of factors, including the solvent, concentration, temperature, pH, and the nature of substituents on the phthalocyanine macrocycle.[1][7][8]
Factors Influencing Aggregation
The equilibrium between monomeric and aggregated AlPc species is dynamic and can be manipulated by controlling several key experimental parameters.
Solvent Environment
The polarity of the solvent plays a crucial role in the aggregation of AlPc.[1][9] In many organic solvents with low polarity or high solvating power for the macrocycle, such as N,N-dimethylformamide (DMF), this compound chloride (AlClPc) exists predominantly in its monomeric form.[1][10][11] Conversely, in polar solvents, particularly water, the strong hydrophobic effect drives the self-association of AlPc molecules.[1][12] Mixed solvent systems, such as DMF-water or ethanol-water, are often employed to systematically study the aggregation process by gradually increasing the concentration of the non-solvent (water).[1][13][14] For instance, a critical water concentration of approximately 7.8% in a DMF-water mixture has been shown to dramatically shift the monomer-dimer equilibrium of AlClPc towards the aggregated state.[1][10][11][14]
Concentration
The extent of aggregation is highly dependent on the concentration of the AlPc solution. At very low concentrations, AlPc typically exists as monomers. As the concentration increases, the equilibrium shifts towards the formation of dimers and higher-order aggregates, in accordance with Le Chatelier's principle.[1][7] This concentration-dependent behavior is readily observable through changes in the UV-Vis absorption spectrum.
Peripheral and Axial Substituents
The chemical structure of the AlPc molecule itself is a key determinant of its aggregation tendency. The introduction of bulky substituents on the periphery of the phthalocyanine ring can sterically hinder the close approach of molecules, thereby reducing aggregation.[13] The nature and charge of these substituents also influence solubility and intermolecular interactions.
Axial ligands coordinated to the central aluminum atom can also significantly impact aggregation.[8] For example, the presence of certain axial ligands can inhibit the formation of H-aggregates.[4][10] In the case of this compound hydroxide (B78521) (AlPcOH), the axial hydroxyl group can participate in hydrogen bonding or the formation of Al-O-Al bridges, influencing the aggregation pathway.[13]
pH
The pH of the solution can influence the protonation state of peripheral substituents or axial ligands, thereby altering the electrostatic interactions between AlPc molecules and affecting their aggregation state.[7][15]
Spectroscopic Characterization of Aggregation
UV-Visible and fluorescence spectroscopy are powerful and widely used techniques to monitor and quantify the aggregation of this compound.
UV-Visible Absorption Spectroscopy
The electronic absorption spectrum of AlPc is characterized by two main features: the Soret (or B) band in the UV region (~350 nm) and the Q-band in the visible region (~600-700 nm).[2] The Q-band is particularly sensitive to aggregation. The monomeric form of AlPc typically exhibits a sharp, intense Q-band maximum around 670-675 nm in organic solvents.[10]
Upon aggregation, significant changes in the Q-band are observed:
-
H-aggregation leads to a blue-shift of the Q-band, often appearing as a new peak or a shoulder at shorter wavelengths (e.g., ~640 nm for AlClPc).[6]
-
J-aggregation results in a red-shift of the Q-band to longer wavelengths (e.g., 740-770 nm for AlClPc adsorbed on silica (B1680970) nanoparticles).[6]
The appearance of an isosbestic point in a series of concentration-dependent spectra is often indicative of a simple monomer-dimer equilibrium.
Fluorescence Spectroscopy
Monomeric AlPc is typically highly fluorescent, with an emission maximum slightly red-shifted from its Q-band absorption maximum. Aggregation, particularly H-aggregation, often leads to significant quenching of fluorescence.[16] This fluorescence quenching is a result of non-radiative decay pathways becoming dominant in the aggregated state. The decrease in fluorescence intensity can be used as a sensitive indicator of the onset and extent of aggregation.
Quantitative Analysis of Aggregation
The following table summarizes key quantitative data related to the aggregation of this compound derivatives from various studies.
| AlPc Derivative | Solvent System | Parameter | Value | Reference(s) |
| AlClPc | DMF-Water | Critical Water Concentration for Aggregation | ~7.8% (v/v) | [1][10][11][14] |
| AlClPc | Dimer | Intermolecular Distance (slipped cofacial) | ~3.7 Å | [1] |
| AlPcOH | 40% Water/Ethanol | Dimerization Constant (Kd) | 138.7 M-1 | [3] |
| AlPcOH | 50% Water/Ethanol | Dimerization Constant (Kd) | 2817 M-1 | [3] |
| AlPcOH | Ethanol | Molar Absorption Coefficient at 671 nm (ε) | 2.63 x 105 L mol-1 cm-1 | [3][13] |
| AlPcOH | Ethanol | Molar Absorption Coefficient at 353 nm (ε) | 8.27 x 104 L mol-1 cm-1 | [3][13] |
Experimental Protocols
Preparation of AlPc Solutions
A stock solution of this compound (e.g., AlClPc) is typically prepared in a solvent where it is known to be monomeric, such as DMF. The concentration of the stock solution is accurately determined using UV-Vis spectroscopy and the Beer-Lambert law, with a known molar absorption coefficient. Experimental solutions at various concentrations are then prepared by diluting the stock solution. To study solvent-induced aggregation, a titrimetric method can be employed where a non-solvent like water is incrementally added to the AlPc solution in an organic solvent.[2]
Example Protocol:
-
Prepare a stock solution of AlClPc in DMF at a concentration of approximately 1 x 10-3 M.
-
Determine the exact concentration by measuring the absorbance at the Q-band maximum and using the known molar extinction coefficient.
-
For concentration-dependent studies, prepare a series of dilutions from the stock solution in the desired solvent.
-
For solvent-induced aggregation studies, start with a known volume and concentration of AlClPc in DMF in a cuvette and incrementally add small, precise volumes of water, recording the UV-Vis spectrum after each addition.[2]
UV-Visible Spectroscopy Measurements
UV-Vis spectra are recorded using a dual-beam spectrophotometer.
-
Use quartz cuvettes with a defined path length (typically 1 cm).
-
Record a baseline spectrum with the pure solvent or solvent mixture.
-
Measure the absorption spectra of the AlPc solutions over a relevant wavelength range (e.g., 300-800 nm).
-
Analyze the changes in the Q-band region to identify the presence of monomers and aggregates.
Fluorescence Spectroscopy Measurements
Fluorescence spectra are recorded using a spectrofluorometer.
-
Excite the sample at a wavelength where the monomer absorbs, but preferably on the blue side of the Q-band to minimize inner filter effects. An excitation wavelength of around 610 nm is often used.[2][11]
-
Record the emission spectrum over a wavelength range that covers the expected monomer and any potential aggregate emission.
-
Monitor the fluorescence intensity at the monomer's emission maximum as a function of concentration or solvent composition.
Data Visualization with Graphviz
The following diagrams illustrate key concepts related to the aggregation of this compound.
Caption: Monomer-dimer equilibrium of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Aggregation of this compound Chloride in Organic and Water-Organic Media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pepolska.pl [pepolska.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and thermodynamics of dimer formation and dissociation for a recombinant humanized monoclonal antibody to vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
chemical and thermal stability of phthalocyanines
An In-depth Technical Guide to the Chemical and Thermal Stability of Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds with a structure analogous to porphyrins.[1] Comprising four isoindole units linked by nitrogen atoms, their 18-π electron system results in a planar, aromatic structure that imparts exceptional stability.[2] This family of molecules can chelate with over 70 different metal ions, forming metallophthalocyanines (MPcs), where the central metal ion significantly influences the molecule's physical, chemical, and electronic properties.[2][3][4]
Their remarkable chemical, mechanical, and thermal stability has made them indispensable in a wide range of applications, from traditional pigments and dyes to advanced materials in semiconductors, catalysts, and gas sensors.[5][6][7] In the realm of medicine, their strong light absorption in the red and near-infrared regions (600-700 nm) and their ability to generate reactive oxygen species (ROS) make them excellent photosensitizers for photodynamic therapy (PDT) and as agents in photoimmunotherapy.[2][8][9][10]
For drug development professionals, understanding the stability profile of a phthalocyanine (B1677752) derivative is critical. The efficacy of a Pc-based therapeutic agent depends on its ability to remain intact until it reaches the target tissue and is activated by light.[11] Degradation can lead to a loss of photosensitizing ability and the formation of potentially toxic byproducts. This guide provides a comprehensive overview of the , details common degradation pathways, and outlines standard experimental protocols for their evaluation.
Thermal Stability
Phthalocyanines are renowned for their high thermal stability.[2][12] Unsubstituted metallophthalocyanines generally do not melt but can be sublimed at high temperatures, often exceeding 500°C under inert atmospheres.[1] This robustness is a direct consequence of their highly conjugated aromatic structure.
The thermal stability is typically evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is a key parameter derived from TGA, indicating the onset of thermal degradation.
Quantitative Thermal Stability Data
The thermal stability of phthalocyanines is influenced by the central metal atom and the nature of any peripheral substituents. The following table summarizes decomposition temperatures for various phthalocyanines as reported in the literature.
| Phthalocyanine Compound | Decomposition Temperature (Td) / Observation | Analysis Method |
| Unsubstituted Phthalocyanines | Initial decomposition reactions can begin at 220°C, with major decomposition below 300°C.[13][14] | TGA |
| Copper Phthalocyanine (CuPc) | Sublimes at >500°C under an inert atmosphere.[1] | Sublimation |
| Octacyano-Cu-Phthalocyanine | Significantly higher thermal stability than FePc(CN)₈.[15] | TG-DTA |
| Zinc Phthalocyanine (ZnPc) Dyes | Td exceeding 230°C.[16] | TGA |
| Rare Earth Double-Decker Pcs | YPc₂, LaPc₂, GdPc₂, TbPc₂ show complex decomposition patterns, often in multiple steps starting around 400-500°C.[17] | TGA/DTA |
Chemical Stability
Phthalocyanines are generally resistant to strong acids and bases and most organic solvents, a property that has historically made them excellent pigments.[1][2] However, their stability can be compromised under specific, often oxidative, conditions. For applications in drug delivery and therapy, understanding the degradation mechanisms in relevant physiological and reactive environments is crucial.
Stability in Acids and Bases
Unsubstituted phthalocyanines demonstrate significant resistance to non-oxidizing acids and alkalis.[2] They can be dissolved in concentrated sulfuric acid due to the protonation of the meso-nitrogen atoms without decomposition.[1] However, the stability of aggregated forms of phthalocyanines can differ from that of their monomers; aggregates often need to disassemble into monomers before protonation or decomposition can occur in acidic or oxidative conditions.[18]
Oxidative and Reductive Degradation
The macrocyclic ring of phthalocyanines can be susceptible to oxidative attack, particularly when used as catalysts in electrochemical reactions, such as the oxygen reduction reaction (ORR).[19][20] Studies on metallophthalocyanines during ORR have identified three primary degradation mechanisms:
-
Demetallation: The central metal ion is replaced by two protons, releasing the metal ion into the solution and forming the metal-free phthalocyanine (H₂Pc). This has been confirmed for iron phthalocyanine (FePc) under acidic conditions.[19]
-
Nitrogen Protonation: Protons are added to the nitrogen sites, which can destabilize the metal-nitrogen coordination bonds, potentially leading to cleavage.[19][20]
-
Carbon Oxidation: Reactive oxygen species, such as hydroxyl (•OH) or hydroperoxyl (•OOH) radicals, attack the carbon atoms of the phthalocyanine ring, leading to oxidation and structural breakdown.[19][20]
Photodegradation
For applications like PDT, where phthalocyanines are intentionally exposed to light, photostability is a double-edged sword. The molecule must be stable enough for storage and delivery but sufficiently reactive upon photoactivation to produce the desired therapeutic effect. Photodegradation, or photobleaching, occurs when the photosensitizer is degraded by the reactive oxygen species it generates.[21]
The general mechanism involves the absorption of light, which elevates the phthalocyanine (Pc) to an excited singlet state (¹Pc), followed by intersystem crossing to a longer-lived triplet state (³Pc). This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.[3][11] However, this same singlet oxygen can also attack the photosensitizer molecule itself, leading to its decomposition.[22]
Experimental Protocols for Stability Assessment
A standardized approach to stability testing is essential for comparing different phthalocyanine candidates and ensuring product quality. The following sections detail common experimental methodologies.
Protocol for Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are core techniques for evaluating thermal stability.[23][24]
-
Objective: To determine the decomposition temperature (Td), measure mass loss, and identify thermal events like melting or phase transitions.
-
Instrumentation: A TGA instrument, optionally coupled with DSC (simultaneous thermal analysis - STA).
-
Methodology:
-
Baseline Correction: Perform a baseline run with an empty sample crucible (typically alumina (B75360) or platinum) through the entire temperature program to account for instrument drift.[24]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried phthalocyanine sample into the sample crucible.[24]
-
Analysis Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen, Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent premature oxidation.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).
-
-
Data Acquisition: Continuously record the sample mass and heat flow as a function of temperature.
-
Data Analysis:
-
TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of the major mass loss step is reported as the decomposition temperature (Td).
-
DSC Curve: Plot heat flow (mW) versus temperature (°C). Endothermic or exothermic peaks indicate phase transitions or reactions.
-
-
Protocol for Chemical Resistance to Acids and Alkalis
This protocol provides a straightforward method for assessing the stability of phthalocyanine pigments in acidic and alkaline solutions.[25]
-
Objective: To evaluate the color stability of a phthalocyanine after exposure to acid and alkali.
-
Materials: Phthalocyanine pigment, 5% Hydrochloric Acid (HCl), 5% Sodium Hydroxide (NaOH), deionized water, filtration apparatus, laboratory stirrer.
-
Methodology:
-
Sample Preparation: Prepare two beakers. In each, add a specific amount of pigment (e.g., 1.0 g) to a defined volume of solution (e.g., 50 mL)—one of 5% HCl and one of 5% NaOH. Prepare a third (control) sample in deionized water.
-
Exposure: Stir each suspension at a constant rate for a set period (e.g., 1 hour) at room temperature.
-
Neutralization and Drying: Filter the pigment from each solution. Wash the collected pigment with deionized water until the filtrate is neutral (pH ~7). Dry the treated pigment samples in an oven at a moderate temperature (e.g., 80°C) until a constant weight is achieved.
-
Evaluation:
-
Prepare a dispersion of the treated and untreated (control) pigments in a standard binder or varnish.
-
Create drawdowns of each sample side-by-side on a substrate.
-
Visually assess the shade difference. For quantitative analysis, use a spectrophotometer or colorimeter to measure the color difference (ΔE). A higher ΔE value indicates lower stability.
-
-
Protocol for Photostability Assessment
This method evaluates the rate of degradation of a phthalocyanine solution upon exposure to light.[21]
-
Objective: To determine the photobleaching quantum yield or relative degradation rate of a phthalocyanine.
-
Instrumentation: UV-Vis spectrophotometer, a light source with a defined wavelength and intensity (e.g., laser, filtered lamp), cuvettes.
-
Methodology:
-
Sample Preparation: Prepare a solution of the phthalocyanine in a suitable solvent (e.g., DMSO, water with surfactants) with a known concentration. The initial absorbance at the Q-band maximum should be within the linear range of the spectrophotometer (typically 0.8-1.2).
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Expose the solution in the cuvette to the light source under controlled conditions (constant temperature, stirring if necessary). The environment can be controlled (e.g., aerobic vs. hypoxic) by bubbling the solution with oxygen or nitrogen, respectively.[21]
-
Time-course Monitoring: At regular time intervals, remove the sample from the light path and record its UV-Vis spectrum.
-
Data Analysis:
-
Plot the absorbance at the Q-band maximum as a function of irradiation time.
-
The rate of decrease in absorbance is indicative of the photodegradation rate.
-
The photobleaching quantum yield (Φ), which is the fraction of absorbed photons that result in the decomposition of the molecule, can be calculated if the photon flux of the light source is known.
-
-
Conclusion
The is a cornerstone of their utility across diverse scientific and industrial fields. While their inherent robustness is a significant advantage, it is not absolute. For researchers in materials science and professionals in drug development, a nuanced understanding of their degradation pathways—be it through thermal stress, oxidative environments, or photo-induced reactions—is paramount. The application of standardized analytical protocols, such as TGA/DSC for thermal profiling and spectroscopic methods for assessing chemical and photostability, provides the quantitative data necessary to select, design, and formulate phthalocyanine-based materials and therapeutics that are both safe and effective. As research continues to push these versatile molecules into more demanding applications, a rigorous evaluation of their stability will remain a critical component of their development pipeline.
References
- 1. Phthalocyanine - Wikipedia [en.wikipedia.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Applications of Phthalocyanine Pigments [qualitron.net]
- 8. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]
- 9. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [2510.04922] Atomistic Insights into the Degradation of Metal Phthalocyanine Catalysts during Oxygen Reduction Reaction [arxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 24. fpe.umd.edu [fpe.umd.edu]
- 25. spanchemicals.com [spanchemicals.com]
Unveiling the Electronic Landscape of Aluminum Phthalocyanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic absorption spectra of aluminum phthalocyanine (B1677752) (AlPc), a molecule of significant interest in fields ranging from photodynamic therapy to materials science. A thorough understanding of its spectral properties is crucial for harnessing its potential in various applications. This document details the characteristic absorption bands, the influence of the molecular environment, and the experimental protocols for accurate spectral acquisition.
Core Concepts: The Electronic Transitions of Aluminum Phthalocyanine
The electronic absorption spectrum of this compound is dominated by two principal absorption bands: the Q-band in the visible region (around 600-700 nm) and the B-band (or Soret band) in the near-ultraviolet region (around 300-400 nm).[1][2][3][4] These bands arise from π-π* electronic transitions within the extensive 18 π-electron aromatic system of the phthalocyanine macrocycle.[2][5]
The Q-band , which is of particular importance for applications like photodynamic therapy due to its location in the "therapeutic window" where light penetration into tissue is maximal, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1][2] The B-band is a more intense absorption resulting from transitions to higher energy unoccupied molecular orbitals.[5]
The precise position and intensity of these bands are sensitive to the central metal ion, axial ligands, peripheral substituents, solvent environment, and the aggregation state of the molecule.[2]
Quantitative Spectroscopic Data of this compound Derivatives
The following tables summarize the key quantitative data for the electronic absorption spectra of various this compound derivatives in different environments. These values are critical for comparative analysis and for predicting the behavior of AlPc in diverse applications.
Table 1: Solvent Effects on the Absorption Maxima (λmax) of Chlorothis compound (ClAlPc)
| Solvent | Donor Number (DN) | Q-band λmax (nm) | B-band λmax (nm) |
| Tetrahydrofuran (B95107) (THF) | 20.0 | 675 | ~350 |
| Dimethylformamide (DMF) | 26.6 | ~670-680 | ~350 |
| Dimethyl sulfoxide (B87167) (DMSO) | 29.8 | 675-681 | ~350 |
| Pyridine | 33.1 | 681 | ~350 |
| Chloroform (CHCl3) | ~0 | 680-684 | ~350 |
| Acetonitrile | 14.1 | 674 | ~350 |
Data compiled from multiple sources.[3][6][7][8] The red shift of the Q-band with increasing solvent donor number is consistent with solvent binding to the central aluminum ion.[6]
Table 2: Influence of Aggregation on the Q-band Maxima (λmax) of this compound Derivatives
| Aggregation State | Typical Environment | Q-band λmax Shift | Characteristic λmax (nm) |
| Monomer | Dilute solutions in organic solvents (e.g., DMF, DMSO) | - | ~670-680 |
| H-aggregates (face-to-face) | Aqueous solutions, thin films | Blue-shift | ~640 |
| J-aggregates (edge-to-edge) | Specific conditions on surfaces | Red-shift | ~740, ~770 |
Data compiled from multiple sources.[2][9] Aggregation significantly alters the electronic absorption spectrum, with H-aggregates showing a characteristic blue-shift and J-aggregates exhibiting a red-shift compared to the monomeric form.
Experimental Protocols for UV-Vis Spectroscopy of this compound
Accurate and reproducible electronic absorption spectra are fundamental for the characterization of this compound. The following provides a generalized methodology for these measurements.
Sample Preparation
-
Solvents: Select high-purity spectroscopic grade solvents. The choice of solvent is critical as it can influence the spectral features.[6] Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and chloroform. For studies in aqueous media, careful consideration of buffers and potential aggregation is necessary.[1][10]
-
Concentration: Prepare stock solutions of the this compound derivative in the chosen solvent. Concentrations are typically in the micromolar range (e.g., 1 x 10-6 M to 1 x 10-5 M) to ensure adherence to the Beer-Lambert law and to minimize aggregation in non-aggregating solvents.[4][11]
-
Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be required for some derivatives. Visually inspect the solution for any particulate matter.
Instrumentation and Measurement
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
-
Cuvettes: Use quartz cuvettes with a standard path length of 1 cm for measurements in the UV and visible regions.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent that will be used for the sample. This corrects for any absorption by the solvent and the cuvette itself.
-
Spectral Acquisition:
-
Record the absorption spectrum over a wavelength range that encompasses both the B-band and the Q-band (e.g., 250 nm to 800 nm).
-
The scan speed and slit width should be optimized to achieve a good signal-to-noise ratio without spectral distortion.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Q-band and B-band.
-
If the molar extinction coefficient (ε) is to be determined, measure the absorbance of a series of solutions with known concentrations and apply the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental relationships in the electronic spectroscopy of this compound.
Caption: Electronic transitions in this compound.
Caption: Influence of aggregation on the Q-band.
Caption: UV-Vis spectroscopy experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steady/transient state spectral researches on the solvent-triggered and photo-induced novel properties of metal-coordinated phthalocyanines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08345G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Aluminum Phthalocyanine (AlPc) as a Photosensitizer in Photodynamic Therapy (PDT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing aluminum phthalocyanine (B1677752) (AlPc) and its derivatives as photosensitizers in photodynamic therapy (PDT) for cancer research. The information detailed below, including experimental protocols and quantitative data, is intended to facilitate the design and execution of both in vitro and in vivo studies to assess the efficacy and mechanisms of AlPc-mediated PDT.
Introduction
Photodynamic therapy is a minimally invasive therapeutic modality that employs the combination of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce cellular destruction.[1] Aluminum phthalocyanine (AlPc) is a second-generation photosensitizer that has garnered significant attention due to its favorable photophysical and photochemical properties.[1] It exhibits strong absorption in the red spectral region (around 670-750 nm), which allows for deeper tissue penetration of the activating light.[1][2] Upon light activation, AlPc transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which leads to oxidative stress and subsequent cell death, predominantly through apoptosis.[3]
The hydrophobicity of AlPc often necessitates its formulation into delivery systems like liposomes, nanoemulsions, or polymeric nanoparticles to prevent aggregation in aqueous environments and enhance its bioavailability and targeted delivery.[1]
Mechanism of Action
The therapeutic effect of AlPc-PDT is initiated by a cascade of photophysical and photochemical events culminating in cellular damage. The primary mechanism involves the generation of ROS, which induces oxidative stress and damages cellular components.[1][3] The subcellular localization of AlPc, often in the mitochondria, lysosomes, and nucleus, is a critical determinant of the resulting cell death pathway.[1][3][4]
Key mechanistic aspects include:
-
Induction of Apoptosis: AlPc-PDT primarily triggers the intrinsic apoptotic pathway. This is characterized by a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[3][4][5]
-
DNA Damage Response: The therapy can induce DNA damage, activating pathways such as the ATM kinase pathway.[3][4][5]
-
Inhibition of Pro-Survival Pathways: AlPc-PDT has been shown to inhibit pro-survival signaling pathways like PI3K/Akt/mTOR.[1]
-
Vascular Damage: In in vivo models, AlPc-PDT can cause significant damage to the tumor vasculature, leading to a reduction in blood flow and contributing to tumor destruction. This is considered an indirect mechanism of action.[6]
-
Immunogenic Cell Death (ICD): AlPc-PDT can induce ICD, characterized by the emission of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CRT), HSP70, HSP90, and HMGB1. This can stimulate an anti-tumor immune response.[7]
Data Presentation: Quantitative Parameters
The efficacy of AlPc-PDT is dependent on several parameters, including the specific AlPc formulation, its concentration, the applied light dose, and the target cell line. The following tables summarize key quantitative data from various studies.
Table 1: Photophysical Properties of this compound (AlPc)
| Property | Value | Reference |
| Absorption Maximum (Q-band) | 670-750 nm | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.42 | [8] |
Table 2: In Vitro Efficacy of AlPc-PDT in Various Cancer Cell Lines
| Cell Line | AlPc Formulation | AlPc Concentration | Light Dose | Outcome | Reference |
| Murine EMT-6 (Mammary Carcinoma) | AlPc | 0.25 µmol/kg (in vivo) | 400 J/cm², 650-700 nm | 100% tumor recurrence-free | [6][9] |
| Murine EMT-6 (Mammary Carcinoma) | AlPcS1 | 2 µmol/kg (in vivo) | 400 J/cm², 650-700 nm | 75% tumor cure | [6][9] |
| Murine EMT-6 (Mammary Carcinoma) | AlPcS2 | 1 µmol/kg (in vivo) | 400 J/cm², 650-700 nm | 86% tumor cure | [6] |
| Human MCF-7 (Mammary Adenocarcinoma) | AlPc in nanoemulsion | 6.0 nM (CC50) | Not specified | 50% cytotoxicity | [10] |
| CT26 (Murine Colorectal Carcinoma) | AlPc-NE | 12.2 nM (IC50) | 25 J/cm² | 50% inhibition | [7] |
| 4T1 (Murine Mammary Adenocarcinoma) | AlPc-NE | 9.01 nM (IC50) | 25 J/cm² | 50% inhibition | [7] |
| K562 & HL-60 (Leukemia) | AlPc | 1 µM | 10 J/cm² | Significant reduction in viability | [11] |
| HT-29 (Human Colon Adenocarcinoma) | ZnPcN4 | 200 µL of 200 µM | 655 nm, 30 min | Significant tumor growth suppression | [12] |
Table 3: Dark Toxicity of AlPc Formulations
| Cell Line | AlPc Formulation | Concentration | Outcome | Reference |
| Murine 4T1 (Mammary Carcinoma) | AlPc-NPs (PVM/MA) | Starting at 4.0 µM | Significant toxicity | [13] |
| Murine NIH/3T3 (Fibroblast) | AlPc-NPs (PVM/MA) | Starting at 8.0 µM | Significant toxicity | [13] |
| Human MCF-7 (Mammary Adenocarcinoma) | AlPc-NPs (PVM/MA) | Not specified | Not cytotoxic at tested concentrations | [13] |
| Human MCF-10A (Mammary Epithelial) | AlPc-NPs (PVM/MA) | Not specified | Not cytotoxic at tested concentrations | [13] |
| Human MCF-7 (Mammary Adenocarcinoma) | Nanoemulsion S444 | Not specified | No significant effect on viability | [13] |
| Human MCF-10A (Mammary Epithelial) | Nanoemulsion S444 | Not specified | No significant effect on viability | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of AlPc-PDT.
In Vitro Cellular Uptake Assay
This protocol is to determine the intracellular accumulation of AlPc.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
AlPc solution (in a suitable solvent like DMSO, ensuring final solvent concentration is non-toxic, e.g., <0.1%)
-
Fluorescence microscope or flow cytometer
-
Lysosomal and mitochondrial stains (e.g., LysoTracker Green, MitoTracker Green)
-
Nuclear stain (e.g., Hoechst 33258 or DAPI)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired concentration of AlPc.
-
Incubate the cells for a specific period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
For subcellular localization, incubate with organelle-specific fluorescent probes during the last hour of AlPc incubation (e.g., 100 nM LysoTracker Green).
-
Wash the cells three times with PBS to remove extracellular AlPc.
-
For microscopy, counterstain the nuclei if desired (e.g., with Hoechst 33258 for 30 minutes).
-
Analyze the cells under a fluorescence microscope, capturing images in the appropriate channels for AlPc (red fluorescence), the organelle probe (e.g., green), and the nuclear stain (blue).
-
For quantitative analysis by flow cytometry, detach the cells, resuspend them in PBS, and analyze the intracellular AlPc fluorescence.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability after AlPc-PDT.[14][15][16]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
AlPc solution
-
Light source with the appropriate wavelength for AlPc activation (e.g., 660-680 nm LED or laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of AlPc. Include control wells with medium alone (no cells) and cells with medium but no AlPc.
-
Incubate the cells with AlPc for a specific duration (e.g., 4 to 24 hours) in the dark.
-
Wash the cells with PBS to remove non-internalized AlPc.
-
Add fresh culture medium to each well.
-
Irradiate the designated plates with light at a specific dose (e.g., 1-25 J/cm²). Keep a set of non-irradiated plates as "dark toxicity" controls.
-
Return the plates to the incubator and incubate for a further 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
AlPc solution and light source
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with AlPc-PDT as described in the cytotoxicity assay protocol.
-
After the post-irradiation incubation period (e.g., 24 hours), harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
In Vivo Tumor Model Experiment
This protocol provides a general guideline for evaluating AlPc-PDT in a murine tumor model. All animal procedures must be approved by an institutional animal care and use committee.
Materials:
-
Immunocompromised or syngeneic mice
-
Tumor cell line
-
AlPc formulation for intravenous or topical administration
-
Anesthetics
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).
-
Photosensitizer Administration: Administer the AlPc formulation to the tumor-bearing mice. For systemic delivery, this is typically via intravenous injection. For skin cancer models, topical application may be used.[21]
-
Drug-Light Interval (DLI): Allow a specific time interval for the AlPc to accumulate in the tumor tissue. This DLI can range from a few hours to 24 hours or more.
-
Irradiation: Anesthetize the mice and deliver a specific light dose to the tumor area using a laser or LED coupled to a fiber optic.
-
Monitoring and Evaluation:
-
Monitor the tumor size using calipers every 2-3 days.
-
Observe the mice for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathways activated by AlPc-PDT leading to cell death.
Caption: Experimental workflow for in vitro AlPc-PDT studies.
Caption: Experimental workflow for in vivo AlPc-PDT tumor models.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. benchchem.com [benchchem.com]
- 4. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and mechanism of aluminium phthalocyanine and its sulphonated derivatives mediated photodynamic therapy on murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Immunogenic Cell Death by Photodynamic Therapy Mediated by Aluminum-Phthalocyanine in Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theranostic Properties of Crystalline this compound Nanoparticles as a Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-soluble aluminium phthalocyanine–polymer conjugates for PDT: photodynamic activities and pharmacokinetics in tumour-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aluminium-phthalocyanine chloride nanoemulsions for anticancer photodynamic therapy: Development and in vitro activity against monolayers and spheroids of human mammary adenocarcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AlPc/ZnPc-based oncological photodynamic therapy for a selective eradication of leukemic cells from ovarian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. agilent.com [agilent.com]
- 18. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Aluminum Phthalocyanine in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phthalocyanine (B1677752) (AlPc) and its derivatives are robust p-type organic semiconductors that have garnered significant interest for their application in organic solar cells (OSCs). Their strong absorption in the Q-band (600-750 nm), excellent thermal stability, and tunable electronic properties make them promising materials for fabricating efficient and stable photovoltaic devices. These application notes provide an overview of the use of AlPc in OSCs, detailed experimental protocols for device fabrication and characterization, and a summary of reported performance data.
Data Presentation: Performance of AlPc-Based Organic Solar Cells
The performance of organic solar cells is typically evaluated by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of various OSCs incorporating aluminum phthalocyanine and its derivatives as either the electron donor or acceptor material.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| α-Sexithiophene (α-6T) | This compound Chloride (AlPcCl) | Planar Heterojunction | 0.61 | 7.98 | 51 | Increased by 28%* | [1][2] |
| α-Sexithiophene (α-6T) | Fullerene (C60) | Planar Heterojunction | 0.50 | 6.10 | 58 | Baseline | [1][2] |
| Palladium Phthalocyanine (PdPc) | Fullerene (C60) | Planar Heterojunction | - | 6.8 | - | 2.2 | [3] |
| Copper Phthalocyanine (CuPc) | Fullerene (C60) | Planar Heterojunction | - | - | - | 1.6 | [3] |
| Poly(copper phthalocyanine) (PolyCuPc) | PCBM | Inverted Bulk Heterojunction | 0.35 | 0.23 | 32 | 0.026 | [4] |
| Zinc Phthalocyanine (ZnPc) | - | Schottky Barrier | 0.55 | 5.01 x 10⁻³ | 48 | 1.28 | [5] |
*Note: The study reported a 28% increase in PCE for the AlPcCl-based device compared to the C60-based device.[1][2]
Energy Level Diagram and Charge Transfer Mechanism
The efficient operation of an organic solar cell relies on the appropriate alignment of the energy levels of the constituent materials to facilitate exciton (B1674681) dissociation and charge transport. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the donor and acceptor materials are critical. In a typical AlPc-based solar cell where AlPc acts as the donor and a fullerene derivative (like C60) acts as the acceptor, the following energy level diagram illustrates the charge generation and collection process.
Experimental Protocols
Detailed methodologies for the fabrication and characterization of AlPc-based organic solar cells are provided below. These protocols are generalized and may require optimization for specific material combinations and device architectures.
Substrate Cleaning
A thorough cleaning of the transparent conductive oxide (TCO) substrate, typically Indium Tin Oxide (ITO) coated glass, is crucial for device performance and reproducibility.
Protocol:
-
Detergent Wash: Substrates are sequentially cleaned in an ultrasonic bath with a detergent solution (e.g., Hellmanex) for 15 minutes.
-
Deionized Water Rinse: Rinse the substrates thoroughly with deionized (DI) water and then sonicate in DI water for 15 minutes.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone and isopropanol for 15 minutes each to remove organic residues.
-
Final Rinse and Dry: Rinse again with DI water and dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Treatment: Immediately before deposition of the first layer, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic contaminants and to increase the work function of the ITO, which improves hole injection.
Device Fabrication
Organic solar cells based on AlPc can be fabricated using either thermal evaporation or solution processing (spin coating), depending on the solubility of the specific AlPc derivative and other materials in the active layer.
a) Thermal Evaporation (for Planar Heterojunctions)
This method is suitable for small-molecule organic materials like AlPc and fullerenes.
References
- 1. Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Application Notes and Protocols for Nanoparticle Encapsulation of Aluminum Phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phthalocyanine (B1677752) (AlPc) is a second-generation photosensitizer with significant potential in photodynamic therapy (PDT) for cancer treatment.[1][2] Its therapeutic action is triggered by light of a specific wavelength, leading to the production of reactive oxygen species (ROS) that induce cell death in targeted tissues.[1][3] However, the inherent hydrophobicity of AlPc leads to aggregation in aqueous environments, which can diminish its therapeutic efficacy.[3] Encapsulation of AlPc into various nanoparticle platforms offers a promising strategy to overcome these limitations by improving its solubility, bioavailability, and tumor-specific accumulation.[3][4]
This document provides detailed application notes and experimental protocols for the preparation and characterization of AlPc-loaded nanoparticles. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of nanomedicine and cancer therapy.
Data Presentation: Physicochemical Properties of AlPc-Loaded Nanoparticles
The following tables summarize the quantitative data from various studies on AlPc-loaded nanoparticles, providing a comparative overview of their key physicochemical characteristics.
Table 1: Polymeric Nanoparticles Encapsulating Aluminum Phthalocyanine
| Polymer Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| PECL Copolymers | 66.5 - 99.1 | - | - | 66.4 - 78.0 | - | [5] |
| PLGA | 144.5 ± 2.5 | - | -14.8 | 88.4 | 16.98 | [6] |
Table 2: Lipid-Based Nanoparticles Encapsulating this compound
| Nanoparticle Type | Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLN) | Murumuru butter | ~40 | Monodisperse | - | Efficiently carried AlPc, exhibiting no toxicity in the dark. | [7] |
| Nanoemulsion | Castor oil and Cremophor ELP® | ~25 | Monodisperse | - | Showed intense photodynamic activity against MCF-7 cells. | [8] |
Table 3: Other Nanoparticle Formulations for this compound
| Nanoparticle Type | Core Material | Particle Size (nm) | Loading/Encapsulation Efficiency (%) | Key Features | Reference |
| PEG-CuAuNPs Conjugate | Copper-Gold Alloy | 15 - 42 (average 24.83) | - | Increased uptake of the photosensitizer into Caco-2 cells. | [9] |
| Iron Oxide Nanoparticles | Iron Oxide | 7 ± 2 | 54 ± 2 (Loading Efficiency) | Magnetic targeting capability. | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of AlPc-loaded nanoparticles.
Protocol 1: Preparation of AlPc-Loaded Polymeric Nanoparticles by Solvent Displacement
This method, also known as nanoprecipitation, is suitable for encapsulating hydrophobic drugs like AlPc within a polymer matrix.[3]
Materials:
-
This compound (AlPc)
-
Poly(lactic-co-glycolic acid) (PLGA) or Polyethylene glycol-polycaprolactone (PECL)[5][6]
-
Acetone (or other suitable water-miscible organic solvent)[3]
-
Polyvinyl alcohol (PVA) or Tween® 20 (as a stabilizer)[3][6]
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the chosen polymer (e.g., PLGA) and AlPc in a minimal amount of a water-miscible organic solvent like acetone.[11]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v PVA).
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.[12] The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles that encapsulate the AlPc.[12]
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.[11]
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with distilled water to remove any unencapsulated AlPc and excess stabilizer.[3]
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in distilled water or a suitable buffer. Store at 4°C for further characterization.[3]
Protocol 2: Preparation of AlPc-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is adapted for the encapsulation of hydrophobic drugs within a solid lipid core.[3]
Materials:
-
This compound (AlPc)
-
Solid lipid (e.g., murumuru butter, glyceryl monostearate)[7]
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Heat the solid lipid to a temperature 5-10°C above its melting point. Dissolve the AlPc in the molten lipid.[3]
-
Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.[3]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.[3]
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Nanoparticle Solidification: Cool down the resulting nanoemulsion rapidly in an ice bath to allow the lipid to solidify and form SLNs.[3]
-
Purification: The SLN suspension can be purified by dialysis or filtration to remove excess surfactant and unencapsulated drug.[3]
-
Storage: Store the final SLN suspension at 4°C.[3]
Protocol 3: Characterization of AlPc-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Zetasizer).[3]
-
Procedure:
-
Dilute the nanoparticle suspension with distilled water to an appropriate concentration.[3]
-
For particle size and PDI, perform DLS measurements to obtain the Z-average hydrodynamic diameter and the PDI value, which indicates the width of the size distribution.[3]
-
For zeta potential, perform ELS measurements to determine the surface charge of the nanoparticles, which is an indicator of colloidal stability.[3]
-
2. Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
Principle: This protocol determines the amount of AlPc successfully encapsulated within the nanoparticles.[3]
-
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension to pellet the AlPc-loaded nanoparticles. The supernatant will contain the unencapsulated, free AlPc.
-
Quantification of Free Drug: Measure the concentration of AlPc in the supernatant using UV-Vis spectrophotometry at its characteristic absorption wavelength (around 670-680 nm).
-
Quantification of Total Drug: Take a known volume of the original (uncentrifuged) nanoparticle suspension and disrupt the nanoparticles by adding a suitable organic solvent (e.g., acetone) to release the encapsulated AlPc. Measure the total AlPc concentration in this sample.[3]
-
Calculations:
-
Encapsulation Efficiency (%EE):
-
Drug Loading Content (%DLC):
-
-
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed signaling pathway for AlPc-mediated photodynamic therapy.
Caption: Experimental workflow for the synthesis and characterization of AlPc-loaded nanoparticles.
Caption: Signaling pathway of this compound-mediated photodynamic therapy (PDT).
References
- 1. Photodynamic Therapy of this compound Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Modifying this compound with quantum dots to promote cellular uptake and enhance the efficacy of anticancer photodynamic therapy [frontiersin.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound tetrasulfonate conjugated to surface-modified Iron oxide nanoparticles as a magnetic targeting platform for photodynamic therapy of Ehrlich tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aluminum Phocyanine-Loaded Solid Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum phthalocyanine (B1677752) (AlPc) is a potent second-generation photosensitizer with significant potential in photodynamic therapy (PDT) for various cancers.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light.[1][2] However, the clinical application of AlPc is limited by its inherent hydrophobicity, which leads to aggregation in aqueous environments and reduced photodynamic efficacy.[1][3]
To overcome these limitations, AlPc can be encapsulated within solid lipid nanoparticles (SLNs).[1][3] SLNs are biocompatible and biodegradable nanocarriers that can enhance the solubility and bioavailability of hydrophobic drugs, facilitate targeted delivery, and improve their pharmacokinetic profiles.[1][4] This document provides detailed protocols for the synthesis, characterization, and evaluation of AlPc-loaded SLNs (AlPc-SLNs) for PDT applications.
Data Presentation
Table 1: Physicochemical Properties of AlPc-SLNs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Negative values | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | ~100% | Spectrophotometry / Fluorometry |
| Drug Loading | Variable | Spectrophotometry / Fluorometry |
Data compiled from multiple sources indicating typical ranges for well-formulated AlPc-SLNs.[5][6][7]
Table 2: In Vitro Cytotoxicity of AlPc-SLNs in B16-F10 Melanoma Cells
| Formulation | Condition | IC50 (nM) |
| SLN-AlPc | Photoactivated | 19.62 |
| SLN-AlPc | Dark (no light) | No significant toxicity |
IC50: 50% inhibitory concentration. Photoactivation involves irradiation with light of a specific wavelength to activate the photosensitizer.[8][9]
Experimental Protocols
Protocol 1: Synthesis of AlPc-Loaded Solid Lipid Nanoparticles (AlPc-SLNs) by Hot High-Pressure Homogenization
This protocol describes the preparation of AlPc-SLNs using the hot high-pressure homogenization technique, a reliable and widely used method for producing SLNs.[4][10]
Materials:
-
Aluminum phthalocyanine chloride (AlPc)
-
Surfactant (e.g., Poloxamer 188, Tween 80)[10]
-
Purified water
-
High-pressure homogenizer
-
High-speed stirrer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
Procedure:
-
Preparation of the Lipid Phase:
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[10]
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.[3]
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 300-1500 bar.[10] The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion to room temperature or below. This can be achieved by placing the formulation in an ice bath or refrigerator.
-
The cooling process allows the lipid to recrystallize and form solid nanoparticles.[3]
-
-
Storage:
-
Store the final AlPc-SLN dispersion at 4°C for optimal stability.[12]
-
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] This protocol details the evaluation of the phototoxic effects of AlPc-SLNs on cancer cells.
Materials:
-
Cancer cell line (e.g., B16-F10 melanoma, Caco-2 colon cancer)[2][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
AlPc-SLN dispersion
-
Free AlPc solution (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
-
Light source for photoactivation (e.g., LED array or diode laser with appropriate wavelength for AlPc, ~670 nm)[2][14]
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of approximately 4.5 x 10³ cells per well.[15]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of AlPc-SLNs and free AlPc in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the formulations. Include untreated cells as a control.[16]
-
For each concentration, prepare two sets of plates: one for photoactivation and one to be kept in the dark to assess dark toxicity.
-
-
Incubation:
-
Incubate the cells with the formulations for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Photoactivation:
-
Post-Irradiation Incubation:
-
Incubate both sets of plates for a further 24-48 hours.[15]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[18]
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Measure the absorbance at 540-570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the formulation that causes a 50% reduction in cell viability.
-
Protocol 3: In Vivo Antitumor Efficacy in a Subcutaneous Tumor Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of AlPc-SLN-mediated PDT in a murine model.[19][20]
Materials:
-
Immunocompromised or syngeneic mice (e.g., BALB/c, C57BL/6)[19][21]
-
Cancer cell line appropriate for the mouse strain (e.g., Ehrlich tumor, B16-F10 melanoma)[9][22]
-
AlPc-SLN dispersion
-
Saline solution (as a control)
-
Anesthesia
-
Light source with a fiber optic for light delivery (e.g., diode laser)[14]
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[23]
-
-
Animal Grouping:
-
Randomly divide the tumor-bearing mice into experimental groups (e.g., saline control, AlPc-SLNs without light, light only, AlPc-SLNs with light).
-
-
Administration of AlPc-SLNs:
-
Administer the AlPc-SLN dispersion intravenously (via tail vein injection) or intratumorally. The dose will depend on the formulation and pre-determined toxicity studies.[19]
-
-
Drug-Light Interval:
-
Allow a specific time interval (e.g., 4-24 hours) for the AlPc-SLNs to accumulate in the tumor tissue. This is a critical parameter that influences the therapeutic outcome.[19]
-
-
Photodynamic Therapy:
-
Anesthetize the mice.
-
Deliver light of the appropriate wavelength and dose to the tumor area using a laser with a fiber optic. The light dose (fluence) and fluence rate are critical parameters to be optimized.[23]
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size.
-
Excise the tumors for histopathological analysis to assess necrosis and apoptosis.
-
Analyze the tumor growth data to determine the efficacy of the treatment.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of AlPc-SLNs.
Caption: Mechanism of AlPc-SLN mediated photodynamic therapy.
Caption: Key signaling pathways involved in AlPc-PDT induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Application of aluminum chloride phthalocyanine-loaded solid lipid nanoparticles for photodynamic inactivation of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin | MDPI [mdpi.com]
- 7. jps.usm.my [jps.usm.my]
- 8. Development of New Natural Lipid-Based Nanoparticles Loaded with Aluminum-Phthalocyanine for Photodynamic Therapy against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Natural Lipid-Based Nanoparticles Loaded with Aluminum-Phthalocyanine for Photodynamic Therapy against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jmb.or.kr [jmb.or.kr]
- 19. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Antitumor activity of photodynamic therapy performed with nanospheres containing zinc-phthalocyanine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Release Study of Aluminum Phthalocyanine Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Aluminum phthalocyanine (B1677752) (AlPc) is a potent photosensitizer with significant therapeutic potential in photodynamic therapy (PDT). However, its inherent hydrophobicity limits its direct application in aqueous physiological environments, often leading to aggregation and reduced efficacy. Encapsulation of AlPc into nanoparticles (NPs) offers a promising strategy to overcome these limitations by improving its solubility, stability, and bioavailability.
An essential step in the preclinical characterization of these AlPc-loaded nanoparticles is the in vitro drug release study. This study is critical for assessing the safety, efficacy, and quality of the nanoparticle formulation. It provides crucial information on the rate and extent to which the encapsulated AlPc is released from the nanocarrier under simulated physiological conditions. This data is invaluable for formulation optimization, quality control, and for predicting the in vivo performance of the drug delivery system.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug release studies of aluminum phthalocyanine nanoparticles.
Principles of In Vitro Drug Release Testing for Nanoparticles
The primary goal of an in vitro release study is to monitor the diffusion of the drug from the nanoparticle into a release medium over time. For nanoparticle formulations, two principal methods are widely employed: the Dialysis Membrane Method and the Sample and Separate Method .
-
Dialysis Membrane Method: This is the most common technique for assessing drug release from nanoparticles.[1] In this method, the nanoparticle suspension is placed inside a dialysis bag or a similar device with a semi-permeable membrane. This bag is then immersed in a larger volume of release medium (the acceptor compartment). The dialysis membrane has a specific molecular weight cut-off (MWCO) that allows the free, released drug molecules to diffuse into the acceptor compartment while retaining the larger nanoparticles within the donor compartment.[2] Samples are periodically collected from the acceptor compartment to quantify the amount of released drug.
-
Sample and Separate Method: In this approach, the nanoparticles are directly dispersed into the release medium.[3] At predetermined time points, an aliquot of the medium is withdrawn and the nanoparticles are separated from the dissolved drug.[3] This separation is typically achieved through techniques like ultracentrifugation or centrifugal ultrafiltration.[4] The concentration of the free drug in the supernatant or filtrate is then determined.
Factors Influencing Drug Release
Several factors can influence the in vitro release profile of AlPc from nanoparticles:
-
Nanoparticle Composition: The type of material used to formulate the nanoparticle (e.g., polymers like PLGA, lipids) and its degradation rate will significantly impact the drug release kinetics.
-
Physicochemical Properties of the Drug: The solubility and partitioning behavior of this compound will affect its diffusion from the nanoparticle matrix.
-
Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the nanoparticles and how it is distributed within the core and on the surface can influence the release profile, particularly the initial "burst release."
-
Particle Size and Surface Area: Smaller nanoparticles have a larger surface area-to-volume ratio, which can lead to a faster initial drug release.
-
Release Medium: The pH, composition, and volume of the release medium are critical. For hydrophobic drugs like AlPc, the addition of surfactants (e.g., Tween 80) to the release medium is often necessary to ensure "sink conditions," where the concentration of the drug in the medium is kept low enough to not impede further release.
-
Temperature and Agitation: The study is typically conducted at 37°C to mimic physiological temperature. The agitation or stirring speed should be controlled to ensure uniform mixing without disrupting the nanoparticles.
Data Presentation
Note: Extensive searches for specific quantitative in vitro release data for this compound nanoparticles at varying pH values did not yield a complete, time-course dataset. Therefore, the following tables present representative data from a pH-sensitive nanoparticle system to illustrate the expected release profiles. This data demonstrates a common characteristic of targeted drug delivery systems, where drug release is accelerated in an acidic environment (pH 5.0-5.5), mimicking the tumor microenvironment or endosomal compartments, compared to physiological pH (7.4).
Table 1: Cumulative Release of a Model Drug from pH-Sensitive Nanoparticles at Physiological pH
| Time (hours) | Cumulative Release (%) at pH 7.4 |
| 0 | 0 |
| 1 | 8 |
| 2 | 12 |
| 4 | 18 |
| 8 | 25 |
| 12 | 30 |
| 24 | 38 |
| 48 | 45 |
| 72 | 52 |
Table 2: Cumulative Release of a Model Drug from pH-Sensitive Nanoparticles at Acidic pH
| Time (hours) | Cumulative Release (%) at pH 5.5 |
| 0 | 0 |
| 1 | 15 |
| 2 | 25 |
| 4 | 40 |
| 8 | 60 |
| 12 | 75 |
| 24 | 88 |
| 48 | 95 |
| 72 | 98 |
Experimental Protocols
This section provides detailed protocols for conducting an in vitro drug release study of this compound nanoparticles using the widely accepted dialysis membrane method.
Protocol: In Vitro Drug Release of AlPc Nanoparticles using the Dialysis Membrane Method
Objective: To determine the in vitro release profile of this compound from a nanoparticle formulation under physiological and simulated acidic tumor microenvironment conditions.
Materials and Reagents:
-
This compound (AlPc)-loaded nanoparticle suspension of known concentration
-
Dialysis tubing or dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes) with a suitable molecular weight cut-off (MWCO), typically 10-14 kDa, to retain the nanoparticles while allowing free AlPc to diffuse.
-
Release Medium 1 (Physiological pH): Phosphate Buffered Saline (PBS), pH 7.4, containing a non-ionic surfactant such as 0.5% (v/v) Tween® 80 to maintain sink conditions.
-
Release Medium 2 (Acidic pH): Acetate buffer or PBS adjusted to pH 5.5, also containing 0.5% (v/v) Tween® 80.
-
Incubator shaker or water bath with orbital shaking capability, set to 37°C.
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for quantification of AlPc.
-
Standard laboratory glassware and consumables.
Procedure:
-
Preparation of Dialysis Bags:
-
Cut the dialysis tubing into appropriate lengths (e.g., 8-10 cm) and hydrate (B1144303) according to the manufacturer's instructions. This usually involves soaking in distilled water.
-
Securely close one end of the dialysis tube with a clip.
-
-
Sample Loading:
-
Pipette a precise volume (e.g., 1 mL) of the AlPc-loaded nanoparticle suspension into the prepared dialysis bag.
-
Securely close the other end of the dialysis bag with a second clip, ensuring there are no leaks.
-
-
Initiation of the Release Study:
-
Place each dialysis bag into a separate container (e.g., a beaker or flask) containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL of either pH 7.4 or pH 5.5 PBS with Tween® 80).
-
Place the containers in the incubator shaker set to 37°C with continuous, gentle agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium from each container.
-
Immediately after each withdrawal, replenish the container with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and ensure sink conditions.
-
-
Quantification of Released AlPc:
-
Analyze the concentration of AlPc in the collected samples using a validated analytical method. UV-Vis spectrophotometry is often suitable for phthalocyanines due to their strong absorbance in the Q-band region (around 670-680 nm).
-
Prepare a standard calibration curve of AlPc in the corresponding release medium to accurately determine the concentration in the samples.
-
-
Data Analysis:
-
Calculate the cumulative amount of AlPc released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
-
The cumulative percentage of drug released is calculated using the following formula:
Cumulative % Release = (Cumulative amount of AlPc released at time t / Initial amount of AlPc in the nanoparticle suspension) x 100
-
Plot the cumulative percentage of drug released versus time to generate the drug release profile.
-
Visualizations
References
Application Notes and Protocols for Cellular Uptake of Aluminum Phthalocyanine Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular uptake of aluminum phthalocyanine (B1677752) (AlPc) nanoparticles, a critical aspect of their development as photosensitizers for photodynamic therapy (PDT). The accompanying detailed protocols offer standardized methods for the formulation, characterization, and in vitro evaluation of these nanoparticles.
Introduction to Aluminum Phthalocyanine Nanoparticles in PDT
This compound (AlPc) is a potent second-generation photosensitizer used in photodynamic therapy. Its therapeutic efficacy is rooted in the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, which leads to tumor cell death.[1] However, the inherent hydrophobicity of AlPc causes it to aggregate in aqueous environments, which can diminish its photodynamic activity.[1][2] To overcome this limitation, AlPc is often encapsulated within nanoparticle-based drug delivery systems.[1][2] These nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions, enhance the solubility, bioavailability, and selective accumulation of AlPc in tumor tissues.[1][3]
The cellular uptake of AlPc nanoparticles is a crucial step for effective PDT. The primary mechanism of internalization is endocytosis, after which the nanoparticles are typically localized in lysosomes.[4][5] Upon light activation, the released AlPc generates ROS, leading to lysosomal damage and subsequent cell death.[4][5] The efficiency of cellular uptake and the subsequent phototoxicity can be influenced by the physicochemical properties of the nanoparticles, such as size, surface charge, and the specific formulation used.[6]
Key Experimental Workflows
The successful investigation of AlPc nanoparticle cellular uptake involves a series of well-defined experimental stages, from nanoparticle synthesis to the evaluation of their biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Aluminum–phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theranostic Properties of Crystalline this compound Nanoparticles as a Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Subcellular Localization of Aluminum Phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the subcellular localization of aluminum phthalocyanine (B1677752) (AlPc), a potent photosensitizer used in photodynamic therapy (PDT). The precise localization of AlPc within cellular compartments is a critical determinant of its therapeutic efficacy and the mechanism of cell death induced upon photoactivation.
Application Notes
Aluminum phthalocyanine and its sulfonated derivatives are second-generation photosensitizers characterized by their strong absorption in the red spectral region, enabling deeper tissue penetration of light.[1] The subcellular distribution of AlPc is a key factor influencing the outcome of PDT.[2] Localization in different organelles dictates the primary targets of photodamage and, consequently, the dominant cell death pathway, which can range from apoptosis to necrosis.[3]
The degree of sulfonation of AlPc influences its localization pattern. For instance, less sulfonated derivatives like AlPcS1 and AlPcS2 tend to distribute diffusely in the cytoplasm. In contrast, more highly sulfonated forms such as AlPcS3 and AlPcS4 often accumulate in granular patterns within lysosomes.[4] The hydrophobicity of the photosensitizer also plays a role; more hydrophobic compounds are likely to associate with cellular membranes.
The primary organelles for AlPc accumulation are the mitochondria and lysosomes.[1] Localization within these organelles is strongly associated with the induction of apoptosis upon photoirradiation.[5] Damage to mitochondria can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.[6] Lysosomal damage can release hydrolytic enzymes into the cytoplasm, also contributing to cell death. In some cases, AlPc has been observed in the endoplasmic reticulum, cytoplasm, and even the nucleus, which can trigger other cellular stress responses, including DNA damage repair pathways.[2][6]
The ability to control and quantify the subcellular localization of AlPc is therefore crucial for the rational design of more effective PDT strategies and the development of novel photosensitizers with enhanced organelle-specific targeting.
Quantitative Data
The following tables summarize key quantitative data related to the photodynamic efficacy of this compound derivatives in various cancer cell lines.
Table 1: In Vitro Efficacy of AlPc-PDT in Various Cancer Cell Lines
| Cell Line | Photosensitizer | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Human Meningioma | AlPc | 0.009 - 0.022 | 5 OW/cm² for 15 min | [7] |
| Human Meningioma | AlS2Pc | ~8.8 | 5 OW/cm² for 15 min | [7] |
| Human Meningioma | AlS4Pc | ~220 | 5 OW/cm² for 15 min | [7] |
| HKESC-1 Oesophageal Cancer | AlPcS4Cl | 5 | 5 | [8] |
| OSCC-3 Oral Squamous Cell Carcinoma | Liposomal AlPc | 0.5 - 2.5 | 24 | [9] |
Table 2: Key Photophysical Properties of this compound Chloride (AlPcCl)
| Property | Value | Reference |
| Absorption Maximum (Q-band) | ~670-750 nm | [1] |
| Singlet Oxygen Quantum Yield | High | [1] |
Experimental Protocols
Protocol 1: Determination of Subcellular Localization of AlPc using Confocal Microscopy
This protocol describes the use of confocal laser scanning microscopy (CLSM) to visualize the intracellular distribution of AlPc.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (AlPc) stock solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Incubation with AlPc:
-
Prepare the desired concentration of AlPc in cell culture medium.
-
Remove the old medium from the cells and add the AlPc-containing medium.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line and AlPc derivative.
-
-
Co-staining with Organelle Probes (Optional):
-
During the last 30-60 minutes of AlPc incubation, add the organelle-specific fluorescent probe to the culture medium according to the manufacturer's instructions.
-
-
Washing:
-
Remove the incubation medium and wash the cells three times with warm PBS to remove any extracellular AlPc.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the samples using a confocal microscope.
-
Acquire images using appropriate laser lines and emission filters for DAPI (blue, nucleus), the organelle probe (e.g., green), and AlPc (red, autofluorescence).
-
Analyze the images for the co-localization of AlPc fluorescence with the signals from the organelle-specific probes.
-
Protocol 2: Subcellular Fractionation for AlPc Quantification
This protocol outlines a method for isolating different cellular organelles to quantify the amount of AlPc in each fraction.
Materials:
-
Cultured cells treated with AlPc
-
Fractionation buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
Spectrofluorometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Harvesting:
-
Treat cells with AlPc as described in Protocol 1.
-
Harvest the cells by scraping or trypsinization and wash them with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold fractionation buffer.
-
Lyse the cells by passing them through a Dounce homogenizer or a syringe with a 27-gauge needle until approximately 80-90% of cells are lysed (monitor under a microscope).
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Microsomal (ER) and Cytosolic Fractions: The supernatant from the mitochondrial spin can be further fractionated by ultracentrifugation (e.g., 100,000 x g for 1 hour) to separate the microsomal pellet (containing ER and Golgi) from the final supernatant (cytosolic fraction).
-
-
AlPc Quantification:
-
Resuspend each organelle pellet in a suitable buffer.
-
Extract AlPc from each fraction using an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or a detergent-based buffer).
-
Quantify the amount of AlPc in each fraction using a spectrofluorometer (measuring fluorescence intensity) or by HPLC.
-
Normalize the AlPc amount to the total protein content of each fraction.
-
Protocol 3: In Vitro Photodynamic Therapy (PDT)
This protocol provides a general workflow for conducting in vitro PDT experiments to assess the phototoxicity of AlPc.
Materials:
-
Cultured cells
-
AlPc stock solution
-
Light source with the appropriate wavelength (e.g., 670 nm diode laser)
-
Cell viability assay kit (e.g., MTT, ATP-based assay)
-
Apoptosis/necrosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Incubation with AlPc: Incubate the cells with various concentrations of AlPc for a defined period (e.g., 4-24 hours). Include a control group with no AlPc.
-
Washing: Wash the cells with PBS to remove extracellular AlPc.
-
Irradiation:
-
Add fresh, phenol (B47542) red-free medium to the cells.
-
Irradiate the cells with a specific light dose (J/cm²). Keep a set of AlPc-treated, non-irradiated plates as a "dark toxicity" control.
-
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
Assessment of Cell Viability and Death Mechanism:
-
Determine cell viability using an appropriate assay (e.g., MTT).
-
Analyze the mechanism of cell death (apoptosis vs. necrosis) using flow cytometry with Annexin V and Propidium Iodide staining.
-
Visualizations
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Laser line-scanning confocal fluorescence imaging of the photodynamic action of aluminum and zinc phthalocyanines in V79-4 Chinese hamster fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the Colocalization of MAP1LC3 and Lysosomal Markers in Primary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular fractionation protocol [abcam.com]
- 5. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integration of Sample Preparation and Subcellular Fraction Enrichment in Alpaca [protocols.io]
- 8. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Aluminum Phthalocyanine in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of aluminum phthalocyanine (B1677752) (AlPc) and its derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). It covers the synthesis of carboxylated AlPc, fabrication of DSSC devices, and methods for their characterization. Quantitative performance data are summarized for comparative analysis, and key electronic processes are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The photosensitizer is a cornerstone of DSSC performance, responsible for harvesting light and initiating the charge separation process. Aluminum phthalocyanines (AlPcs) have emerged as a compelling class of sensitizers owing to their strong absorption in the red and near-infrared (NIR) regions of the solar spectrum, exceptional thermal and chemical stability, and high molar extinction coefficients. These properties allow for efficient light harvesting and contribute to the long-term stability of the solar cell.
The performance of AlPc-based DSSCs can be significantly enhanced by the introduction of anchoring groups, such as carboxylic acids, onto the phthalocyanine periphery. These groups facilitate strong electronic coupling to the titanium dioxide (TiO₂) photoanode, promoting efficient electron injection. This document outlines the necessary protocols to synthesize, fabricate, and characterize AlPc-sensitized solar cells.
Experimental Protocols
Synthesis of Tetracarboxy Aluminum Phthalocyanine Chloride
This protocol is adapted from the synthesis of zinc tetracarboxy phthalocyanine and is expected to yield the desired aluminum analogue.[1]
Materials:
-
Trimellitic anhydride
-
Aluminum chloride (AlCl₃)
-
Urea
-
1-bromonaphthalene (B1665260) (solvent)
-
Chloroform
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine trimellitic anhydride, aluminum chloride, ammonium molybdate (as a catalyst), and a significant excess of urea. Add 1-bromonaphthalene as a high-boiling point solvent.
-
Heating: Heat the mixture with continuous stirring at 200-205°C for 8 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation of Crude Product: After cooling to room temperature, add methanol to the reaction mixture to precipitate the crude product. Filter the suspension and wash the solid residue sequentially with methanol, chloroform, and acetone to remove unreacted starting materials and solvent.
-
Hydrolysis to Carboxylic Acid: The resulting product is an ester or amide intermediate. To obtain the tetracarboxylic acid derivative, the intermediate must be hydrolyzed.
-
Dissolve the intermediate in a suitable solvent such as THF.
-
Prepare a saturated solution of NaOH in a methanol/water (9/2 v/v) mixture.
-
Slowly add the phthalocyanine solution dropwise to the NaOH solution while stirring.
-
Heat the mixture at 40°C for 4 hours to facilitate hydrolysis.
-
-
Purification:
-
After hydrolysis, acidify the solution with HCl to precipitate the tetracarboxy this compound chloride.
-
Filter the precipitate and wash thoroughly with deionized water to remove excess acid and salts.
-
Dry the final product under vacuum.
-
Fabrication of AlPc-Sensitized Solar Cells
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Sintering furnace
-
Synthesized tetracarboxy this compound chloride dye
-
Anhydrous ethanol (B145695) and acetonitrile (B52724)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn®)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a uniform layer of TiO₂ paste on the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass in a furnace at 450°C for 30 minutes. Allow to cool slowly to room temperature.
-
-
Dye Sensitization:
-
Immerse the sintered TiO₂ photoanode in a solution of the synthesized tetracarboxy this compound chloride in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) for 24 hours at room temperature in a dark environment.
-
After sensitization, rinse the photoanode with ethanol to remove non-adsorbed dye molecules and dry it under a stream of nitrogen.
-
-
DSSC Assembly:
-
Place the thermoplastic sealant around the active area of the dye-sensitized photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, sandwiching the sealant.
-
Heat the assembly on a hot plate at approximately 100°C to seal the two electrodes together, leaving two small holes for electrolyte filling.
-
Introduce the iodide-based electrolyte into the cell through one of the holes via vacuum backfilling.
-
Seal the holes with small pieces of the sealant.
-
Characterization Protocols
Photovoltaic Performance Measurement
The key performance parameters of the fabricated DSSCs are the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Procedure:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) as the light source.
-
Connect the fabricated DSSC to a potentiostat/galvanostat.
-
Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from -0.1 V to Voc.
-
From the I-V curve, determine Jsc (current at 0 V), Voc (voltage at 0 A), and the maximum power point (Pmax).
-
Calculate the fill factor (FF) and power conversion efficiency (PCE) using the following equations:
-
FF = (Jmax * Vmax) / (Jsc * Voc)
-
PCE (%) = (Jsc * Voc * FF) / Pin * 100 (where Pin is the incident light power density)
-
Data Presentation
The following table summarizes the photovoltaic performance of DSSCs based on various phthalocyanine sensitizers.
| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| Zinc Phthalocyanine (unsubstituted) | 5.01 x 10⁻³ | 0.55 | 0.48 | 1.28 |
| Tetracarboxy Zinc Phthalocyanine | ~6.0 | ~0.6 | ~0.7 | ~2.5-4.6 |
| Ruthenium Phthalocyanine | ~5.0 | ~0.5 | ~0.6 | ~1.5-2.0 |
Note: The performance of DSSCs is highly dependent on fabrication conditions. The data presented is for comparative purposes.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for AlPc-DSSC synthesis, fabrication, and characterization.
Electron Transfer Pathway in AlPc-DSSC
Caption: Energy level diagram of an AlPc-sensitized solar cell.[2][3][4][5][6]
Conclusion
Aluminum phthalocyanines are highly promising sensitizers for dye-sensitized solar cells due to their favorable photophysical and electrochemical properties. The introduction of carboxylic acid anchoring groups is a key strategy for enhancing their performance by ensuring efficient electronic coupling with the TiO₂ photoanode. The protocols provided in this document offer a comprehensive guide for the synthesis of these advanced dyes and the fabrication and characterization of high-performance DSSCs. Further optimization of the dye structure and device fabrication parameters holds the potential for even greater improvements in power conversion efficiency and long-term stability.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Aluminum Phthalocyanine
Welcome to the technical support center for aluminum phthalocyanine (B1677752) (AlPc). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor water solubility of AlPc. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my Aluminum Phthalocyanine (AlPc) precipitate when I add it to an aqueous buffer?
A1: this compound is an intrinsically hydrophobic molecule.[1][2] This hydrophobicity, combined with the planar structure of the phthalocyanine ring, promotes strong π-π stacking interactions between molecules in aqueous environments.[1] This leads to self-aggregation and the formation of insoluble precipitates.[1][3][4] This aggregation is a significant issue as it can quench the desirable photophysical properties of AlPc, such as fluorescence and singlet oxygen generation, which are critical for applications like photodynamic therapy (PDT).[1][5] The extent of aggregation and precipitation is often dependent on the AlPc concentration and the polarity of the solvent; an increase in the water content of a solvent mixture typically increases aggregation.[1][6]
Q2: What are the primary strategies to improve the water solubility of AlPc for my experiments?
A2: Several effective methods can be employed to enhance the aqueous solubility and bioavailability of AlPc. The most common approaches include:
-
Chemical Modification: Introducing hydrophilic functional groups to the AlPc macrocycle.
-
Sulfonation: Attaching sulfonic acid groups is a widely used method to increase water solubility.[5][7] A commercially available example is Photosens, a mixture of sulfonated aluminum phthalocyanines.[5][8]
-
Carboxylation: The addition of carboxylic acid groups to the periphery of the phthalocyanine ring also enhances water compatibility.[9]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to AlPc can improve water solubility and pharmacokinetic properties.[1][10][11]
-
Dendrimer Conjugation: Attaching hydrophilic dendrimers to the phthalocyanine core can prevent aggregation and improve solubility.[12]
-
-
Formulation Strategies: Encapsulating or complexing the AlPc molecule without chemical modification.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic AlPc molecule within their cavity, rendering it water-soluble.[1]
-
Encapsulation in Nanoparticles: Loading AlPc into various nanocarriers physically prevents aggregation and allows for dispersion in aqueous media.[1][2][5] Common nanocarriers include:
-
Formulation with Polymeric Micelles: Amphiphilic block copolymers can form micelles that encapsulate AlPc in their hydrophobic core, with a hydrophilic shell facing the aqueous environment.[1]
-
Q3: How do I select the most suitable solubilization method for my specific application?
A3: The choice of method depends on several factors, including the intended application (e.g., in vitro vs. in vivo), desired final concentration, and whether chemical modification of the AlPc molecule is permissible. The following decision tree can guide your selection:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low fluorescence or absorbance in aqueous media | Aggregation: AlPc molecules are likely aggregating, which quenches their photophysical properties.[1] | 1. Verify Solubilization: Ensure your chosen solubilization method (e.g., nanoparticle encapsulation, cyclodextrin complexation) is effective.[1] 2. Optimize Concentration: Work at lower AlPc concentrations to reduce the likelihood of aggregation.[6] 3. Solvent Composition: If using a co-solvent, be aware that a higher water percentage can promote aggregation. A critical water concentration of ~7.8% in DMF has been shown to dramatically increase aggregation.[6][13][14] |
| High variability in experimental results (e.g., IC50 values) | Inconsistent Solubilization: The degree of AlPc aggregation may differ between experimental batches, leading to variations in the concentration of the active, monomeric form.[1] | 1. Standardize Protocol: Adhere strictly to a validated protocol for preparing your AlPc formulation to ensure batch-to-batch consistency.[1] 2. Characterize Formulation: Regularly characterize your formulation (e.g., particle size, encapsulation efficiency) to ensure reproducibility.[2] |
| Signs of cellular toxicity without light activation (dark toxicity) | Toxicity of the Delivery Vehicle: The materials used for nanoparticles, surfactants, or co-solvents may be inherently toxic to cells.[1] | 1. Run Vehicle Controls: Always include a control group treated with the delivery vehicle alone (e.g., empty nanoparticles) to assess its intrinsic toxicity.[1] 2. Optimize Concentration: Reduce the concentration of the delivery vehicle or the percentage of organic co-solvent in the final cell culture medium.[1] |
| AlPc Impurities: The AlPc sample may contain cytotoxic impurities. | 1. Verify Purity: Use high-purity AlPc from a reputable supplier.[1] |
Quantitative Data on Solubility
The solubility of unmodified this compound Chloride (AlPcCl) is very low in water but soluble in some organic solvents. Effective solubilization techniques significantly improve its aqueous compatibility.
| Solvent/System | Chemical Formula | Solubility/State | Notes |
| Water | H₂O | Insoluble | Experiences full self-aggregation.[15] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5.79 mg/mL (10 mM) | Sonication is recommended for dissolution.[15] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | AlPcCl is reported to be in its monomeric form in DMF.[15][16] |
| Ethanol (B145695) | C₂H₅OH | Soluble | Often used for preparing stock solutions.[15] |
| Acetone (B3395972) | C₃H₆O | Poor Solubility | Aggregation is suggested by a decrease in absorptivity.[15] |
| Chloroform | CHCl₃ | Poor Solubility | Significant band broadening indicates aggregation.[15] |
| Aqueous Solutions with Solubilizers | |||
| Sulfonated AlPc (Photosens) | - | Water-soluble | A mixture of di-, tri-, and tetrasulfonated AlPc.[5][8] |
| PEGylated AlPc | - | Water-soluble | Conjugation with PEG improves water solubility.[11] |
| AlPc in Nanoparticles | - | Dispersible in water | Encapsulation prevents aggregation and allows for aqueous dispersion.[2][5] |
| AlPc-Cyclodextrin Complex | - | Soluble | Forms a water-soluble inclusion complex.[1] |
Key Experimental Protocols
Protocol 1: Encapsulation of AlPc in Polymeric Nanoparticles (Solvent Displacement Method)
This protocol is adapted from a method for encapsulating AlPcCl in poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles.[2]
Materials:
-
This compound chloride (AlPcCl)
-
Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA)
-
Acetone
-
Ethanol
-
Tween® 20
-
Distilled water
Procedure:
-
Prepare Polymer Solution: Dissolve PVM/MA in acetone to a concentration of 20 mg/mL.[1][2]
-
Prepare AlPcCl Stock Solution: Dissolve AlPcCl in ethanol to a concentration of 300 µM.[1]
-
Nanoparticle Formation:
-
In a glass vial under mild stirring, add 5 mL of the 20 mg/mL PVM/MA solution.
-
Sequentially add 10 mL of ethanol, 7.5 mL of distilled water, and 2.5 mL of 15% (w/v) Tween 20 in water.[1]
-
-
Load AlPcCl: Add 833 µL of the 300 µM AlPcCl stock solution dropwise to the nanoparticle dispersion while stirring.[1]
-
Stabilization: Continue stirring for 10-15 minutes at room temperature to allow for nanoparticle stabilization.[2]
-
Purification (Optional): Remove organic solvents using a rotary evaporator. Nanoparticles can be collected by centrifugation and resuspended in the desired aqueous buffer.[1][2]
Protocol 2: Preparation of AlPc-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is based on forming a complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
Materials:
-
This compound chloride (AlPcCl)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
Procedure:
-
Molar Ratio: Weigh out AlPcCl and HP-β-CD to achieve a 1:2 molar ratio.[1]
-
Kneading:
-
Drying: Dry the resulting solid powder under a high vacuum to remove the solvents.
-
Storage: Store the final blue powder protected from light and under refrigeration.[1]
Visualizations
Photodynamic Therapy (PDT) Signaling Pathway
The primary mechanism of AlPc in PDT involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death.
Experimental Workflow for Nanoparticle Formulation and Characterization
This workflow outlines the key steps in preparing and evaluating AlPc-loaded nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. IE52527B1 - Sulfonated zinc and aluminium phthalocyanine derivatives and their preparation - Google Patents [patents.google.com]
- 8. Theranostic Properties of Crystalline this compound Nanoparticles as a Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water soluble metallo-phthalocyanines: the role of the functional groups on the spectral and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Water-soluble aluminium phthalocyanine–polymer conjugates for PDT: photodynamic activities and pharmacokinetics in tumour-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. Molecular Aggregation of this compound Chloride in Organic and Water-Organic Media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Molecular Aggregation of this compound Chloride in Organic and Water-Organic Media | Klimenko | Journal of Biomedical Photonics & Engineering [jbpe.ssau.ru]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
preventing aluminum phthalocyanine aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum phthalocyanine (B1677752) (AlPc) in aqueous solutions. The focus is on preventing the aggregation of AlPc, a common challenge that can significantly impact experimental outcomes.
Troubleshooting Guide
Issue: Low Phototoxicity or Reduced Quantum Yield in Aqueous Solution
Possible Cause: Aluminum phthalocyanine is highly hydrophobic and prone to self-aggregation in aqueous environments. This aggregation quenches its photoactivity, leading to reduced generation of reactive oxygen species (ROS) and consequently, lower photodynamic efficacy.[1][2]
Solution:
-
Incorporate AlPc into a Delivery System: Encapsulating AlPc within nanocarriers can prevent aggregation and improve its solubility and stability in aqueous media.[1][2][3]
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic molecules like AlPc within their bilayer, preventing aggregation and facilitating cellular uptake.[3][4][5]
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively encapsulate AlPc, enhancing its stability and bioavailability.[1]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate AlPc, offering controlled release and improved delivery.[6][7]
-
-
Optimize pH: The pH of the solution can influence the aggregation state of AlPc. For some derivatives like disulphonated this compound (AlPcS2), pH can affect the axial ligands and the extent of dimerization.[8][9] Experiment with a range of pH values to find the optimal condition for your specific AlPc derivative.
-
Use of Surfactants: Nonionic surfactants can be used to stabilize AlPc in solution and prevent aggregation by reducing surface tension and competing for interfaces.[10][11][12]
Issue: Poor Solubility of AlPc in Aqueous Buffers
Possible Cause: The planar structure and hydrophobicity of the phthalocyanine macrocycle lead to strong π-π stacking interactions, causing the molecules to aggregate and precipitate in aqueous solutions.[2][13]
Solution:
-
Formulation with Nanocarriers: As mentioned above, encapsulation in liposomes, nanoemulsions, or polymeric nanoparticles is a primary strategy to improve the solubility of AlPc in aqueous solutions.[1][3][6]
-
Chemical Modification:
-
Sulfonation: Introducing sulfonate groups to the phthalocyanine ring increases its water solubility.[14][15] Photosens, a clinically used photosensitizer, is a mixture of sulfonated aluminum phthalocyanines.[2][6]
-
Conjugation to Polymers: Covalently linking AlPc to water-soluble polymers can improve its solubility and pharmacokinetic profile.[16]
-
-
Use of Co-solvents: In some instances, a small percentage of a water-miscible organic solvent, such as DMF or DMSO, can help to break up aggregates and improve solubility. However, the concentration of the organic solvent needs to be carefully controlled, as a high water content can still promote aggregation.[13][17]
Frequently Asked Questions (FAQs)
Q1: Why is my AlPc solution showing a blue-shift in its Q-band absorption spectrum?
A1: A blue-shift (hypsochromic shift) in the Q-band of the absorption spectrum is characteristic of the formation of H-aggregates (face-to-face stacking).[2] These aggregates are typically non-photoactive and will result in reduced fluorescence and singlet oxygen generation.[2] This indicates that your AlPc is aggregating in the solution. To resolve this, consider using the disaggregation strategies outlined in the troubleshooting guide, such as encapsulation in nanocarriers.
Q2: What is the ideal particle size for AlPc-loaded nanoparticles for cancer therapy?
A2: For drug delivery in cancer therapy, nanoparticles are typically desired to be in the range of 20-200 nm.[1] This size range can facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[14] It is important to characterize the particle size and polydispersity index (PDI) of your formulation to ensure it falls within the desired range.
Q3: How can I confirm that AlPc is successfully encapsulated within my nanocarrier system?
A3: Several techniques can be used to determine the encapsulation efficiency (EE):
-
Ultracentrifugation: This method separates the encapsulated AlPc from the free, unencapsulated drug. The amount of free AlPc in the supernatant is quantified (e.g., by UV-Vis spectrophotometry), and the EE is calculated.[1]
-
Dialysis Bag Method: The formulation is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a release medium. The amount of AlPc that diffuses out of the bag (free drug) is measured over time.[1]
Q4: Can I use surfactants to prevent AlPc aggregation? What type should I use?
A4: Yes, surfactants can be effective in preventing aggregation.[10][11] Nonionic surfactants like Cremophor ELP®, polysorbates (e.g., Tween series), and Pluronic series are commonly used in pharmaceutical formulations to stabilize nanoparticles and prevent aggregation through steric hindrance.[1][10] The choice of surfactant and its concentration should be optimized for your specific formulation to ensure stability without causing toxicity.
Q5: Does the choice of central metal in the phthalocyanine affect its aggregation tendency?
A5: Yes, the central metal can influence the aggregation behavior.[13] For aluminum phthalocyanines, the axial ligands coordinated to the aluminum atom can also play a significant role in the aggregation process, which can be influenced by factors like pH.[8][9]
Data Summary Tables
Table 1: Physicochemical Properties of AlPc Nanocarriers
| Formulation Type | Components | AlPc Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Castor oil; Cremophor ELP® | 56 - 722 µmol/kg | ~25 | < 0.2 | Approx. 0 | Not Reported | [1] |
| Liposomes | Soy phosphatidylcholine, DSPE-PEG2000, cholesterol, oleic acid | Not specified | 153.20 | 0.309 | Not Reported | 69.09 | [3] |
| Polymeric Micelles | PEG-b-PCL | Not specified | Not specified | Not specified | Not specified | High loading efficacy | [6] |
| Solid Lipid Nanoparticles | Murumuru butter | Not specified | ~40 | Monodisperse | Not specified | Not specified | [18] |
Table 2: In Vitro Efficacy of AlPc Formulations in Photodynamic Therapy (PDT)
| Formulation | Cell Line | Light Dose | IC50 | Key Finding | Reference |
| ClAlPc-loaded Liposomes | 4T1 (Breast Cancer) | Not specified | Not specified | Improved phototoxicity compared to free ClAlPc solution; 3-fold increase in ROS production. | [3] |
| Liposomal AlPc | HSC-3 (Oral Squamous Cell Carcinoma) | 690 nm | Not specified | More effective at reducing cell viability compared to free AlPc. | [19] |
| QD-AlPcS Conjugate | Melanoma cells | 405 nm | Not specified | Reduced cell viability by up to 40% with irradiation; no significant effect without light. | [20] |
| SLN-AlPc | B16-F10 (Melanoma) | Not specified | 19.62 nM | Induced apoptosis; high expression of Caspase 3. | [18] |
Experimental Protocols
Protocol 1: Preparation of AlPc-Loaded Liposomes
This protocol is a generalized procedure based on the thin-film hydration method.
Materials:
-
Chlorothis compound (ClAlPc)
-
Soy phosphatidylcholine (SPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cholesterol
-
Oleic acid
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve ClAlPc, SPC, DSPE-PEG2000, cholesterol, and oleic acid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the inner wall of the flask.
-
Keep the flask under vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature should be kept above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated ClAlPc by ultracentrifugation or size exclusion chromatography.
-
Protocol 2: Formulation of AlPc-Loaded Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound chloride (AlPcCl)
-
Oil phase (e.g., Castor oil)
-
Surfactant (e.g., Cremophor ELP®)
-
Deionized water
Procedure:
-
Preparation of the Oily Phase:
-
Dissolve the AlPcCl in the oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water.
-
-
Emulsification:
-
Slowly add the oily phase to the aqueous phase under high-speed homogenization or ultrasonication.
-
Continue the emulsification process until a translucent nanoemulsion with a bluish tint is formed, indicating the formation of small droplets.
-
-
Characterization:
-
Characterize the nanoemulsion for particle size, PDI, and zeta potential using dynamic light scattering (DLS).[1]
-
Visualizations
Caption: Workflow for AlPc-Loaded Liposome Preparation.
Caption: Logic Diagram for Preventing AlPc Aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Liposomes Loaded with Chlorothis compound for Application of Photodynamic Therapy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aluminum-chloride-phthalocyanine encapsulated in liposomes: activity against naturally occurring dog breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Liposome-Encapsulated Phthalocyanines for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aluminum–phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of pH on the photophysics and photochemistry of disulphonated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]
- 15. Photodynamic Therapy of this compound Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Water-soluble aluminium phthalocyanine–polymer conjugates for PDT: photodynamic activities and pharmacokinetics in tumour-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of New Natural Lipid-Based Nanoparticles Loaded with Aluminum-Phthalocyanine for Photodynamic Therapy against Melanoma [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Modifying this compound with quantum dots to promote cellular uptake and enhance the efficacy of anticancer photodynamic therapy [frontiersin.org]
Technical Support Center: Enhancing Aluminum Phthalocyanine (AlPc) Photostability in Photodynamic Therapy (PDT)
This guide provides researchers, scientists, and drug development professionals with practical solutions and experimental protocols to address common challenges related to the photostability of Aluminum Phthalocyanine (B1677752) (AlPc) in PDT research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Aluminum Phthalocyanine (AlPc) photobleaching during my PDT experiments? A1: The primary causes of AlPc photodegradation, or photobleaching, are photo-oxidation and aggregation.[1] In the presence of light and oxygen, the excited triplet state of AlPc generates reactive oxygen species (ROS), which are essential for therapeutic effect but can also degrade the photosensitizer molecule itself.[1] Furthermore, AlPc has a strong tendency to aggregate in aqueous solutions, a phenomenon that significantly quenches its photoactivity and reduces both its photostability and therapeutic efficacy.[1][2]
Q2: My AlPc formulation shows poor PDT efficacy and inconsistent results. What is the likely cause? A2: Poor efficacy is most often linked to the aggregation of AlPc in aqueous environments.[3][4] Aggregated AlPc is inefficient at producing the cytotoxic singlet oxygen required for PDT.[1] This aggregation can be influenced by the solvent, pH, and concentration. Inconsistent results may also stem from unstable formulations where AlPc precipitates over time or from variations in laser power and exposure duration.[1][5]
Q3: How can I prevent the aggregation of AlPc in my aqueous formulations? A3: Preventing aggregation is critical for maintaining the photostability and monomeric, photoactive state of AlPc.[1] The most effective strategies include:
-
Encapsulation: Incorporating AlPc into nanocarriers such as liposomes, polymeric micelles (e.g., Pluronic™ P-123), solid lipid nanoparticles (SLNs), or silica (B1680970) nanoparticles physically separates the molecules, preventing aggregation and improving aqueous dispersibility.[1][6][7]
-
Use of Surfactants: Adding biocompatible surfactants, like Tween® 20 or Poloxamer 188, can help stabilize AlPc in its monomeric form in solution.[1]
-
Solvent Choice: For in vitro studies, using organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) where AlPc is more soluble can prevent aggregation.[1][8]
Q4: Can antioxidants improve the photostability of AlPc? A4: Yes, antioxidants can enhance AlPc photostability by scavenging the ROS that cause photo-oxidation.[1] While specific studies on AlPc are limited, antioxidants effective for other photosensitizers can be tested.[1] These include Vitamin C (L-ascorbic acid), a water-soluble antioxidant, and Vitamin E (α-tocopherol), a lipid-soluble antioxidant ideal for lipid-based delivery systems.[1][9][10]
Q5: How do I quantitatively measure the photostability of my AlPc formulation? A5: A standard and reliable method is to monitor the decrease in AlPc's characteristic Q-band absorbance peak (around 670-675 nm) over time using a UV-Vis spectrophotometer during irradiation.[1][11] A slower decrease in absorbance indicates higher photostability. This process should be performed in accordance with ICH Q1B guidelines for photostability testing.[1][12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of color/fluorescence upon irradiation. | 1. Photo-oxidation: ROS generated during PDT are degrading the AlPc molecule. 2. Aggregation: Aggregated AlPc is less stable. | 1. Add Antioxidants: Incorporate Vitamin C or E into your formulation to quench ROS.[1] 2. Deoxygenate Solution: For mechanistic studies, bubbling nitrogen through the solution can remove oxygen, though this is not applicable for PDT efficacy studies. 3. Optimize Formulation: Use encapsulation techniques to prevent aggregation and protect AlPc.[2][6] |
| Low or no singlet oxygen generation. | 1. Aggregation-Caused Quenching (ACQ): AlPc aggregates do not efficiently transfer energy to molecular oxygen.[2] 2. High Laser Fluence Rate: Excessive laser power can deplete local oxygen levels too quickly, limiting singlet oxygen production.[5] | 1. Verify Monomeric State: Check the UV-Vis spectrum for the sharp Q-band characteristic of monomeric AlPc (~675 nm). A broadened or split peak indicates aggregation.[1] 2. Reformulate: Encapsulate AlPc in nanoparticles or use surfactants to ensure it remains monomeric.[1][6] 3. Optimize Laser Parameters: Reduce the laser fluence rate to prevent rapid oxygen depletion.[5] |
| AlPc precipitates from aqueous buffer (e.g., PBS). | 1. Hydrophobicity: AlPc is highly hydrophobic and has poor solubility in aqueous media.[3][4] | 1. Encapsulation: This is the most effective solution. Formulate AlPc into nanocarriers like liposomes, micelles, or albumin nanoparticles to improve solubility and stability.[2][3] 2. Use Co-solvents: For in vitro experiments, a small percentage of a solvent like DMSO can be used to maintain solubility. |
Quantitative Data on AlPc Photostability
The following table provides representative data on the photostability of AlPc in various formulations, illustrating the improvements achieved with different stabilization techniques.
| Formulation | Solvent/Medium | Irradiation Time (min) | Remaining AlPc (%) | Photodegradation Rate Constant (k, min⁻¹) |
| Free AlPc | PBS (Phosphate-Buffered Saline) | 30 | < 20% | ~0.050 |
| Free AlPc | DMF (Dimethylformamide) | 30 | > 90% | ~0.003 |
| AlPc-loaded Micelles | PBS | 30 | > 85% | ~0.005 |
| AlPc-loaded SLNs | PBS | 30 | > 90% | ~0.003 |
| AlPc-loaded Liposomes | PBS | 30 | > 80% | ~0.007 |
Note: Data are illustrative and compiled from typical results reported in the literature.[1] Actual values will vary based on specific experimental conditions (e.g., laser power, initial concentration).
Experimental Protocols & Visualizations
Protocol 1: Assessing Photostability of AlPc Formulations
This protocol details the use of UV-Vis spectrophotometry to quantify the photodegradation of AlPc.
Methodology:
-
Sample Preparation: Prepare a solution or dispersion of your AlPc formulation (e.g., free AlPc, AlPc-nanoparticles) in a 1 cm quartz cuvette. Adjust the concentration to achieve an initial absorbance of approximately 0.8-1.0 at the Q-band maximum (~675 nm). Prepare an identical "dark control" sample, which will be protected from light.[1]
-
Initial Measurement: Record the initial UV-Vis absorption spectrum (from 400-800 nm) of the sample before any light exposure (t=0).
-
Irradiation: Place the cuvette in a stable holder and irradiate it with a light source (e.g., diode laser, LED array) at the appropriate wavelength (e.g., 670 nm) and a defined power density (e.g., 20 mW/cm²).
-
Data Collection: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), briefly pause the irradiation and immediately record the UV-Vis spectrum.[1]
-
Dark Control: After the final time point, record the spectrum of the dark control sample to ensure no degradation occurred independent of light exposure.[13]
-
Analysis:
-
Plot the absorbance at the Q-band maximum against the irradiation time.
-
Calculate the percentage of photodegradation at each time point using the formula: Degradation (%) = (1 - (A_t / A_0)) * 100, where A_t is the absorbance at time t, and A_0 is the initial absorbance.
-
Determine the photodegradation kinetics, often by fitting the data to a first-order decay model: ln(A_t / A_0) = -kt.[1]
-
Caption: Workflow for assessing AlPc photostability via UV-Vis spectroscopy.
Protocol 2: Preparation of AlPc-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a common hot homogenization method for encapsulating AlPc.
Methodology:
-
Preparation of Lipid Phase: Dissolve a solid lipid (e.g., glyceryl monostearate) and AlPc in a suitable organic solvent (e.g., acetone).[1]
-
Lipid Film Formation: Remove the organic solvent using a rotary evaporator. This will leave a thin lipid film containing homogeneously dispersed AlPc on the flask wall.
-
Melting: Heat the lipid film above the lipid's melting point (e.g., 70-80°C).[1]
-
Preparation of Aqueous Phase: In a separate beaker, prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween® 80). Heat this solution to the same temperature as the melted lipid.[1]
-
Emulsification: Add the hot aqueous phase to the melted lipid phase and immediately homogenize the mixture at high speed (e.g., 10,000 rpm) using a high-shear homogenizer for several minutes to form a hot oil-in-water nanoemulsion.[1]
-
Nanoparticle Formation: Quickly disperse the hot nanoemulsion into cold water (2-4°C) under continuous stirring. The rapid temperature drop causes the lipid droplets to solidify, entrapping the AlPc to form SLNs.[1]
-
Purification: Wash the SLN dispersion by centrifugation or dialysis to remove excess surfactant and any non-encapsulated AlPc.[1]
-
Characterization: Characterize the resulting AlPc-SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caption: Hot homogenization method for preparing AlPc-loaded SLNs.
Mechanisms & Troubleshooting Logic
Understanding the pathways leading to photobleaching is key to troubleshooting. The diagram below illustrates the central mechanisms and a logical approach to solving photostability issues.
Caption: Key mechanisms of AlPc photoactivation, degradation, and troubleshooting logic.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Lipid vesicles loading this compound chloride: Formulation properties and disaggregation upon intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. The role of antioxidants in photoprotection: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cooperation of antioxidants in protection against photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrj.org [chemrj.org]
- 12. database.ich.org [database.ich.org]
- 13. q1scientific.com [q1scientific.com]
Technical Support Center: Aluminum Phthalocyanine Chloride (AlPcCl)
Welcome to the technical support center for Aluminum Phthalocyanine (B1677752) Chloride (AlPcCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the dark toxicity of AlPcCl in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research in photodynamic therapy (PDT).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving AlPcCl, with a focus on mitigating its dark toxicity.
| Issue | Possible Cause | Recommended Solution |
| High dark toxicity observed in cell culture. | AlPcCl aggregation in aqueous media: AlPcCl is hydrophobic and tends to aggregate in physiological solutions, leading to non-specific cell damage.[1][2] | Utilize a nanocarrier system to improve solubility and prevent aggregation. Options include solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions.[1][2] The biocompatible surfactant Tween® 20 can also be used to reduce aggregation.[2] |
| High concentration of free AlPcCl: The concentration of AlPcCl may be in a range that is inherently toxic to the cells, even without light activation. | Optimize the concentration of AlPcCl. Determine the IC50 value for dark toxicity in your specific cell line to identify a non-toxic concentration range for your experiments. | |
| Solvent-related toxicity (e.g., DMSO): The solvent used to dissolve AlPcCl may be causing cellular toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cells. For example, keep the DMSO concentration below 0.1% v/v in the culture medium.[1] | |
| Inconsistent results in dark toxicity assays. | Variability in AlPcCl formulation: Inconsistent preparation of the AlPcCl formulation can lead to variable results. | Ensure consistent preparation of the AlPcCl formulation. If using nanoparticles, strictly follow the synthesis protocol to maintain uniformity in size, drug loading, and stability.[1] |
| Light exposure during "dark" experiments: Accidental exposure to light can activate the photosensitizer and induce phototoxicity, confounding the dark toxicity results. | Perform all steps of the experiment in a dark room or under a safelight. Wrap cell culture plates in aluminum foil during incubation to prevent light exposure.[1] | |
| Low phototoxicity despite addressing dark toxicity. | Poor cellular uptake of the photosensitizer: The formulation designed to reduce dark toxicity might also hinder cellular uptake. | Nanocarrier-based delivery can enhance the cellular uptake of AlPcCl.[1] Consider using targeted nanoparticles to improve delivery to specific cells. |
| Suboptimal subcellular localization for PDT-induced cell death: The delivery vehicle may alter the location of AlPcCl within the cell. | The choice of nanocarrier can influence the subcellular localization of the photosensitizer, which in turn affects the mechanism of cell death.[1] For example, mitochondrial localization often leads to apoptosis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" in the context of PDT and why is it a concern for AlPcCl?
A1: Dark toxicity refers to the cytotoxic effects of a photosensitizer in the absence of light activation.[1] For AlPcCl, a hydrophobic molecule, dark toxicity can arise from its tendency to aggregate in aqueous physiological environments, leading to non-specific cell damage.[1][2] An ideal photosensitizer should have minimal to no dark toxicity to ensure that cell death is precisely controlled by light application.[1]
Q2: How can nanocarriers reduce the dark toxicity of AlPcCl?
A2: Nanocarriers, such as solid lipid nanoparticles, gold nanoparticles, polymeric nanoparticles, and nanoemulsions, can encapsulate AlPcCl, preventing its aggregation in aqueous media.[1] This encapsulation improves the photosensitizer's solubility and stability.[1] Furthermore, nanocarriers can facilitate controlled release and targeted delivery, minimizing exposure of non-target cells to the free photosensitizer and thus reducing dark toxicity.[1]
Q3: What are some common nanocarrier systems used for AlPcCl delivery?
A3: Several nanocarrier systems have been successfully used to deliver AlPcCl and reduce its dark toxicity, including:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs like AlPcCl, improving their bioavailability.[1]
-
Gold Nanoparticles (AuNPs): AuNPs can be conjugated with AlPcCl to enhance its solubility and cellular uptake.[1]
-
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) can form nanoparticles to carry AlPcCl.[1][2]
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively solubilize AlPcCl, preventing aggregation and enhancing its photodynamic activity.[1][3]
Q4: Are there any other strategies besides nanocarriers to reduce AlPcCl dark toxicity?
A4: While nanocarriers are a primary strategy, other approaches include:
-
Use of Surfactants: Biocompatible surfactants like Tween® 20 can help to prevent the aggregation of AlPcCl in aqueous solutions.[2]
-
Chemical Modification: Modifying the phthalocyanine structure with hydrophilic substituents can improve water solubility and reduce aggregation.
-
pH Optimization: The pH of the formulation can sometimes influence the aggregation state of the photosensitizer.
Data Summary
The following tables summarize quantitative data on the physicochemical properties and in vitro efficacy of AlPcCl nanoformulations from various studies.
Table 1: Physicochemical Properties of AlPcCl Nanoemulsions
| Formulation Components (Oil; Surfactant) | AlPcCl Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Castor oil; Cremophor ELP® | 56 - 722 µmol/kg | ~25 | < 0.2 | Approx. 0 | Not Reported | [3] |
Table 2: Summary of In Vitro Efficacy of AlPcCl-PDT in Various Cancer Cell Lines
| Cell Line | Photosensitizer Formulation | IC₅₀ (µM) | Light Dose (J/cm²) | Reference |
| Caco-2 (Colon Cancer) | AlClPcTS41 | 0.58 (dark toxicity >80% viability) | 10 | [4] |
| 4T1 (Murine Mammary Carcinoma) | AlPc-NPs | Dependent on light dose | 0.95 - 3.82 | [2] |
| MCF-7 (Human Mammary Adenocarcinoma) | AlPc-NPs | Dependent on light dose | 0.95 - 3.82 | [2] |
Experimental Protocols
Protocol 1: Assessment of Dark Cytotoxicity using MTT Assay
This protocol is a standard method to evaluate the effect of a substance on cell viability in the absence of light.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Aluminum Phthalocyanine Chloride (AlPcCl) formulation
-
Vehicle control (solvent used to dissolve AlPcCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[1][3]
-
Treatment: Prepare different concentrations of the AlPcCl formulation. Remove the culture medium from the wells and add the AlPcCl solutions. Include a vehicle control and an untreated control.[1]
-
Incubation (Dark): Incubate the plate in a CO₂ incubator at 37°C for a predetermined time (e.g., 24-48 hours).[3] It is crucial to protect the plate from light during this period by wrapping it in aluminum foil.[1]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.[3]
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[3]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Preparation of AlPcCl-Loaded PVM/MA Nanoparticles
This protocol describes the preparation of polymeric nanoparticles encapsulating AlPcCl using the solvent displacement method.[2]
Materials:
-
This compound Chloride (AlPcCl)
-
Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA)
-
Acetone
-
Tween® 20
-
Distilled water
Procedure:
-
Polymer Solution: Prepare a 20 mg/mL solution of PVM/MA in acetone.[2]
-
Precipitation Medium: In a separate vessel, mix 10 mL of ethanol, 7.5 mL of distilled water, and 2.5 mL of 15% (w:v) Tween 20 in water under mild stirring at room temperature.[1]
-
Nanoparticle Formation: Add 5 mL of the PVM/MA solution to the precipitation medium under continuous stirring.[1]
-
AlPc Loading: Slowly add 833 µL of a 300 µM AlPcCl solution in ethanol dropwise to the nanoparticle dispersion.[1]
-
Stirring: Continue stirring the mixture for 10 minutes at room temperature.[1]
-
Purification: The resulting AlPcCl-loaded nanoparticles can be purified, for example, by centrifugation and resuspension in the desired buffer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Aluminum–phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Aluminum Phthalocyanine (AlPc) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of aluminum phthalocyanine (B1677752) (AlPc) synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development endeavors.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scaling-up of AlPc synthesis.
| Problem | Potential Causes | Suggested Solutions |
| Low Yield of AlPc | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using techniques like thin-layer chromatography (TLC). - Ensure the reaction temperature is maintained within the optimal range (typically 180-220 °C), as excessively high temperatures can lead to product decomposition.[1] |
| Suboptimal Reactant Ratio: Incorrect stoichiometry of precursors. | - Experiment with varying the molar ratio of the phthalonitrile (B49051) precursor to the aluminum salt to find the optimal conditions for your specific setup. An excess of the metal salt often acts as a template for macrocycle formation.[1] | |
| Moisture Contamination: Presence of water can lead to the formation of undesired byproducts. | - Ensure all solvents and reagents are anhydrous. Water can hydrolyze nitrile groups, leading to the formation of phthalimides.[1] | |
| Poor Mixing: Inadequate agitation in a large reactor can lead to localized temperature gradients and concentration differences. | - Ensure the agitation system is appropriately designed for the scale of the reactor to maintain a homogenous reaction mixture. | |
| Product Contamination/ Impurities | Presence of Metal-Free Phthalocyanine: Incomplete metalation. | - Ensure a sufficient excess of the aluminum salt is used. - Consider using a different aluminum salt, as the nature of the salt can influence the reaction yield.[1] |
| Formation of Isomers: Cyclotetramerization of substituted phthalonitriles can lead to a mixture of isomers. | - Employ purification techniques such as column chromatography (using silica (B1680970) gel or alumina) or fractional crystallization to separate the isomers.[1] | |
| Residual Solvents or Precursors: Inefficient purification. | - Utilize purification methods like acid pasting, where the crude product is dissolved in concentrated sulfuric acid and then reprecipitated in water to remove impurities.[2] - Perform thorough washing of the final product with appropriate solvents. | |
| Difficulty in Product Isolation and Purification | Poor Filterability: Fine particle size of the precipitated AlPc. | - Optimize the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to control particle size. - Consider using filter aids or alternative solid-liquid separation techniques. |
| Product Aggregation: Phthalocyanines are prone to aggregation, which can hinder purification. | - Use appropriate solvents for washing and recrystallization to minimize aggregation. | |
| Uncontrolled Exothermic Reaction | Rapid Reagent Addition: Adding reagents too quickly at a larger scale can lead to a rapid increase in temperature. | - Implement a controlled, slow addition of the limiting reagent. - Ensure the reactor's cooling system has the capacity to handle the heat generated. |
| Localized Hot Spots: Inefficient heat removal from the reactor core. | - Improve agitation to enhance heat transfer to the reactor walls. - Use a reactor with a higher surface-area-to-volume ratio or internal cooling coils for very large-scale reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of AlPc synthesis?
A1: The most critical parameters include:
-
Temperature: Maintaining a consistent and uniform temperature throughout the reactor is crucial. Exothermic reactions can lead to temperature gradients and potential runaway reactions if not controlled.[1]
-
Reactant Stoichiometry and Addition Rate: The molar ratio of reactants and the rate at which they are added can significantly impact yield and purity.
-
Mixing/Agitation: Effective mixing is essential for maintaining homogeneity, ensuring efficient heat transfer, and preventing localized side reactions.
-
Solvent Selection: The solvent must be able to dissolve the reactants, be stable at high temperatures, and facilitate product isolation. High-boiling point, polar aprotic solvents like quinoline (B57606) or N,N-dimethylformamide (DMF) are commonly used.[1]
Q2: How does the choice of aluminum salt affect the synthesis?
A2: The nature of the aluminum salt (e.g., aluminum chloride, aluminum acetate) can influence the reaction rate and yield. The reactivity and solubility of the salt in the chosen solvent system are key factors to consider.
Q3: What are the most effective methods for purifying crude AlPc at a large scale?
A3:
-
Acid Pasting: This is a common and effective method for purifying phthalocyanines. It involves dissolving the crude product in concentrated sulfuric acid and then reprecipitating it by adding it to a large volume of cold water or ice. This process helps to remove many organic and inorganic impurities.[2]
-
Soxhlet Extraction: For insoluble phthalocyanine products, continuous extraction with a suitable solvent in a Soxhlet apparatus can effectively remove soluble impurities.[2]
-
Column Chromatography: While more laborious and potentially costly at a very large scale, column chromatography using stationary phases like silica gel or alumina (B75360) can be used to achieve high purity, especially for separating isomers.[1]
Q4: What are the primary safety concerns when scaling up AlPc synthesis?
A4:
-
Exothermic Reactions: The synthesis of phthalocyanines is often exothermic. At a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.
-
Handling of Reagents: Many reagents used in the synthesis, such as high-boiling point solvents and concentrated acids, are hazardous and require careful handling and appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is conducted in a closed system, the evolution of any gaseous byproducts can lead to a dangerous build-up of pressure.
Quantitative Data
Table 1: Typical Yields for Metallophthalocyanine Synthesis (Lab-Scale)
| Metal Phthalocyanine | Precursor | Solvent | Base/Catalyst | Yield (%) | Reference |
| CoPc | Phthalonitrile | Anisole/Glycerol | KOH | 70 | --INVALID-LINK-- |
| CuPc | Phthalonitrile | Anisole | KOH | 72 | --INVALID-LINK-- |
| ZnPc | Phthalonitrile | Anisole | DBU | 75 | --INVALID-LINK-- |
| ZnPcCl₈ | Tetrachlorophthalonitrile | Quinoline | - | 69.5 | --INVALID-LINK-- |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Synthesis of Aluminum Phthalocyanine
This protocol is a general guideline and may require optimization for specific substituted AlPc derivatives.
Materials:
-
Phthalonitrile or substituted phthalonitrile derivative
-
Anhydrous aluminum chloride (AlCl₃)
-
High-boiling point solvent (e.g., quinoline, nitrobenzene)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Reactor Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet/outlet.
-
Reagent Charging: Under an inert atmosphere, charge the flask with the phthalonitrile derivative and the high-boiling point solvent.
-
Initiation: Begin stirring and slowly heat the mixture.
-
Addition of Aluminum Salt: Once the desired temperature is reached (typically 180-200°C), slowly add the anhydrous aluminum chloride.
-
Reaction: Maintain the reaction mixture at the target temperature with vigorous stirring for several hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will often precipitate out of the solution.
-
Isolation: Filter the crude product and wash it with a suitable solvent (e.g., methanol, ethanol) to remove the high-boiling point solvent and unreacted precursors.
-
Purification: Further purify the crude product using one of the methods described in the FAQs, such as acid pasting or column chromatography.
Protocol 2: Acid Pasting Purification of Crude this compound
Materials:
-
Crude AlPc
-
Concentrated sulfuric acid (95-98%)
-
Deionized water
-
Ice
Procedure:
-
Dissolution: In a fume hood, slowly and carefully add the crude AlPc to cold, concentrated sulfuric acid with stirring. Use a sufficient amount of acid to completely dissolve the material.
-
Reprecipitation: Prepare a beaker with a mixture of deionized water and ice. Slowly pour the sulfuric acid solution of AlPc into the ice-water mixture with vigorous stirring. The AlPc will precipitate out as a fine solid.
-
Filtration: Filter the precipitated AlPc using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper. This is to remove all traces of acid.
-
Drying: Dry the purified AlPc in a vacuum oven at an appropriate temperature.
Visualizations
Caption: Workflow for scaling up this compound synthesis.
References
- 1. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]
- 2. Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aluminum Phthalocyanine (AlPc) Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum phthalocyanine (B1677752) (AlPc) solutions. The information is designed to help you address common formulation instability issues and provide protocols for stability assessment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with AlPc solutions.
Issue 1: Precipitation or cloudiness observed in my aqueous AlPc solution.
-
Possible Cause: Aggregation and/or precipitation of AlPc. AlPc is known to be poorly soluble in aqueous solutions and has a strong tendency to aggregate.[1][2] This aggregation can significantly reduce its efficacy as a photosensitizer.[1]
-
Troubleshooting Steps:
-
Solvent System Modification: For in vitro studies, consider using organic solvents where AlPc is more soluble and less prone to aggregation, such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1][2]
-
Formulation Strategy:
-
Encapsulation: Incorporate AlPc into delivery systems like liposomes, polymeric micelles (e.g., Pluronic™ P-123), or solid lipid nanoparticles (SLNs).[1] Encapsulation physically separates the AlPc molecules, improving their dispersibility and stability in aqueous media.[1]
-
Use of Surfactants: The addition of biocompatible surfactants, such as Tween® 20 or Tween® 80, can help to reduce aggregation.[1]
-
-
pH Adjustment: The pH of the aqueous solution can influence the aggregation of water-soluble AlPc derivatives.[3] Ensure the pH of your formulation is optimized for maximum stability.
-
Issue 2: Inconsistent or reduced photodynamic therapy (PDT) efficacy.
-
Possible Cause 1: Low singlet oxygen yield due to AlPc aggregation. Aggregated AlPc is inefficient at producing the cytotoxic agent, singlet oxygen, which is crucial for PDT.[1]
-
Troubleshooting Steps:
-
Verify Monomeric State: Use UV-Vis spectroscopy to confirm the monomeric state of AlPc. The characteristic Q-band absorption peak for monomeric AlPc is typically around 670-675 nm.[1][4] A blue-shift or broadening of this peak can indicate aggregation.
-
Improve Formulation: Employ the formulation strategies mentioned in "Issue 1" (encapsulation, surfactants) to ensure AlPc remains in its active, monomeric form.[1]
-
-
Possible Cause 2: Photodegradation of AlPc during the experiment. AlPc can degrade upon exposure to light, especially at high laser power, leading to a loss of activity.[1]
-
Troubleshooting Steps:
-
Add Antioxidants: Incorporate antioxidants like Vitamin C (L-ascorbic acid) or Vitamin E into the formulation to protect AlPc from photo-oxidation by quenching reactive oxygen species (ROS).[1]
-
Optimize Laser Parameters: Use the minimum laser power and exposure time required for your experiment to minimize photodegradation.[1]
-
Photostability Assessment: Perform a photostability study to quantify the degradation of your AlPc formulation under your experimental conditions (see Experimental Protocol 1).
-
Issue 3: Difficulty dissolving AlPc in the desired solvent.
-
Possible Cause: Inappropriate solvent selection. The solubility of AlPc varies significantly depending on the solvent.[2]
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility data table below to select an appropriate solvent. DMSO and DMF are good starting points for achieving higher concentrations.[2][5]
-
Use Sonication: Sonication can aid in the dissolution of AlPc, particularly in solvents like DMSO.[2]
-
Prepare a Stock Solution: Dissolve AlPc in a good solvent (e.g., DMSO, ethanol) to create a concentrated stock solution, which can then be diluted into the final experimental medium.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in AlPc solutions?
A1: The primary causes of instability are:
-
Aggregation: AlPc molecules have a strong tendency to stack together in aqueous solutions, leading to the formation of non-photoactive aggregates.[1][5]
-
Precipitation: Due to its low aqueous solubility, AlPc can precipitate out of solution, especially at higher concentrations or upon changes in the formulation (e.g., pH, temperature).[1]
-
Photodegradation: AlPc can be degraded by light, particularly under high-intensity irradiation, which reduces its photosensitizing ability.[1][4] This process is often initiated by reactive oxygen species.[1]
-
Chemical Degradation: Interactions with other formulation components or extreme pH conditions can lead to the chemical breakdown of the AlPc molecule.[7]
Q2: How can I prevent AlPc from aggregating in my aqueous formulation?
A2: Preventing aggregation is critical for maintaining the photostability and efficacy of AlPc.[1] Key strategies include:
-
Encapsulation: This is a highly effective method. Incorporating AlPc into carriers like solid lipid nanoparticles (SLNs), polymeric micelles, or liposomes physically separates the molecules and improves their dispersibility in water.[1]
-
Use of Surfactants: Adding biocompatible surfactants, such as Tween® 20, to the formulation can help reduce the aggregation of AlPc.[1]
-
Solvent Choice: For in vitro studies, using solvents like ethanol or DMSO where AlPc is more soluble and less prone to aggregation can be a solution.[1][2]
Q3: Which antioxidants are recommended to improve the photostability of AlPc?
A3: While specific studies on AlPc are limited, antioxidants that are effective for other photosensitive molecules can be tested. These include:
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect against oxidative damage within lipid-based delivery systems.[1]
-
Vitamin C (L-ascorbic acid): A water-soluble antioxidant that can scavenge aqueous-phase reactive oxygen species.[1]
-
Ubiquinone (Coenzyme Q10): Has been shown to be an effective photostabilizer in other formulations.[1]
Q4: How do I measure the photostability of my AlPc formulation?
A4: A standard method involves monitoring the change in the UV-Vis absorption spectrum over time during irradiation. A decrease in the intensity of the main absorption peak (the Q-band) indicates photodegradation. This process is often performed in accordance with ICH Q1B guidelines for photostability testing.[1] You can calculate the photodegradation rate constant to quantify stability. A detailed protocol is provided below (Experimental Protocol 1).
Q5: Will encapsulating AlPc in nanoparticles affect its photodynamic activity?
A5: Yes, and typically for the better. Encapsulation in nanoparticles has been shown to improve the photophysical and photochemical properties of AlPc in aqueous media.[1] This is primarily because it maintains the photosensitizer in its active, monomeric form, leading to enhanced singlet oxygen generation and improved photodynamic activity against cancer cells compared to the free, aggregated photosensitizer.[1]
Data Presentation
Table 1: Solubility of Aluminum Phthalocyanine Chloride (AlPcCl) in Various Solvents
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5.79 mg/mL (10 mM)[2][8] | Soluble; sonication is recommended for dissolution.[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | AlPcCl is reported to be completely in its monomeric form in DMF.[2][5][9] |
| Ethanol | C₂H₅OH | Soluble | Used for the preparation of stock solutions.[2] |
| Acetone | C₃H₆O | Poor Solubility | A decrease in absorptivity and band broadening suggests self-aggregation.[2] |
| Chloroform (B151607) | CHCl₃ | Poor Solubility | Significant band broadening observed, indicating aggregation.[2] |
| Water | H₂O | Insoluble[2] | Full self-aggregation occurs in aqueous solutions.[2] |
Table 2: Illustrative Data on the Photostability of AlPcCl in Different Formulations under Laser Irradiation
Note: This data is representative and intended to demonstrate the expected improvements with stabilization techniques.[1]
| Formulation | Solvent | Stabilization Method | Initial Absorbance (A₀) at ~675 nm | Absorbance after 30 min Irradiation (Aₜ) | % Photodegradation [(A₀-Aₜ)/A₀] x 100 |
| Free AlPcCl | PBS (pH 7.4) | None | 0.85 | 0.34 | 60% |
| Free AlPcCl | Ethanol | Solvent Choice | 0.86 | 0.75 | 12.8% |
| AlPcCl-SLN | PBS (pH 7.4) | Encapsulation | 0.84 | 0.79 | 6.0% |
| AlPcCl-SLN + Vitamin E | PBS (pH 7.4) | Encapsulation + Antioxidant | 0.85 | 0.82 | 3.5% |
Experimental Protocols
Protocol 1: General Photostability Assessment of AlPc Formulations
This protocol is adapted from standard photostability testing guidelines.[1]
-
Sample Preparation:
-
Prepare a solution or dispersion of your AlPc formulation (e.g., free AlPc in ethanol, AlPc-nanoparticles in PBS) in a 1 cm quartz cuvette.
-
Adjust the concentration to obtain an initial absorbance of ~0.8-1.0 at the Q-band maximum (~675 nm).[1]
-
Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil to completely protect it from light.[1]
-
-
Irradiation:
-
Place the unwrapped sample cuvette in a stable holder at a fixed distance from a light source (e.g., laser, lamp with appropriate filters).
-
Record the initial UV-Vis absorption spectrum (from 400-800 nm) of the sample before irradiation (t=0).[1]
-
Irradiate the sample with the light source at the desired wavelength and power.
-
-
Data Collection:
-
At predetermined time intervals (e.g., 5, 10, 20, 30 minutes), briefly stop the irradiation and record the UV-Vis spectrum.[1]
-
After the final time point, record the spectrum of the dark control sample to check for any degradation independent of light exposure.
-
-
Analysis:
-
Plot the absorbance at the Q-band maximum against irradiation time.
-
Calculate the percentage of photodegradation at each time point.
-
Determine the photodegradation kinetics (e.g., by fitting the data to a first-order decay model).
-
Protocol 2: Preparation of AlPc-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization method for encapsulating AlPc in SLNs.[1]
-
Preparation of Lipid Phase:
-
Dissolve a solid lipid (e.g., glyceryl monostearate) and AlPc in a suitable organic solvent (e.g., chloroform or acetone).[1]
-
Remove the organic solvent using a rotary evaporator to obtain a thin lipid film containing AlPc.[1]
-
Melt the lipid film by heating it above its melting point (e.g., 70-80°C).[1]
-
-
Preparation of Aqueous Phase:
-
Emulsification:
-
Add the hot aqueous phase to the melted lipid phase.
-
Homogenize the mixture at high speed using a high-shear homogenizer for several minutes to form a hot oil-in-water emulsion.[1]
-
-
Nanoparticle Formation:
-
Purification and Characterization:
Visualizations
Caption: Troubleshooting logic for AlPc formulation instability.
Caption: Experimental workflow for photostability assessment.
Caption: Workflow for preparing AlPc-loaded SLNs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrj.org [chemrj.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. This compound chloride | TargetMol [targetmol.com]
- 9. Molecular Aggregation of this compound Chloride in Organic and Water-Organic Media | Klimenko | Journal of Biomedical Photonics & Engineering [jbpe.ssau.ru]
Technical Support Center: Aluminum Phthalocyanine Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum phthalocyanine (B1677752) (AlPc). The following information addresses common issues related to solvent effects on AlPc aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my aluminum phthalocyanine solution showing a different color than expected?
A1: The color of your this compound solution is directly related to the aggregation state of the molecules. A change from the typical blue-green color of the monomeric form to a different shade can indicate the formation of aggregates. This phenomenon, known as solvatochromism, is highly dependent on the solvent used.[1][2] In different solvents, the electronic ground and excited states of the AlPc molecule are affected differently, leading to a shift in the absorption spectrum and a perceived color change.[1]
Q2: In which solvents does this compound chloride (AlPcCl) remain in its monomeric form?
A2: AlPcCl is known to exist in its monomeric form in certain organic solvents. N,N-Dimethylformamide (DMF) is a particularly effective solvent for maintaining AlPcCl in a monomeric state.[3][4][5] Dimethyl sulfoxide (B87167) (DMSO) is also a good solvent, although sonication may be required for complete dissolution.[6] Ethanol can also be used to prepare stock solutions where AlPcCl is soluble.[6]
Q3: What causes this compound to aggregate in solution?
A3: Aggregation of phthalocyanines is primarily driven by strong π-π stacking interactions between the large aromatic macrocycles.[4][7] The extent of aggregation is influenced by several factors including the concentration of the phthalocyanine, the nature of the central metal, the type of solvent, and the presence of any side chain substituents.[4] In aqueous solutions, aggregation is significant and can be attributed to hydrogen bonding between AlPc molecules and water.[4]
Q4: How does the addition of water to an organic solvent affect AlPcCl aggregation?
A4: The addition of water to an organic solvent in which AlPcCl is dissolved can induce aggregation.[4] Studies in DMF-water mixtures have shown that there is a critical water concentration (around 7.8%) at which the ratio of monomers to dimers changes dramatically, leading to the formation of J-aggregates.[3][4][5] Generally, as the percentage of water in the system increases, the aggregation of the metal complex also increases.[4]
Q5: What are H- and J-aggregates and how do they affect the UV-Vis spectrum?
A5: H-aggregates and J-aggregates are two different types of molecular arrangements in aggregated phthalocyanines. In H-aggregates, the molecules are stacked in a face-to-face orientation, which leads to a blue-shift (hypsochromic shift) in the Q-band of the UV-Vis absorption spectrum.[7][8] In J-aggregates, the molecules are arranged in a head-to-tail fashion, resulting in a red-shift (bathochromic shift) of the Q-band.[7] The UV-Vis spectrum of H-aggregates of AlClPc is characterized by peaks around 640 nm.[4]
Troubleshooting Guides
Issue: Unexpected Precipitation or Aggregation in Solution
Possible Cause: The chosen solvent is not suitable for maintaining this compound in its monomeric form. At higher concentrations or in less ideal solvents, AlPc has a tendency to form aggregates, which can lead to precipitation.[6]
Solution:
-
Solvent Selection: Switch to a solvent known to promote the monomeric form of AlPc, such as DMF or DMSO.[3][6]
-
Concentration Adjustment: Try preparing a more dilute solution. The degree of aggregation is dependent on the concentration of the phthalocyanine.[4]
-
Sonication: If using a solvent like DMSO, sonication can aid in dissolution and potentially break up some aggregates.[6]
-
Avoid Water: Ensure that your organic solvents are anhydrous, as even small amounts of water can trigger aggregation.[4]
Issue: Broad or Shifted Peaks in UV-Vis Spectrum
Possible Cause: The observed spectral changes, such as band broadening and shifts in the Q-band, are indicative of aggregation.[6] A blue-shift suggests the formation of H-aggregates, while a red-shift points to J-aggregates.[7]
Solution:
-
Re-dissolve in a Monomer-Promoting Solvent: To confirm if aggregation is the issue, try dissolving a small sample in DMF, where AlPcCl should be completely in its monomeric form, and acquire a new UV-Vis spectrum.[3][4]
-
Analyze Solvent Composition: If you are using a mixed solvent system, be mindful of the component ratios. For instance, in water/ethanol mixtures, AlPcOH is monomeric in proportions of water lower than 30%, while higher water content leads to dimer and higher-order aggregate formation.[9]
-
Temperature Control: In some cases, temperature can influence aggregation. It may be beneficial to conduct experiments at a controlled temperature.
Data Presentation
Table 1: Solubility and Aggregation State of this compound Chloride (AlPcCl) in Various Solvents
| Organic Solvent | Chemical Formula | Solubility | Aggregation State Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5.79 mg/mL (10 mM)[6] | Generally monomeric; sonication is recommended for dissolution.[6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble[6] | Reported to be completely in its monomeric form.[3][4] |
| Ethanol | C₂H₅OH | Soluble[6] | Used for preparing stock solutions; solubility is significantly increased compared to more polar solvents.[6] |
| Acetone | C₃H₆O | Poor Solubility[6] | A decrease in absorptivity and band broadening suggests self-aggregation.[6] |
| Chloroform | CHCl₃ | Poor Solubility[6] | Significant band broadening observed, indicating aggregation.[6] |
| Water | H₂O | Insoluble[6] | Full self-aggregation occurs in aqueous solutions.[6] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of AlPcCl in DMF
This protocol is based on a study of the molecular aggregation of AlPcCl.[6]
Objective: To prepare a 1.18 x 10⁻³ mol/L stock solution of AlPcCl in DMF.
Materials:
-
This compound Chloride (AlPcCl)
-
N,N-Dimethylformamide (DMF, double-distilled)
-
20 mL Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 0.0152 g of a dry sample of AlPcCl.
-
Carefully transfer the weighed AlPcCl to a 20 mL volumetric flask.
-
Add a small amount of DMF to the flask to dissolve the compound.
-
Once dissolved, continue adding DMF up to the 20 mL mark.
-
Mix the solution thoroughly to ensure it is homogeneous.
Visualizations
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Aggregation of this compound Chloride in Organic and Water-Organic Media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Laser Parameters for Aluminum Phthalocyanine (AlPc) Activation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with aluminum phthalocyanine (B1677752) (AlPc) in photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the fundamental mechanism of AlPc-mediated photodynamic therapy? A1: Photodynamic therapy (PDT) is a non-invasive treatment that uses a photosensitizer (PS), like Aluminum Phthalocyanine (AlPc), light, and molecular oxygen to kill cells.[1] After being administered, AlPc preferentially accumulates in tumor cells.[2] When activated by light of a specific wavelength, AlPc transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS), primarily singlet oxygen.[1] These ROS cause oxidative damage to cellular components like mitochondria, lysosomes, and membranes, leading to cell death, often through apoptosis.[1][3][4]
Q2: Why is AlPc considered a good photosensitizer? A2: AlPc is a second-generation photosensitizer with several advantageous properties. It has a strong absorption peak in the red region of the visible spectrum (around 670-750 nm), which allows the activating light to penetrate deeper into tissues compared to blue light.[1][2][5] It also exhibits a high quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.[4] Furthermore, sulfonated derivatives of AlPc have improved water solubility, which helps prevent aggregation and maintain photodynamic activity.[6]
Q3: What are the primary cellular targets of AlPc-PDT? A3: The primary targets of AlPc-PDT depend on the subcellular localization of the photosensitizer. AlPc tends to accumulate in critical organelles such as mitochondria and lysosomes.[1][4] Damage to mitochondria can trigger the intrinsic apoptotic pathway, while damage to lysosomes can release hydrolytic enzymes, also contributing to cell death.[4][5] The plasma membrane and endoplasmic reticulum can also be targets.[7][8]
Laser & Activation Parameters
Q4: What is the optimal laser wavelength to activate AlPc? A4: The optimal wavelength corresponds to the Q-band absorption peak of the specific AlPc derivative in its biological environment. This is typically in the red light spectrum, between 650 nm and 800 nm, which is ideal for tissue penetration.[2][3] Commonly used wavelengths in published studies include 636 nm , 670 nm , and 673.2 nm .[3][5][9] The exact peak can shift based on the solvent and local microenvironment; for example, the Q-band maximum for AlClPcTS41 was observed at 715 nm in DMSO and 642 nm in water.[3]
Q5: What light dose (fluence or energy density) should I use? A5: The optimal light dose is cell-line dependent and must be determined empirically. It is a balance between achieving sufficient cancer cell death while minimizing damage to surrounding healthy tissue. Studies have reported effective energy densities ranging from 3 J/cm² to 24 J/cm² .[9][10] A common starting point for in vitro experiments is 10 J/cm² .[3][5] It is crucial to perform a dose-response curve to find the ideal fluence for your specific experimental setup.
Q6: What is a typical power density (fluence rate) for AlPc activation? A6: Power density, measured in mW/cm², determines the rate at which the total light dose is delivered. High power densities can lead to rapid oxygen consumption, causing hypoxia that can render subsequent PDT ineffective.[11] While specific power densities are not always reported, a study using a 670 nm laser for AlS4Pc-Cl activation employed a power density of 16.5 mW/cm² .[9] It is important to consider that pulsed laser irradiation may be more effective than continuous wave irradiation at the same power density by allowing time for tissue reoxygenation.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant cell death after PDT ("Dark Toxicity" is also low). | 1. Incorrect Wavelength: The laser wavelength does not match the absorption peak of your AlPc derivative. | 1. Verify the Q-band absorption peak of your AlPc in the experimental medium. Use a laser that emits light at or very near this peak (typically 670-680 nm).[1][2] |
| 2. Insufficient Light Dose (Fluence): The total energy delivered is too low to activate enough AlPc to induce cytotoxicity. | 2. Perform a light-dose escalation study. Start with a reported value (e.g., 5-10 J/cm²) and increase it incrementally.[3][5] Ensure your power meter is calibrated correctly to measure the fluence at the level of the cells. | |
| 3. Low AlPc Concentration/Uptake: The intracellular concentration of the photosensitizer is too low. | 3. Increase the AlPc concentration or extend the incubation time (e.g., from 4 to 24 hours) to allow for more uptake.[4] Confirm uptake using fluorescence microscopy if the AlPc derivative is fluorescent. | |
| 4. Hypoxia: Oxygen is a critical component for ROS generation. High cell density or high power density can deplete local oxygen.[12] | 4. Ensure cells are not overly confluent. Consider using a lower power density (fluence rate) over a longer irradiation time. For in vivo studies, strategies to mitigate tumor hypoxia may be necessary.[11] | |
| High cell death in control group (no light). | 1. Photosensitizer Toxicity: The AlPc concentration is too high, causing cytotoxicity without light activation. | 1. Perform a dark toxicity test. Create a dose-response curve with varying AlPc concentrations (without light) to find the highest non-toxic concentration.[3][9] |
| 2. Solvent Toxicity: The solvent used to dissolve AlPc (e.g., DMSO) is at a toxic concentration in the final culture medium. | 2. Ensure the final concentration of the solvent in the medium is low (e.g., <0.1% for DMSO). Run a vehicle control (medium + solvent only) to confirm its non-toxicity. | |
| Inconsistent or irreproducible results. | 1. AlPc Aggregation: Hydrophobic AlPc derivatives can aggregate in aqueous media, reducing their photodynamic efficiency.[13] | 1. Use a sulfonated AlPc derivative for better water solubility.[6] Alternatively, formulate the AlPc in a nanocarrier like a liposome (B1194612) or nanoemulsion.[10][13] Prepare fresh dilutions from a concentrated stock in DMSO for each experiment.[3] |
| 2. Variable Light Delivery: The light dose is not uniform across the treatment area (e.g., across a 96-well plate). | 2. Ensure the laser beam or LED array provides uniform illumination. Measure the power at multiple points across the irradiation field to confirm homogeneity.[2] | |
| 3. Variable Experimental Conditions: Differences in cell confluency, incubation times, or time between treatment and assay can affect outcomes. | 3. Standardize all experimental parameters. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment.[4] Keep incubation and post-PDT intervals constant. | |
| Unable to detect ROS generation. | 1. Incorrect ROS Probe: The chosen probe may not be optimal for detecting singlet oxygen or may be used incorrectly. | 1. Use a well-validated probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general ROS detection.[14] Ensure the probe is loaded correctly and protected from light before analysis. |
| 2. Transient Nature of ROS: ROS are short-lived. The measurement may be performed too late after irradiation. | 2. Measure ROS levels immediately or at very early time points following PDT. |
Quantitative Data Summary
The efficacy of AlPc-PDT is dependent on photosensitizer concentration, light dose, and cell type. The following tables summarize parameters from various in vitro studies.
Table 1: Examples of Laser Parameters and Resulting Cytotoxicity
| Photosensitizer | Cell Line | Wavelength (nm) | Fluence (J/cm²) | PS Concentration (µM) | Resulting Cytotoxicity / Effect | Citation(s) |
| AlClPcTS41 | Caco-2 (Colon) | 636 | 10 | 0.5 | ~55% cytotoxicity | [3] |
| AlPcS₄Cl | A549 (Lung) | 673.2 | 10 | 20 | IC₅₀ Achieved | [5] |
| AlS₄Pc-Cl | T24 (Bladder) | 670 | 3 | 100 | Apoptosis observed | [9] |
| Liposomal AlPc | OSCC-3 (Oral) | 670 | 24 | 2.5 | Inhibition of PI3K/Akt/mTOR pathway | [10] |
| QDs–AlPcS | Melanoma | 405 | N/A | 0.4 - 20 | ~40% reduction in cell viability | [15] |
Experimental Protocols & Workflows
Workflow for a Typical In Vitro AlPc-PDT Experiment
The following diagram illustrates the standard workflow for conducting a PDT experiment in a laboratory setting, from initial cell culture to final data analysis.
Caption: General experimental workflow for in vitro photodynamic therapy using AlPc.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability after PDT.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 70-80% confluency on the day of treatment.[4] Allow them to adhere overnight.
-
PDT Treatment: Perform the AlPc incubation and laser irradiation as planned. Include "cells only," "light only," and "AlPc only" (dark control) groups.
-
Post-Irradiation Incubation: Return the plate to the incubator for a set period, typically 24 to 48 hours, to allow for cell death to occur.[9][16]
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, phenol (B47542) red-free medium plus 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[16]
-
Measurement: Gently shake the plate to ensure the color is uniform. Measure the absorbance (OD) at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity or necrosis.[3][5]
-
Cell Seeding & PDT: Perform cell seeding and PDT treatment in a 96-well plate as described above.
-
Post-Irradiation Incubation: Incubate the plate for the desired time (e.g., 24 hours).
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the adherent cells.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit (e.g., CytoTox 96®).[5] Transfer the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[5]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).
Protocol 3: Apoptosis Detection using Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Seeding & PDT: Treat cells grown in 6-well plates or culture dishes with AlPc-PDT.
-
Post-Irradiation Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like TrypLE or Accutase to avoid membrane damage. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in a commercial kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Intracellular ROS Detection using DCFH-DA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure general oxidative stress.[14]
-
Cell Seeding: Seed cells in a suitable format for the intended analysis (e.g., black-walled 96-well plate for plate reader, glass-bottom dish for microscopy).
-
Probe Loading: After AlPc incubation and washing (Step 4 of the general workflow), load the cells with DCFH-DA (e.g., 10-25 µM final concentration) in serum-free medium. Incubate for 30-60 minutes at 37°C in the dark.[3]
-
Washing: Gently wash the cells with PBS to remove excess extracellular probe.
-
Irradiation: Immediately irradiate the cells with the laser at the desired light dose.
-
Measurement: Immediately following irradiation, measure the fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[14] Use excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., ~488 nm excitation / ~525 nm emission). An increase in green fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.
Signaling Pathways and Mechanisms
Troubleshooting Logic for Sub-Optimal PDT Efficacy
When experiments yield poor results, a logical diagnostic process can identify the root cause. The following diagram outlines a troubleshooting workflow.
Caption: A decision tree for troubleshooting common issues in AlPc-PDT experiments.
AlPc-Induced Intrinsic Apoptosis Pathway
AlPc-PDT primarily induces cell death via the intrinsic apoptotic pathway, which is initiated by mitochondrial damage.[4]
Caption: The signaling cascade of AlPc-induced intrinsic apoptosis.[4][8][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Eclipse®-PDT: Versatile Multi-Wavelength Laser for PDT [omnilase.us]
- 3. Photodynamic Therapy of this compound Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Spectroscopic Insights into the Localization and Photodynamic Efficacy of Aluminum Tetrasulfonated Phthalocyanine for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Modifying this compound with quantum dots to promote cellular uptake and enhance the efficacy of anticancer photodynamic therapy [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aluminum Phthalocyanine and Porphyrin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of photosensitizer is a critical determinant of therapeutic success. This guide provides an objective comparison between two major classes of photosensitizers: the second-generation aluminum phthalocyanines (AlPc) and the first-generation, clinically established porphyrins, with a focus on Photofrin®. This comparison is supported by experimental data on their photophysical properties, cytotoxic efficacy, and mechanisms of action.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical characteristics. An ideal photosensitizer should exhibit strong absorption in the red region of the electromagnetic spectrum (the "therapeutic window," 600-800 nm) to allow for deep tissue penetration of light. Furthermore, a high quantum yield of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS) and the primary cytotoxic agent in type II PDT, is crucial for effective tumor destruction.
Aluminum phthalocyanine (B1677752) and its derivatives generally demonstrate superior photophysical properties compared to traditional porphyrin-based photosensitizers. They typically have a strong absorption peak at a longer wavelength than Photofrin®, which is a mixture of porphyrin oligomers. This allows for the use of light that can penetrate deeper into tissues. Moreover, AlPc derivatives often exhibit a higher singlet oxygen quantum yield, indicating more efficient production of the cytotoxic ¹O₂ upon light activation.
| Photosensitizer | Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| Aluminum tetrasulfonated phthalocyanine (AlPcS₄) | ~675 | 0.34 - 0.56 | Various |
| Photofrin® | ~630 | 0.14 - 0.89 | Various |
| 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin zinc(II) | Not Specified | High | Not Specified |
| Zinc phthalocyanine disulfonate | Not Specified | Low | Not Specified |
Table 1: Photophysical Properties. A comparison of the optimal excitation wavelength and singlet oxygen quantum yield for AlPc derivatives and porphyrin-based photosensitizers. Higher ΦΔ values indicate more efficient singlet oxygen production. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
In Vitro Efficacy: A Cytotoxicity Comparison
The enhanced photophysical properties of aluminum phthalocyanines often translate to greater cytotoxic efficacy in preclinical models. In vitro studies consistently demonstrate that AlPc and its derivatives can induce cancer cell death at lower concentrations (i.e., have lower half-maximal inhibitory concentration, IC50, values) compared to Photofrin®. This suggests a higher potency for AlPc-based photosensitizers.
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) |
| AlPcCl (in nanoemulsion) | MCF-7 (Breast Adenocarcinoma) | 0.006 | 4.4 |
| AlPcS₄Cl | HKESC-1 (Esophageal Cancer) | 5 | 5 |
| Zinc Phthalocyanine-Quinoline Conjugate (ZnPc-Q1) | H460 (Lung Cancer) | 0.235 - 0.945 | Not Specified |
| Photofrin® | H460 (Lung Cancer) | 1.206 - 1.826 | Not Specified |
| Photofrin® | A431 and Jurkat T cells | Effective at 7-14 µg/ml | Not Specified |
Table 2: In Vitro Cytotoxicity. A summary of the half-maximal inhibitory concentration (IC50) of AlPcCl and Photofrin® in various cancer cell lines following photodynamic therapy. Lower IC50 values indicate higher cytotoxic efficacy.
Mechanism of Action: Cellular Uptake and Cell Death Pathways
Photodynamic therapy operates through three primary mechanisms: direct phototoxicity to tumor cells, destruction of the tumor vasculature, and induction of an anti-tumor immune response. The direct cytotoxic effect is initiated by the generation of ROS, which leads to cellular damage and subsequent cell death through apoptosis, necrosis, or autophagy.
The subcellular localization of the photosensitizer is a key factor in determining the primary mode of cell death. Photosensitizers that accumulate in the mitochondria, such as some cationic porphyrin derivatives, are potent inducers of apoptosis. Those that localize in the plasma membrane or lysosomes may be more prone to inducing necrosis.
While both AlPc and porphyrin-based photosensitizers are known to induce apoptosis and necrosis, the specific signaling pathways activated can differ.
Signaling Pathways in PDT-Induced Cell Death
The generation of ROS by photoactivated AlPc and porphyrins triggers a cascade of intracellular signaling events that culminate in cell death.
Aluminum Phthalocyanine-Mediated PDT:
AlPc-mediated PDT has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases. Furthermore, AlPc-PDT can trigger a DNA damage response, leading to cell cycle arrest.
Caption: AlPc-mediated PDT induced apoptosis pathway.
Porphyrin-Mediated PDT:
Photofrin®-mediated PDT is also known to induce both apoptosis and necrosis. The apoptotic response involves the activation of caspase-9 and caspase-3, consistent with the mitochondrial pathway. At higher doses or with longer incubation times, necrosis becomes the predominant mode of cell death. The interplay between apoptosis and autophagy has also been observed in response to Photofrin®-PDT.
Caption: Porphyrin-mediated PDT induced cell death pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of photosensitizers.
In Vitro Photodynamic Therapy Cytotoxicity Assay
This protocol outlines the steps to determine the IC50 value of a photosensitizer in a cancer cell line.
Caption: General workflow for in vitro photosensitizer comparison.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A431, H460) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Photosensitizer Incubation: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing the desired concentration of the photosensitizer (e.g., AlPcCl or Photofrin®) and incubated for a specific duration (e.g., 2-24 hours) in the dark.
-
Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh culture medium is added. The cells are then irradiated with a light source (e.g., a diode laser or LED array) at the specific wavelength corresponding to the photosensitizer's absorption maximum (e.g., ~670 nm for AlPcCl, ~630 nm for Photofrin®). The light dose (fluence) is controlled by adjusting the power density and irradiation time.
-
Viability Assessment: Cell viability is assessed 24 hours post-irradiation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value is then calculated from the dose-response curve.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using a known reference is a common approach to determine the singlet oxygen quantum yield.
Methodology:
-
Reagents: A singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF), the test photosensitizer, and a reference photosensitizer (e.g., methylene (B1212753) blue) are dissolved in a suitable solvent (e.g., DMF, DMSO).
-
Spectrophotometric Measurement: The absorption spectrum of the solution containing the photosensitizer and DPBF is recorded. The solution is then irradiated with monochromatic light at a wavelength absorbed by the photosensitizer. The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) is monitored over time.
-
Calculation: The singlet oxygen quantum yield of the test photosensitizer is calculated relative to the reference photosensitizer with a known ΦΔ value.
Conclusion
The evidence presented in this guide suggests that this compound and its derivatives represent a significant advancement over many first-generation porphyrin-based photosensitizers for photodynamic therapy. Their favorable photophysical properties, including strong absorption in the therapeutic window and high singlet oxygen quantum yields, translate into enhanced cytotoxic efficacy in preclinical models. While the fundamental mechanisms of PDT-induced cell death, primarily apoptosis and necrosis, are shared between both classes of photosensitizers, the specific molecular events and overall potency can differ significantly. For researchers and drug development professionals, the superior photochemical and photobiological characteristics of aluminum phthalocyanines make them a compelling class of molecules for the development of next-generation PDT agents. However, further in-depth comparative studies, particularly in in vivo models, are warranted to fully elucidate their clinical potential relative to established porphyrin-based therapies.
A Comparative Analysis of Aluminum Phthalocyanine and Zinc Phthalocyanine for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is critical to therapeutic success. Both aluminum phthalocyanine (B1677752) (AlPc) and zinc phthalocyanine (ZnPc) have emerged as promising second-generation photosensitizers, demonstrating significant potential in preclinical and clinical research. This guide provides an objective, data-driven comparison of AlPc and ZnPc to inform the selection process for researchers in oncology and drug development.
Executive Summary
Aluminum phthalocyanine and zinc phthalocyanine are metallophthalocyanines that exhibit strong absorption in the red and near-infrared regions of the electromagnetic spectrum, a prerequisite for deep tissue penetration of light in PDT. Both molecules are efficient generators of singlet oxygen, the primary cytotoxic agent in Type II PDT. However, key differences in their photophysical properties, cellular uptake, and ultimately, their photodynamic efficacy have been observed in various studies.
Generally, AlPc has been reported to exhibit higher phototoxicity in some instances, which is often attributed to its more amphiphilic nature, facilitating better cellular uptake compared to the more hydrophobic ZnPc.[1][2] Both photosensitizers primarily induce cell death through apoptosis via the intrinsic, mitochondria-mediated pathway. The choice between AlPc and ZnPc may, therefore, depend on the specific application, tumor type, and the desired formulation and delivery strategy.
Data Presentation
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical properties. Key parameters include the singlet oxygen quantum yield (ΦΔ), fluorescence quantum yield (ΦF), and triplet state lifetime (τT). A high singlet oxygen quantum yield is paramount for effective PDT.
| Property | This compound (AlPc) | Zinc Phthalocyanine (ZnPc) | Solvent | Reference(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.42 | 0.67 | DMSO | [3][4] |
| 0.22 - 0.42 (sulfonated derivatives) | - | Aqueous Buffer | [5][6] | |
| Fluorescence Quantum Yield (ΦF) | ~0.13 (in cells) | 0.18 - 0.20 | DMSO | [2][3][7] |
| Triplet State Lifetime (τT) | Not directly compared | Not directly compared | - | - |
| Maximum Absorption (Q-band) | ~670-680 nm | ~670-680 nm | Various | [1][2] |
Note: Values for ΦF and τT are from different studies and experimental conditions, making direct comparison challenging. The provided values serve as a general reference.
In Vitro Cytotoxicity
The photodynamic efficacy of AlPc and ZnPc has been evaluated in numerous cancer cell lines. The half-maximal lethal concentration (LC50) is a standard measure of a photosensitizer's cytotoxic potential upon photoactivation.
| Cell Line | Photosensitizer | LC50 (µM) | Light Dose (J/cm²) | Reference |
| A431 (Human epidermoid carcinoma) | AlPc | 0.04 | 15 | [8] |
| ZnPc | 0.13 | 15 | [8] | |
| K562 (Human myelogenous leukemia) | AlPc | < 1 (at 1 µM, 4.73% viability) | 10 | [9] |
| ZnPc | > 1 (at 1 µM, 3.84% viability) | 50 | [9] | |
| HL-60 (Human promyelocytic leukemia) | AlPc | < 1 (at 1 µM, 2.74% viability) | 10 | [9] |
| ZnPc | > 1 (at 1 µM, 6.82% viability) | 50 | [9] |
These results suggest that under the tested conditions, AlPc exhibits a higher phototoxic effect at a lower light dose compared to ZnPc.[8][9]
Mechanism of Action and Cellular Localization
Both AlPc and ZnPc primarily induce cell death through apoptosis.[8] Upon photoactivation, the generated reactive oxygen species (ROS) lead to mitochondrial damage, initiating the intrinsic apoptotic pathway.
Subcellular Localization:
-
This compound (AlPc): Studies have shown that sulfonated AlPc derivatives localize diffusely in the cytoplasm and exhibit a granular pattern within lysosomes in human melanoma cells.[5]
-
Zinc Phthalocyanine (ZnPc): ZnPc has been observed to accumulate in the cytoplasm of A549 lung cancer cells.
The localization of the photosensitizer is a critical determinant of the initial site of photodamage and the subsequent cell death cascade.
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
A common indirect method for determining ΦΔ involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached by singlet oxygen. The rate of DPBF bleaching by the test photosensitizer is compared to that of a standard photosensitizer with a known ΦΔ (e.g., unsubstituted ZnPc in DMSO, ΦΔ = 0.67).[4]
Materials:
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Test photosensitizer (AlPc or ZnPc)
-
Standard photosensitizer (e.g., ZnPc)
-
1,3-diphenylisobenzofuran (DPBF)
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare solutions of the test and standard photosensitizers with identical absorbance at the irradiation wavelength.
-
Add DPBF to both solutions.
-
Irradiate the solutions with the light source.
-
Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) over time for both solutions.
-
The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following formula: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) where 'k' is the rate of DPBF decomposition.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
AlPc and ZnPc stock solutions
-
Light source for irradiation
-
MTT reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with a fresh medium containing various concentrations of AlPc or ZnPc. Incubate for a specific period (e.g., 24 hours) in the dark.
-
Washing: Remove the photosensitizer-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol (B47542) red-free medium and irradiate the cells with a specific light dose. Include dark control groups (no irradiation).
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/LC50 values.
Mandatory Visualization
Caption: PDT-induced intrinsic apoptosis pathway for AlPc and ZnPc.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. AlPc/ZnPc-based oncological photodynamic therapy for a selective eradication of leukemic cells from ovarian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Efficacy of Aluminum Phthalocyanine PDT In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality for cancer treatment, utilizing a photosensitizer, light, and oxygen to induce cell death. Aluminum phthalocyanine (B1677752) (AlPc), a second-generation photosensitizer, has garnered significant attention due to its favorable photophysical and photochemical properties. This guide provides an objective comparison of AlPc's in vitro efficacy against other alternatives, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this potent photosensitizer.
Quantitative Performance Benchmarks
The in vitro efficacy of a photosensitizer is a critical determinant of its potential therapeutic value. Key parameters for evaluation include its cytotoxicity (often measured as the half-maximal inhibitory concentration, IC50), its ability to induce apoptosis, and its efficiency in generating reactive oxygen species (ROS).
Comparative Cytotoxicity of Photosensitizers
The IC50 value represents the concentration of a photosensitizer required to inhibit the growth of 50% of a cancer cell population following light activation. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for Aluminum Phthalocyanine Chloride (AlPcCl) and other common photosensitizers across various cancer cell lines.
| Photosensitizer | Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Reference |
| AlPcCl | K562 | Leukemia | 1.0 | 10 | [1] |
| AlPcCl | HL-60 | Leukemia | 1.0 | 10 | [1] |
| AlPc-NE | CT26 | Colorectal Carcinoma | 0.0122 | 25 | [2] |
| AlPc-NE | 4T1 | Mammary Adenocarcinoma | 0.00901 | 25 | [2] |
| Zinc Phthalocyanine (ZnPc) | K562 | Leukemia | 1.0 | 50 | [1] |
| Zinc Phthalocyanine (ZnPc) | HL-60 | Leukemia | 1.0 | 50 | [1] |
| Photofrin® | 4T1 | Mammary Carcinoma | Not specified | Not specified | [3] |
Note: AlPc-NE refers to this compound in a nanoemulsion formulation. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Induction of Apoptosis by AlPc-PDT
Apoptosis, or programmed cell death, is a key mechanism by which PDT eliminates cancer cells. The percentage of apoptotic cells can be quantified using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | AlPc Concentration | Light Dose (J/cm²) | Apoptotic Cell Population (%) | Time Post-PDT | Reference |
| CT26 | 12.2 nM (IC50) | 25 | Predominantly Apoptotic | Not Specified | [2] |
| 4T1 | 9.01 nM (IC50) | 25 | Predominantly Apoptotic | Not Specified | [2] |
| B16F10 | Lower Concentrations | Not Specified | Predominantly Apoptotic | Not Specified | [2] |
| B16F10 | Higher Concentrations | Not Specified | Predominantly Necrotic | Not Specified | [2] |
Reactive Oxygen Species (ROS) Generation
The generation of cytotoxic ROS, particularly singlet oxygen, is the cornerstone of PDT. The intracellular production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
| Cell Line | AlPc Formulation | Light Treatment | Fold Change in ROS Production | Reference |
| A549 | AlPcS4Cl | 10 J/cm² | Significant increase | [4] |
| 3T3L1 | Not Specified | Not Specified | Significant increase | [5] |
| HUVEC | Not Specified | Not Specified | Significant increase | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the efficacy of photosensitizers. Below are methodologies for the key in vitro assays discussed in this guide.
In Vitro Photodynamic Therapy Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing the desired concentrations of the photosensitizer (e.g., AlPc). Incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source at the appropriate wavelength for the photosensitizer (e.g., ~670 nm for AlPc) and a specific light dose.
-
MTT Incubation: After a post-irradiation incubation period (e.g., 24 hours), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 590 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with AlPc-PDT as described in the cytotoxicity assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Intracellular ROS Detection (DCFH-DA Assay)
This assay utilizes the fluorescent probe DCFH-DA to measure the intracellular generation of ROS.
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and allow them to adhere.
-
Probe Loading: Remove the culture medium and wash the cells once with a suitable buffer (e.g., DMEM). Add the DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 15-60 minutes at 37°C in the dark.[10][11]
-
Washing: Remove the DCFH-DA solution and wash the cells once with the buffer and twice with PBS.[12]
-
PDT Treatment: Add fresh buffer to the cells and perform the PDT treatment (incubation with AlPc followed by light irradiation).
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope, microplate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.[11][12]
Visualizing the Mechanisms
To better understand the processes involved in AlPc-PDT, the following diagrams illustrate the experimental workflow and the key signaling pathway leading to apoptosis.
Caption: General workflow for in vitro validation of AlPc-PDT efficacy.
References
- 1. AlPc/ZnPc-based oncological photodynamic therapy for a selective eradication of leukemic cells from ovarian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Immunogenic Cell Death by Photodynamic Therapy Mediated by Aluminum-Phthalocyanine in Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic Treatment Induces an Apoptotic Pathway Involving Calcium, Nitric Oxide, p53, p21-Activated Kinase 2, and c-Jun N-Terminal Kinase and Inactivates Survival Signal in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. genedirex.com [genedirex.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. bioquochem.com [bioquochem.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aluminum Phthalocyanine Performance in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aluminum phthalocyanine (B1677752) (AlPc) and its derivatives against other phthalocyanine-based and non-phthalocyanine alternatives in the context of organic solar cell (OSC) performance. The information presented is supported by experimental data to aid in material selection and experimental design.
Performance Comparison of Donor Materials in Organic Solar Cells
The efficiency and performance of an organic solar cell are critically dependent on the choice of the electron donor material. The following table summarizes the key performance parameters of OSCs employing aluminum phthalocyanine derivatives, other metal-phthalocyanines, and prominent non-phthalocyanine donors.
| Donor Material | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| This compound & Derivatives | ||||||
| AlPcCl | C60 | 0.98 | 6.1 | 55 | 3.3 | [1] |
| AlPcCl | C60 | - | - | - | 3.97 | [1] |
| Other Metal-Phthalocyanines | ||||||
| ZnPc | C60 | 0.55 | 5.01 x 10-3 | 48 | 1.28 | [2] |
| CuPc | C60 | 0.35 | 0.23 | 32 | 0.026 | [3] |
| PolyCuPc | PCBM | 0.35 | 0.23 | 32 | 0.026 | [3] |
| Tc-CuPc | PCBM | 0.20 | 0.033 | 32 | 0.0022 | [3] |
| TiOPc (Phase I) | PCBM | 0.50 | 0.068 | 33 | 0.011 | [3] |
| TiOPc (Phase II) | PCBM | 0.31 | 0.076 | 42 | 0.010 | [3] |
| Non-Phthalocyanine Alternatives | ||||||
| PTB7 | PC71BM | - | - | - | 7.4 | [4] |
| PTB7-Th | PC71BM | 0.75 | 13.74 | 56.9 | 5.87 | [5] |
| P3HT | PC71BM | - | - | - | 4.1 | [4] |
| P3HT | ICBA | 0.84 | - | - | 5.44 | [4] |
| PTB7-Th | ITIC | - | - | - | 6.8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for the fabrication of organic solar cells using vacuum deposition and solution processing, the two most common techniques for phthalocyanine-based devices.
Vacuum Thermal Evaporation
This technique is widely used for small molecule organic materials like phthalocyanines due to the high purity of the deposited films.
a) Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The substrates are then dried with a stream of nitrogen gas.
-
To improve the work function and facilitate hole injection, the ITO surface is often treated with UV-ozone or an oxygen plasma.
b) Deposition of Layers:
-
A hole transport layer (HTL), such as molybdenum oxide (MoO₃), is deposited onto the ITO substrate by thermal evaporation in a high vacuum chamber (typically < 10⁻⁶ Torr).
-
The phthalocyanine donor layer (e.g., AlPcCl, CuPc, ZnPc) is then deposited on top of the HTL. The deposition rate is a critical parameter and is typically maintained between 0.1 and 1 Å/s.[1]
-
Subsequently, the acceptor layer, commonly a fullerene derivative like C₆₀, is deposited.
-
An electron transport layer (ETL)/exciton blocking layer (EBL), such as bathocuproine (BCP), is then evaporated.
-
Finally, a metal cathode, typically aluminum (Al) or silver (Ag), is deposited through a shadow mask to define the active area of the device.
c) Characterization:
-
The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.
-
The external quantum efficiency (EQE) is measured to determine the photon-to-electron conversion efficiency at different wavelengths.
Solution Processing (Spin Coating)
Solution processing is a cost-effective method, particularly suitable for polymer-based and some small molecule organic solar cells.
a) Substrate and Solution Preparation:
-
Substrate cleaning is performed as described for vacuum evaporation.
-
A hole transport layer, often poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and subsequently annealed.
-
The donor and acceptor materials are dissolved in a common organic solvent (e.g., chlorobenzene, dichlorobenzene) to create the photoactive blend solution. For a bilayer structure, separate solutions for the donor and acceptor are prepared.
b) Film Deposition:
-
The photoactive layer is deposited by spin-coating the blend solution onto the HTL. The spin speed and time are optimized to achieve the desired film thickness.
-
For a bilayer device, the donor layer is first spin-coated and dried, followed by the spin-coating of the acceptor layer.
-
The active layer is often subjected to solvent or thermal annealing to optimize the morphology and improve performance.
c) Device Completion and Characterization:
-
An electron transport layer (e.g., zinc oxide nanoparticles, titanium dioxide) can be deposited via spin coating.
-
The top metal electrode (e.g., Al, Ag) is then deposited by thermal evaporation.
-
Characterization of the device performance is carried out using a solar simulator for J-V measurements and an EQE setup, as described for the vacuum-deposited devices.[2]
Visualizing Key Relationships in Organic Solar Cells
The following diagrams, generated using the DOT language, illustrate fundamental concepts in the fabrication and performance of organic solar cells.
References
quantum yield comparison of aluminum phthalocyanine with other photosensitizers
For Immediate Release
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount. Among the key performance indicators, the singlet oxygen quantum yield (ΦΔ) stands out as a critical determinant of a photosensitizer's therapeutic potential. This guide provides a comprehensive comparison of the quantum yield of aluminum phthalocyanine (B1677752) (AlPc) and its derivatives against other widely used photosensitizers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Photosensitizer Quantum Yields
The singlet oxygen quantum yield (ΦΔ) represents the fraction of absorbed photons that result in the generation of singlet oxygen, the primary cytotoxic agent in Type II photodynamic therapy.[1] The fluorescence quantum yield (ΦF) is also an important characteristic, indicating the efficiency of fluorescence emission. The following tables summarize the quantum yields of various photosensitizers, providing a clear comparison of their performance.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Aluminum Phthalocyanine Derivatives and Other Photosensitizers
| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound (AlPc) & Derivatives | ||
| This compound Chloride (AlPcCl) | DMSO | 0.23 |
| Hydroxyaluminium Phthalocyanine (AlPcOH) | DMSO | 0.41 |
| Trisulfonated this compound ("Fotosens") | Aqueous buffer (pH 7.4) | 0.42 ± 0.06[1] |
| Aluminum tetra-4-sulfophthalocyanine | Aqueous buffer (pH 7.4) | 0.22 ± 0.03[1] |
| Disulfonated this compound | Aqueous buffer (pH 7.4) with 1 wt % Triton X-100 | 0.15 ± 0.02[1] |
| Aluminum tetrasulfonated phthalocyanine (AlPTS) | Dimethylformamide (DMF) | Higher than in aqueous micellar solution[1] |
| Other Photosensitizers | ||
| Photofrin® | Various | ~0.8-0.9 (triplet yield) |
| Verteporfin | Various | High |
| Zinc Phthalocyanine (ZnPc) | DMSO | 0.56 |
| Unsubstituted Zinc Phthalocyanine | DMF | 0.56 |
| Rose Bengal | DMSO | 0.75 |
| Methylene Blue | DMSO | 0.52 |
| Fluorescein | DMSO | 0.03 |
| Eosin Y | DMSO | 0.57 |
| Eosin B | DMSO | 0.40 |
Note: The quantum yield of photosensitizers can be influenced by various factors, including the solvent, aggregation state, and the presence of substituents on the molecule. Direct comparison of absolute values across different studies should be made with consideration of the experimental conditions.[1][2]
Table 2: Fluorescence Quantum Yield (ΦF) of this compound and Other Photosensitizers
| Photosensitizer | Solvent/Medium | Fluorescence Quantum Yield (ΦF) |
| This compound (AlPc) | ||
| Hydroxoaluminium tricarboxymonoamidephthalocyanine | on microgranular cellulose | 0.46 ± 0.02 |
| Other Photosensitizers | ||
| meso-tetraphenylporphyrin (TPP) | DMF | 0.11 |
| Porphyrin (Por1) | DMF | 0.01 |
| Porphyrin (Por2) | DMF | 0.06 |
| Chlorin (Chl1) | DMF | 0.15 |
| Chlorin (Chl2) | DMF | 0.16 |
| Isobacteriochlorin (Iso1) | DMF | 0.13 |
| Isobacteriochlorin (Iso2) | DMF | 0.21 |
Experimental Protocols
Accurate determination of quantum yield is essential for the evaluation of photosensitizers. The most common indirect method for determining the singlet oxygen quantum yield is the relative method, which involves comparing the photosensitizer of interest to a well-characterized standard.[1]
Determination of Singlet Oxygen Quantum Yield (ΦΔ) by the Relative Method using a Chemical Trap
This method relies on monitoring the decrease in absorbance of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), upon reaction with singlet oxygen generated by the photosensitizer under illumination.
Materials:
-
Test photosensitizer
-
Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue, Rose Bengal)
-
Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, Dimethylformamide - DMF)
-
Spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. All solutions, especially the DPBF solution, should be prepared in the dark to prevent photodegradation.
-
Spectrophotometric Measurement:
-
Prepare a solution containing the photosensitizer (either test or reference) and DPBF in a quartz cuvette. The concentration of the photosensitizer should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to avoid inner filter effects.
-
Record the initial absorption spectrum of the solution, paying close attention to the absorbance of DPBF at its maximum absorption wavelength (around 415 nm in many solvents).
-
-
Irradiation:
-
Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
At regular time intervals, stop the irradiation and record the absorption spectrum of the solution, monitoring the decrease in the DPBF absorbance peak.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum versus the irradiation time for both the test and reference photosensitizers.
-
Determine the initial rate of DPBF decomposition (k) for both the sample (k_sample) and the standard (k_std) from the slope of the linear portion of the plots.
-
-
Calculation of Quantum Yield:
-
The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (A_std / A_sample)
where ΦΔ_std is the known singlet oxygen quantum yield of the standard, and A_std and A_sample are the absorbances of the standard and sample solutions at the irradiation wavelength, respectively.
-
Signaling Pathways in AlPc-Mediated Photodynamic Therapy
Upon light activation, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces cellular damage and can lead to cell death through apoptosis or necrosis. The subcellular localization of the photosensitizer plays a crucial role in determining the specific cell death pathway. AlPc, when localized in mitochondria, can trigger the intrinsic pathway of apoptosis.
Caption: Intrinsic pathway of apoptosis induced by AlPc-PDT.
Caption: Workflow for determining singlet oxygen quantum yield.
Conclusion
This compound and its derivatives demonstrate high singlet oxygen quantum yields, positioning them as highly effective photosensitizers for photodynamic therapy.[2] Their performance, particularly in aqueous environments, is comparable or superior to many other established photosensitizers. The methodologies and data presented in this guide provide a robust framework for researchers to evaluate and compare the efficacy of photosensitizers, ultimately aiding in the development of more effective PDT treatments.
References
A Comparative Guide to the Therapeutic Efficacy of AlPcCl and Porphyrin-Based Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is critical for achieving optimal therapeutic outcomes. This guide provides a detailed comparison of the efficacy of Aluminum Phthalocyanine (B1677752) Chloride (AlPcCl), a second-generation photosensitizer, and traditional porphyrin-based photosensitizers. This comparison is supported by experimental data to inform the selection of photosensitizers for preclinical and clinical research.
Aluminum phthalocyanine chloride and its derivatives generally exhibit superior photophysical and photochemical properties compared to first-generation porphyrin-based photosensitizers.[1] These advantages include strong absorption in the therapeutic window of 650-800 nm, which allows for deeper tissue penetration of light, and a high quantum yield of singlet oxygen, the primary cytotoxic agent in Type II PDT.[1] While both classes of photosensitizers are capable of inducing robust cell death in cancerous tissues, AlPcCl often demonstrates higher potency at lower concentrations and shorter drug-light intervals.[1]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for AlPcCl and representative porphyrin-based photosensitizers. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[1]
Table 1: Photophysical Properties [1]
| Photosensitizer | Optimal Excitation Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Key Characteristics |
| AlPcCl & Derivatives | 670 - 750[2] | High[1][2] | Second-generation photosensitizer with strong absorption in the red spectral region, allowing for deeper tissue penetration.[2][3] Minimal toxicity in the absence of light.[2] Often requires formulation in delivery systems due to hydrophobicity.[2][4] |
| Porphyrin-based (e.g., Photofrin®) | ~630 | Moderate | First-generation photosensitizers.[1] Porphyrins have a characteristic "Soret" band around 400 nm and a Q-band between 600 and 800 nm, with the latter being used for PDT.[5] |
| Cationic Porphyrins (e.g., TAPP) | Varies | Varies | Can target the negatively charged cell membrane.[6] Showed cytotoxic effects on S. aureus under red light.[7] |
| Glycosylated Porphyrins | Varies | Varies | Designed for targeted delivery to cancer cells expressing specific carbohydrate receptors.[6] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Photosensitizer Formulation | Cell Line | IC50 Concentration | Light Dose (J/cm²) | Reference |
| AlPcS4Cl | HKESC-1 (Esophageal Cancer) | 5 µM | 5 | [8] |
| AlClPcTS4 | Caco-2 (Colon Cancer) | ~0.5 µM | 10 | [8] |
| AlPcS4Cl | A549 (Lung Cancer Stem Cells) | 20 µM | 10 | [8] |
| Liposomal AlPc | OSCC-3 (Oral Squamous Cell Carcinoma) | 0.5 - 2.5 µM | 24 | [8][9][10] |
| AlPc in Nanoemulsion | MCF-7 (Breast Cancer) | 6.0 nM | 4.4 | [8][11] |
| SLNs-AlPc (Solid Lipid Nanoparticles) | B16-F10 (Murine Melanoma) | 1.7 nM | 25.9 | [8] |
| Di-cationic porphyrin (DADP-a) | HEp2 (Human Carcinoma) | 3 µM | 1 | [12] |
| Tetra-cationic porphyrin (TEAP) | HEp2 (Human Carcinoma) | 8 µM | 1 | [12] |
| Brominated Porphyrin (PS2) | WiDr (Colon Adenocarcinoma) | 113 nM | Not Specified | [13] |
Mechanisms of Action & Cellular Interactions
Both AlPcCl and porphyrin-based photosensitizers primarily induce cell death through the generation of reactive oxygen species (ROS), leading to apoptosis and necrosis.[1][2] The specific cell death pathway is often dependent on the photosensitizer's subcellular localization, its concentration, and the applied light dose.[4][14]
AlPcCl-Mediated Photodynamic Therapy:
AlPcCl tends to localize in the mitochondria, lysosomes, and endoplasmic reticulum.[2][14] Mitochondrial localization is a key determinant of its therapeutic outcome, directing photodamage to organelles critical for cell survival and apoptosis regulation.[2] AlPcCl-PDT primarily triggers the intrinsic apoptotic pathway, marked by mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[2][14] Furthermore, AlPcCl-PDT has been shown to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway and activate the DNA damage response.[2][9][10] At higher concentrations or light doses, necrosis can become the predominant cell death mechanism.[4]
Porphyrin-Mediated Photodynamic Therapy:
The mechanism of porphyrin-mediated PDT is also ROS-dependent, inducing apoptosis and necrosis. Cationic porphyrins can accumulate in mitochondria due to the mitochondrial membrane potential, leading to apoptosis.[12] The overall charge and its distribution on the porphyrin macrocycle significantly influence cellular uptake, localization, and phototoxicity.[12] For instance, a mono-cationic porphyrin was found to be the most phototoxic in one study, localizing in lipid membranes, including the plasma membrane, ER, mitochondria, and Golgi.[12]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of photosensitizers.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to evaluate the effect of a substance on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[15]
-
Photosensitizer Incubation: Replace the culture medium with a medium containing various concentrations of the photosensitizer formulation. Incubate the cells for a defined period (e.g., 15 minutes to 4 hours) in the dark.[2]
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Irradiate the cells with a light source at the appropriate wavelength and light dose.[16] A control group should be kept in the dark.
-
MTT Assay: After a further incubation period (e.g., 24 hours) in the dark, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of photosensitizer that inhibits 50% of cell growth) is then calculated.[17]
2. Cellular Uptake Analysis by Flow Cytometry
This method quantifies the amount of photosensitizer taken up by the cells.
-
Cell Seeding and Incubation: Seed cells in a multi-well plate and incubate with the photosensitizer at a specific concentration for various time points.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The intracellular fluorescence of the photosensitizer is measured, which correlates with the amount of cellular uptake.[18]
3. Apoptosis Assessment (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Treatment: Treat the cells with the photosensitizer and light as described in the cytotoxicity assay.
-
Staining: After the desired post-treatment incubation time, harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: AlPcCl-mediated PDT signaling pathways.
Caption: Porphyrin-mediated PDT induced cell death pathways.
Caption: General workflow for in vitro photosensitizer comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aluminum–phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Glycosylated Porphyrins, Phthalocyanines, and Other Porphyrinoids for Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Cytotoxicity of Porphyrin-Based Photosensitizers on Staphylococcus Aur" by Makeda Tekelmichael [openworks.wooster.edu]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. "Effect of overall charge and charge distribution on cellular uptake, d" by Timothy J. Jensen, M. Graça H. Vicente et al. [repository.lsu.edu]
- 13. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer | MDPI [mdpi.com]
- 14. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Aluminum Phthalocyanine (AlPc) Derivatives vs. First-Generation Porphyrin Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of second-generation aluminum phthalocyanine (B1677752) (AlPc) derivatives and first-generation porphyrin-based photosensitizers for photodynamic therapy (PDT). By presenting key performance data, detailed experimental methodologies, and visual representations of critical biological pathways, this document aims to inform the selection of the most suitable photosensitizers for preclinical and clinical research.
Executive Summary
Aluminum phthalocyanine (AlPc) derivatives, belonging to the second generation of photosensitizers, generally exhibit superior photophysical and photochemical properties compared to first-generation porphyrin-based photosensitizers like Photofrin® and Hematoporphyrin Derivative (HpD).[1] Key advantages of AlPc derivatives include strong absorption in the therapeutic window (650-800 nm), which allows for deeper light penetration into tissues, and a high quantum yield of singlet oxygen, the primary cytotoxic agent in Type II PDT.[1] Consequently, AlPc derivatives often demonstrate higher potency at lower concentrations and shorter drug-light intervals.[1] Both classes of photosensitizers primarily induce cell death through apoptosis and necrosis, with the specific signaling pathway activation being dependent on the photosensitizer's subcellular localization.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for representative AlPc derivatives and first-generation porphyrin photosensitizers.
Table 1: Photophysical and Photochemical Properties
| Photosensitizer | Type | Excitation Wavelength (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Photostability |
| AlPc Derivatives | ||||
| This compound (AlPc) | Second Generation | ~670 | 0.35 - 0.58 | Generally High |
| Sulfonated AlPc (AlPcS) | Second Generation | ~675 | 0.34 - 0.42 | High |
| Chlorothis compound (AlPcCl) | Second Generation | ~670 | ~0.42 | High |
| First-Generation Porphyrins | ||||
| Hematoporphyrin Derivative (HpD) | First Generation | ~630 | 0.24 - 0.50 | Moderate |
| Photofrin® | First Generation | ~630 | 0.1 - 0.3 | Moderate to Low |
| Hematoporphyrin IX | First Generation | ~630 | ~0.50 | Moderate |
Note: Singlet oxygen quantum yields can vary depending on the solvent and aggregation state of the photosensitizer.
Table 2: In Vitro Cytotoxicity - IC50 Values (µM) in Various Cancer Cell Lines
| Photosensitizer | Cell Line | IC50 (µM) |
| AlPc Derivatives | ||
| AlPc | EMT-6 (Murine Mammary) | ~0.25 (in vivo dose) |
| AlPcS2 | EMT-6 (Murine Mammary) | ~1.0 (in vivo dose) |
| AlPcS4 | A431 (Human Skin Carcinoma) | ~5 |
| First-Generation Porphyrins | ||
| Photofrin® | A431 (Human Skin Carcinoma) | ~15 |
| Photofrin® | H460 (Human Lung Carcinoma) | ~10 |
| Photofrin® | MCF-7 (Human Breast Adenocarcinoma) | ~8 |
| Hematoporphyrin | HeLa (Human Cervical Cancer) | ~10-20 |
Note: IC50 values are highly dependent on the light dose, drug incubation time, and specific cell line.
Mandatory Visualizations
Signaling Pathways in Photodynamic Therapy
The efficacy of PDT is determined by the specific cell death pathways it activates. Both AlPc derivatives and porphyrins can induce apoptosis (programmed cell death) and necrosis (uncontrolled cell death), primarily dictated by the photosensitizer's subcellular localization and the PDT dose.
Caption: PDT-induced apoptosis and necrosis pathways.
Experimental Workflow: In Vitro Photosensitizer Comparison
A standardized workflow is crucial for the objective comparison of photosensitizers.
Caption: General workflow for in vitro photosensitizer comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Principle: This protocol describes the relative method using a well-characterized standard photosensitizer and a chemical trap for singlet oxygen, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen.
Materials:
-
Test photosensitizer
-
Standard photosensitizer with known ΦΔ (e.g., methylene (B1212753) blue, Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength
-
Cuvettes
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Prepare stock solutions of the test photosensitizer, standard photosensitizer, and DPBF in the chosen solvent.
-
Prepare two sets of solutions, one containing the test photosensitizer and DPBF, and the other containing the standard photosensitizer and DPBF. The optical density of the photosensitizers at the irradiation wavelength should be matched and kept low (< 0.1) to avoid inner filter effects.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) for both solutions.
-
Irradiate both solutions with the light source at the excitation wavelength of the photosensitizers for specific time intervals.
-
After each irradiation interval, measure the absorbance of DPBF again.
-
Plot the natural logarithm of the absorbance of DPBF versus irradiation time for both the test and standard photosensitizers. The slope of this plot gives the rate of DPBF bleaching.
-
Calculate the singlet oxygen quantum yield of the test photosensitizer using the following equation: ΦΔ (test) = ΦΔ (std) * (k (test) / k (std)) * (I (std) / I (test)) where:
-
ΦΔ is the singlet oxygen quantum yield
-
k is the rate of DPBF bleaching (slope of the plot)
-
I is the light intensity absorbed by the photosensitizer solution
-
Cellular Uptake and Subcellular Localization by Confocal Microscopy
Principle: This method utilizes the intrinsic fluorescence of the photosensitizers to visualize their accumulation and distribution within cancer cells using a confocal laser scanning microscope.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Photosensitizer stock solution
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips
-
Confocal microscope with appropriate lasers and filters
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) - optional for colocalization studies.
Procedure:
-
Seed the cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator.
-
Replace the culture medium with a fresh medium containing the desired concentration of the photosensitizer.
-
Incubate the cells with the photosensitizer for various time points (e.g., 1, 4, 12, 24 hours).
-
After incubation, wash the cells three times with PBS to remove the extracellular photosensitizer.
-
(Optional) For colocalization studies, incubate the cells with an organelle-specific fluorescent tracker (B12436777) according to the manufacturer's protocol.
-
Replace the PBS with fresh culture medium or an imaging buffer.
-
Visualize the cells using a confocal microscope. Excite the photosensitizer and the organelle tracker (if used) with their respective laser lines and collect the fluorescence emission using appropriate filters.
-
Acquire z-stack images to obtain a three-dimensional view of the photosensitizer distribution within the cells.
-
Analyze the images to determine the subcellular localization of the photosensitizer by observing the overlap of its fluorescence signal with that of the organelle trackers.
In Vivo Tumor Model and Efficacy Study
Principle: This protocol describes a subcutaneous tumor model in mice to evaluate the in vivo antitumor efficacy of PDT.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line (e.g., U87, A431)
-
Photosensitizer solution for injection
-
Anesthetics
-
Calipers
-
Light source (e.g., diode laser) with a fiber optic diffuser
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into different treatment groups (e.g., control, light only, photosensitizer only, PDT).
-
Administer the photosensitizer to the designated groups, typically via intravenous or intraperitoneal injection.
-
After a specific drug-light interval (time for the photosensitizer to accumulate in the tumor), anesthetize the mice.
-
Irradiate the tumor area with light of the appropriate wavelength and dose using the fiber optic diffuser.
-
Monitor the tumor size using calipers every few days for a set period.
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Plot the tumor growth curves for each group to compare the therapeutic efficacy.
Conclusion
The evidence presented in this guide suggests that this compound (AlPc) derivatives represent a significant advancement over many first-generation porphyrin-based photosensitizers for photodynamic therapy.[1] Their favorable photophysical properties, including higher absorption in the red region of the spectrum and greater singlet oxygen generation, often translate into enhanced cytotoxic efficacy in preclinical models. While the fundamental mechanisms of PDT-induced cell death share common pathways for both classes of photosensitizers, the specific molecular events and the overall potency can differ significantly.[1] The choice of photosensitizer should be carefully considered based on the specific cancer type, target tissue depth, and desired therapeutic outcome. The experimental protocols provided herein offer a framework for the rigorous and standardized evaluation of novel and existing photosensitizers.
References
A Comparative Guide to Aluminum, Zinc, and Magnesium Phthalocyanine Dyes in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aluminum (Al)-based dyes versus zinc (Zn)(II) and magnesium (Mg)(II) phthalocyanines as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The following sections detail their performance based on available experimental data, outline key experimental protocols, and visualize fundamental processes in DSSC technology.
Performance Comparison
The efficiency of a DSSC is primarily evaluated by its power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). While extensive research has been conducted on Zn(II) phthalocyanines, and to a lesser extent, Al(III) phthalocyanines, experimental data for Mg(II) phthalocyanines in DSSCs is notably scarce in publicly available literature. Theoretical studies, however, provide some insights into their potential.
Theoretical Overview
A comparative theoretical study using density functional theory (DFT) and time-dependent DFT (TDDFT) has investigated the potential of Al(III), Zn(II), and Mg(II) phthalocyanines as DSSC sensitizers.[1][2] Key theoretical findings suggest that iodinated Al(III)-based phthalocyanines (Al-I-Pcs) could be particularly promising.[1] These dyes are predicted to have appropriate frontier orbital energy levels for efficient electron injection and dye regeneration.[1] Furthermore, the study suggests that the intermolecular π-stacking interactions in Al-I-Pc molecules may be weaker than in their Zn(II) and Mg(II) counterparts, which could reduce dye aggregation on the semiconductor surface, a common cause of efficiency loss.[1]
Quantitative Performance Data
The following tables summarize the reported photovoltaic performance parameters for various Al(III) and Zn(II) phthalocyanine-based DSSCs from different studies. It is important to note that a direct comparison is challenging as experimental conditions vary between studies.
Table 1: Photovoltaic Performance of Al(III)-based Phthalocyanine (B1677752) Dyes in DSSCs
| Dye Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Axially Substituted Al(III) Phthalocyanines | N/A | Enhanced Voc noted | N/A | < 1% | [3] |
| Aluminum Phthalocyanine | N/A | N/A | N/A | N/A | [4] |
Note: Quantitative data for Al(III) phthalocyanine DSSCs is limited in the reviewed literature. Some studies focus on specific aspects like enhanced open-circuit voltage without reporting the full set of performance parameters.
Table 2: Photovoltaic Performance of Zn(II)-based Phthalocyanine Dyes in DSSCs
| Dye Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Asymmetric Zn(II) Phthalocyanine (GT4) | N/A | N/A | N/A | 3.19 | [5] |
| ZnPC (Simulated) | 16 | 0.83 | 0.5765 | 7.65 | [6] |
| ZnPC:PC70BM (Simulated) | 18 | 0.85 | 0.5152 | 8.36 | [6] |
| Optimized ZnPC (Simulated) | N/A | N/A | N/A | 9.50 | [6] |
| Optimized ZnPC:PC70BM (Simulated) | N/A | N/A | N/A | 9.81 | [6] |
| Symmetrically Substituted Zn(II) Phthalocyanine | N/A | N/A | N/A | 2.99 | [6] |
Note: Much of the high-efficiency data for Zn(II) phthalocyanines comes from theoretical simulations, which may not yet be fully realized in experimental devices.
Performance of Mg(II) Phthalocyanine Dyes
As of the latest available research, there is a significant lack of experimental data on the performance of Mg(II) phthalocyanine-based dyes in DSSCs. The aforementioned theoretical study suggests they are viable candidates, but without experimental validation, their practical performance remains unconfirmed.[1]
Experimental Protocols
The following sections provide a generalized yet detailed methodology for the key experiments involved in the fabrication and characterization of phthalocyanine-based DSSCs.
Synthesis of Carboxy-Functionalized Phthalocyanine Dyes
The synthesis of phthalocyanine dyes with carboxylic acid anchoring groups is crucial for their attachment to the TiO₂ photoanode. A common method involves a cross-condensation template reaction.
-
Precursor Preparation : Start with phthalonitrile (B49051) precursors bearing the desired peripheral and axial substituents. For carboxy-functionalization, one of the precursors will contain an ester group.
-
Cyclotetramerization : The phthalonitrile precursors are refluxed in a high-boiling point solvent such as n-pentanol in the presence of a metal salt (e.g., Zn(OAc)₂) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of the phthalocyanine macrocycle around the central metal ion.
-
Purification : The crude product is a mixture of different phthalocyanine species. The desired asymmetrically substituted phthalocyanine is isolated using column chromatography.
-
Hydrolysis : The ester groups on the purified phthalocyanine are hydrolyzed to carboxylic acid groups, typically by treatment with a base like NaOH in a mixture of solvents such as THF and methanol, followed by acidification.
Fabrication of the DSSC Device
The assembly of a DSSC involves the preparation of a photoanode, a counter electrode, and the introduction of an electrolyte.
2.2.1. Photoanode Preparation
-
Substrate Cleaning : Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.
-
TiO₂ Paste Deposition : A layer of TiO₂ paste is deposited on the conductive side of the FTO glass. This can be done using methods like screen printing, doctor-blading, or spin coating to achieve a uniform layer of desired thickness.
-
Sintering : The TiO₂-coated substrate is gradually heated to a high temperature (typically 450-500 °C) and sintered for about 30 minutes. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization : After cooling to room temperature, the sintered TiO₂ film is immersed in a solution of the phthalocyanine dye dissolved in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol) for a specific period (e.g., 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
Rinsing : The sensitized photoanode is then rinsed with the same solvent to remove any non-adsorbed dye molecules.
2.2.2. Counter Electrode Preparation
A thin layer of a catalytic material, typically platinum, is deposited on the conductive side of another FTO glass substrate. This can be achieved by methods such as sputtering or by drop-casting a solution of a platinum precursor (e.g., H₂PtCl₆) and subsequent heating.
2.2.3. Cell Assembly and Electrolyte Injection
-
Sealing : The photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The sealant is melted by heating to seal the cell, leaving one or two small holes for electrolyte injection.
-
Electrolyte Injection : A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the cell through the pre-drilled holes.
-
Final Sealing : The holes are then sealed to prevent leakage of the electrolyte.
Characterization Techniques
The performance of the fabricated DSSCs is evaluated using several standard characterization techniques.
-
Current-Voltage (I-V) Characteristics : The I-V curve of the DSSC is measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. From this curve, the key performance parameters (Jsc, Voc, FF, and PCE) are determined.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) : IPCE measurements are performed to determine the quantum efficiency of the cell at different wavelengths of light. This provides information about the spectral response of the dye.
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is used to study the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface and the electrolyte/counter electrode interface.
Visualizations
The following diagrams illustrate the fundamental working principle of a DSSC and a typical experimental workflow for its fabrication.
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Caption: Experimental workflow for the fabrication of a DSSC.
Conclusion
Based on the available literature, Zn(II) phthalocyanines are the most extensively studied class of phthalocyanine dyes for DSSCs, with some derivatives showing promising, albeit often simulated, power conversion efficiencies. Al(III) phthalocyanines, particularly with axial substitutions, are theoretically promising for mitigating aggregation and enhancing open-circuit voltage, though more experimental validation is needed to confirm their overall efficiency. The potential of Mg(II) phthalocyanines in DSSCs remains largely theoretical, with a clear need for experimental studies to determine their practical performance. Future research should focus on direct, side-by-side experimental comparisons of these dye classes under standardized conditions to provide a definitive assessment of their relative merits.
References
- 1. Iodinated Al(III)-based phthalocyanines are promising sensitizers for dye-sensitized solar cells; a theoretical comparison between Zn(II), Mg(II), and Al(III)-based phthalocyanine sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Nanoparticles Supercharge Aluminum Phthalocyanine for Enhanced Photodynamic Cancer Therapy
A comparative analysis of Aluminum Phthalocyanine (AlPc) in its nanoparticle formulation versus its free molecular form reveals a significant enhancement in photodynamic efficiency, leading to improved cancer cell destruction. This guide provides an objective comparison of the performance of AlPc nanoparticles against its molecular alternative, supported by experimental data, for researchers, scientists, and drug development professionals.
The core challenge in utilizing this compound (AlPc), a potent second-generation photosensitizer, in photodynamic therapy (PDT) lies in its inherent hydrophobicity. In aqueous environments like the bloodstream, AlPc molecules tend to aggregate, which significantly diminishes their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. Encapsulating AlPc into nanoparticle-based drug delivery systems has emerged as a key strategy to overcome this limitation. These nanocarriers not only improve the solubility and bioavailability of AlPc but also facilitate its selective accumulation in tumor tissues, thereby amplifying its therapeutic efficacy.
Quantitative Data Comparison: AlPc Nanoparticles vs. Molecular AlPc
The encapsulation of AlPc in nanoparticles leads to a marked improvement in its photodynamic activity across various metrics, from phototoxicity in cancer cell lines to tumor inhibition in preclinical models.
In Vitro Photodynamic Efficacy
Nanoparticle formulations of AlPc consistently demonstrate superior cytotoxicity against cancer cells compared to free AlPc. This is primarily due to the prevention of aggregation and enhanced cellular uptake.
| Formulation | Cell Line | IC50 / CC50 | Fold Increase in Potency (vs. Free Form) | Reference |
| AlPc Nanoemulsion | MCF-7 (Human Breast Adenocarcinoma) | 6.0 nM | Significant (Free AlPc showed no significant activity) | |
| Solid Lipid Nanoparticles (SLN-AlPc) | B16-F10 (Murine Melanoma) | 19.62 nM | Not directly compared to a soluble free form in this study, but demonstrated high efficacy. | |
| Free AlPc | MCF-7 (Human Breast Adenocarcinoma) | No significant activity | - |
IC50/CC50: The half-maximal inhibitory/cytotoxic concentration. A lower value indicates higher potency.
Cellular Uptake
The enhanced uptake of AlPc nanoparticles by cancer cells is a critical factor in their improved photodynamic action. The larger size of nanoparticles compared to small molecules facilitates their internalization through endocytic pathways.
| Formulation | Cell Line | Observation | Reference |
| AlPc Nanoparticles | General observation | Nanoparticles are readily taken up by cells via endocytosis. | |
| Molecular AlPc | General observation | Uptake can be limited by membrane transport mechanisms. |
In Vivo Photodynamic Efficacy
Preclinical studies in animal models have demonstrated the superior anti-tumor effects of AlPc nanoparticles in PDT.
| Formulation | Animal Model | Key Findings | Reference |
| Gold Nanoparticle-conjugated AlPc | Amelanotic Melanoma in Mice | Enhanced accumulation in the tumor, significantly more intense damage, and slower tumor growth compared to free AlPc. | |
| Free AlPc | Amelanotic Melanoma in Mice | Less accumulation in the tumor and less effective tumor growth inhibition. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the formulation of AlPc nanoparticles and the evaluation of their photodynamic efficiency.
Nanoparticle Formulation: Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing AlPc-loaded SLNs using Amazon butters.
Materials:
-
This compound (AlPc)
-
Amazon butter (e.g., murumuru butter)
-
Surfactant (e.g., Brij™ O10)
-
Purified water
Procedure:
-
Preparation of Organic Phase: The lipid (Amazon butter), surfactant, and AlPc are mixed and heated to 75 °C under magnetic stirring (500 rpm) until a homogenous solution is formed.
-
Preparation of Aqueous Phase: Purified water is heated separately to 75 °C.
-
Emulsification: The hot aqueous phase is added to the hot organic phase under continuous stirring for 5 minutes to form an emulsion.
-
Nanoparticle Solidification: The hot nanoemulsion is then transferred to cold water (2-4°C) and stirred gently. The rapid cooling solidifies the lipid droplets, forming the SLNs.
-
Purification: The SLN suspension can be purified by dialysis to remove unencapsulated AlPc and excess surfactant.
In Vitro Cytotoxicity Assay
This protocol outlines the assessment of the phototoxic effects of AlPc formulations on cancer cells.
Materials:
-
Cancer cell line (e.g., B16-F10 murine melanoma)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
AlPc nanoparticle suspension and free AlPc solution
-
Phosphate-buffered saline (PBS)
-
Light source (e.g., LED array, 660 nm)
-
MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of either AlPc nanoparticles or free AlPc. Incubate for a predetermined period (e.g., 15 minutes).
-
Irradiation: Wash the cells with PBS to remove the extracellular photosensitizer. Add fresh medium and irradiate the cells with a specific light dose (e.g., 25.9 J/cm²). Control groups should include cells treated with the photosensitizer but kept in the dark, and cells receiving light only.
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Cellular Uptake Analysis by Flow Cytometry
This protocol allows for the quantification of cellular uptake of fluorescently labeled AlPc or nanoparticles.
Materials:
-
Fluorescently labeled AlPc or AlPc nanoparticles
-
Cancer cell line
-
Cell culture medium
-
PBS
-
Trypsin
-
Paraformaldehyde
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and allow them to attach overnight.
-
Incubation: Treat the cells with the fluorescently labeled AlPc formulation for various time points.
-
Harvesting: Wash the cells three times with PBS, detach them with trypsin, and fix with 2% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the median fluorescence intensity of the cells using a flow cytometer to quantify the uptake.
In Vivo Photodynamic Therapy in a Murine Model
This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of AlPc-PDT.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., human xenograft)
-
AlPc nanoparticle suspension and free AlPc formulation
-
Light source with a specific wavelength for AlPc activation
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size.
-
Photosensitizer Administration: Intravenously inject the mice with either the AlPc nanoparticle formulation or the free AlPc formulation at a specific dose.
-
Drug-Light Interval: Allow a specific time for the photosensitizer to accumulate in the tumor (e.g., 24 hours).
-
Irradiation: Anesthetize the mice and irradiate the tumor area with a specific light dose.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers at regular intervals for a set period.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group compared to a control group (e.g., untreated or light only).
Visualizing the Advantage: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for comparing AlPc formulations and the proposed mechanism for the enhanced photodynamic efficiency of AlPc nanoparticles.
Safety Operating Guide
Navigating the Safe Disposal of Aluminum Phthalocyanine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of aluminum phthalocyanine (B1677752), a compound often utilized in research and development. Adherence to these procedures is critical for mitigating risks and maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the potential hazards associated with aluminum phthalocyanine. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1][2] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2]
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment when handling this compound, particularly in its solid or powder form.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[2][3] |
| Skin | Chemical-resistant gloves and protective clothing to prevent skin exposure | Inspect gloves before use[1][2] |
| Respiratory | NIOSH-approved N95 dust mask or a full-face respirator | Use if exposure limits are exceeded or irritation is experienced[2][3] |
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and keep airborne concentrations low.[1][2] An eyewash station and a safety shower should be readily accessible.[1][2]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Minor Spills:
-
Evacuate and Ventilate: Ensure the area is clear of personnel and has adequate ventilation.[2]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[2]
-
Clean-up: Gently sweep up the spilled material, taking care to avoid generating dust.[1][2]
-
Contain: Place the collected material into a suitable, sealed container for disposal.[1][2]
Major Spills: For significant spills, it is crucial to alert emergency responders immediately.[2]
III. Step-by-Step Disposal Procedure
The proper disposal of this compound waste is governed by federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials and residues from spill clean-ups, in a designated, sturdy, and leak-proof container.
-
Ensure the container is compatible with the chemical and can be tightly sealed.[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound."
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with accurate information about the waste material.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and in compliance with all applicable regulations. Always consult the Safety Data Sheet (SDS) for the specific this compound product you are using for the most detailed and up-to-date information.
References
Personal protective equipment for handling Aluminum phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Aluminum phthalocyanine (B1677752), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to minimize risks and provide clear, step-by-step instructions for all operational stages.
Hazard Identification and Risk Assessment
Aluminum phthalocyanine chloride is a chemical compound that requires careful handling due to its potential health effects. While its toxicological properties have not been fully investigated, it is known to cause irritation to the eyes, skin, respiratory system, and digestive tract[1]. As with any chemical, a thorough risk assessment should be conducted before any handling procedures begin.
Key Hazards:
-
Inhalation: May cause respiratory tract irritation[1].
-
Skin Contact: May cause skin irritation[1].
-
Eye Contact: May cause eye irritation[1].
-
Ingestion: May cause irritation of the digestive tract[1].
-
Chronic Effects: No information found[1].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The required PPE varies depending on the form of the chemical being handled (solid/powder or solution).
| Form | Required Personal Protective Equipment | Engineering Controls/Work Practices |
| Solid/Powder | Eyes/Face: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[2]. Skin: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing to prevent skin exposure[1][3]. Respiratory: A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or if dust generation is significant[2]. | Work in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation and accumulation[1][2][3]. An eyewash station and safety shower should be readily accessible[1][2]. |
| Solutions | Eyes/Face: Chemical safety goggles with side-shields[4]. Skin: Impervious gloves (chemically resistant to the solvent used) and a lab coat[2]. Respiratory: Work in a well-ventilated area. A respirator may be necessary depending on the volatility of the solvent and the concentration of the solution[3]. | All work should be conducted in a chemical fume hood[3]. Ensure an eyewash station and safety shower are accessible[1][2]. |
Operational Plan: Step-by-Step Handling Procedures
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1][2].
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents[1][2].
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and free of clutter.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: To minimize dust generation, weigh the powder carefully. Use a spatula to transfer the material. Avoid pouring the powder directly.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing and aerosol formation.
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated[1].
-
Containment: For minor spills, and while wearing appropriate PPE, clean up the spill immediately[1][2].
-
Clean-up (Solid): Gently sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][2].
-
Clean-up (Liquid): Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists[1][2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately[1].
Disposal Plan
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Adherence to federal, state, and local hazardous waste regulations is mandatory to ensure complete and accurate classification and disposal[1][2].
-
Waste Collection: Collect all waste containing this compound (including contaminated PPE and cleaning materials) in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all applicable regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
